Alytesin
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGITPLKHZHOL-TXYKKBLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H106N22O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185027 | |
| Record name | Alytesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31078-12-3 | |
| Record name | Alytesin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alytesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Sequence of Alytesin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alytesin, a naturally occurring tetradecapeptide, is a member of the bombesin-like peptide family, first isolated from the skin of the European midwife toad, Alytes obstetricans. Structurally and functionally analogous to bombesin (B8815690), this compound has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, amino acid sequence, and physicochemical properties of this compound. It further delves into its known biological functions, including its effects on smooth muscle contraction, gastric acid secretion, and its anorexigenic properties. Detailed experimental protocols for assays relevant to the study of this compound are provided, alongside a summary of available quantitative data on its biological potency. Finally, the guide elucidates the primary signaling pathways activated by this compound through its interaction with bombesin receptors, offering a foundational understanding for researchers and professionals in drug development and related fields.
Molecular Structure and Sequence
This compound is a linear peptide composed of 14 amino acid residues with a pyroglutamic acid at the N-terminus and an amidated C-terminus, features common to many biologically active peptides that confer resistance to degradation by aminopeptidases and carboxypeptidases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | {pGLU}{GLY}{ARG}{LEU}{GLY}{THR}{GLN}{TRP}{ALA}{VAL}{GLY}{HIS}{LEU}{MET}-NH2 | [1] |
| Molecular Formula | C68H106N22O17S | [1] |
| Molecular Weight | 1535.78 Da | [1] |
| CAS Number | 31078-12-3 | [1] |
Biological Activity and Quantitative Data
This compound exerts a range of physiological effects, primarily through its interaction with bombesin receptors (BB1, BB2, and BB3). Its biological actions are comparable to those of bombesin, though with potential differences in potency and receptor selectivity.
Smooth Muscle Contraction
Gastric Acid Secretion
Similar to bombesin, this compound influences gastric acid secretion. Bombesin has been shown to stimulate the release of gastrin, which in turn promotes gastric acid secretion. Studies on bombesin have demonstrated a significant stimulation of both acid and gastrin at a dose of 3 pmol x kg-1 x h-1, with peak acid secretion at 12.5 pmol x kg-1 x h-1.[2] It is anticipated that this compound exhibits a similar dose-dependent effect.
Anorexigenic Effects
Recent studies have highlighted the role of this compound in appetite regulation. Both central (intracerebroventricular) and peripheral administration of this compound have been shown to reduce short-term feed intake in neonatal chicks, suggesting an anorexigenic effect.[3] This effect is likely mediated by the hypothalamus.[3]
Table 2: Summary of this compound Biological Activity
| Biological Activity | Effect | Quantitative Data (for this compound, where available) | Notes |
| Smooth Muscle Contraction | Stimulation | EC50 values not readily available. Activity is comparable to bombesin. | Potent effect on various smooth muscle tissues. |
| Gastric Acid Secretion | Stimulation | Dose-response relationship not specifically detailed for this compound. Bombesin shows effects at pmol/kg/h range.[2] | Mediated through gastrin release. |
| Anorexigenic Activity | Reduction of food intake | Qualitative data from chick models.[3] | Hypothalamus is implicated in the mechanism of action.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.
Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction
This protocol is a standard method for assessing the contractile or relaxant effects of a substance on isolated smooth muscle tissue.
Workflow: Isolated Tissue Organ Bath Assay
Caption: Workflow for the isolated tissue organ bath assay.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Organ bath system with force-displacement transducers
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Dissect the desired smooth muscle tissue and mount it in the organ bath containing PSS.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension, washing with fresh PSS every 15-20 minutes.
-
After equilibration, add cumulative concentrations of this compound to the organ bath.
-
Record the contractile response after each addition until a maximal response is achieved.
-
Wash the tissue to return to baseline.
-
Plot the concentration-response curve and calculate the EC50 value.
In Vivo Gastric Acid Secretion Assay
This protocol describes a method to measure gastric acid secretion in an animal model in response to this compound.
Workflow: In Vivo Gastric Acid Secretion Assay
Caption: Workflow for the in vivo gastric acid secretion assay.
Materials:
-
Anesthetized rat or other suitable animal model
-
Gastric cannula
-
Perfusion pump
-
Saline solution
-
This compound solution for administration (e.g., intravenous)
-
Titration equipment (pH meter, burette, NaOH solution)
Procedure:
-
Anesthetize the animal and surgically implant a gastric cannula.
-
Perfuse the stomach with saline and collect the perfusate to measure basal acid output.
-
Administer this compound at various doses.
-
Collect the gastric perfusate at timed intervals after administration.
-
Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a neutral pH.
-
Calculate the acid output and analyze the dose-response relationship.
Signaling Pathways
This compound, as a bombesin-like peptide, exerts its cellular effects by binding to and activating G protein-coupled receptors (GPCRs) of the bombesin receptor family (BB1, BB2, and BB3). The primary signaling cascade initiated upon receptor activation involves the Gq/11 family of G proteins.
This compound Signaling Pathway
Caption: Primary signaling pathway activated by this compound.
Pathway Description:
-
Receptor Binding: this compound binds to a bombesin receptor on the cell surface.
-
G Protein Activation: This binding event activates the associated heterotrimeric G protein, specifically the Gαq/11 subunit, by promoting the exchange of GDP for GTP.
-
PLC Activation: The activated Gαq/11 subunit then activates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream signaling events that culminate in the specific cellular response, such as smooth muscle contraction or glandular secretion.
Conclusion
This compound is a biologically active peptide with a well-defined molecular structure and a range of physiological effects mediated through bombesin receptors. This technical guide has provided a detailed overview of its molecular characteristics, biological functions, and the signaling pathways it activates. The provided experimental protocols serve as a foundation for researchers to further investigate the pharmacological properties of this compound. Future research focusing on obtaining more precise quantitative data for this compound's receptor binding affinities and potencies in various biological assays will be crucial for a more complete understanding of its therapeutic potential and for the development of novel drug candidates targeting the bombesin receptor system.
References
An In-depth Technical Guide to the Core Mechanism of Action of Alytesin, a Bombesin-like Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alytesin, a tetradecapeptide originally isolated from the skin of the midwife toad (Alytes obstetricans), is a prominent member of the bombesin-like peptide family. Structurally and functionally analogous to amphibian bombesin (B8815690) and mammalian gastrin-releasing peptide (GRP), this compound exerts its biological effects through a class of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with bombesin receptors, the subsequent intracellular signaling cascades, and the key physiological responses. This document summarizes quantitative binding data, provides detailed experimental methodologies for the characterization of this compound's activity, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction to this compound and the Bombesin-like Peptide Family
This compound is a neuropeptide that shares a conserved C-terminal amino acid sequence with other bombesin-like peptides, which is crucial for receptor binding and activation[1][2]. This family of peptides, including GRP and neuromedin B (NMB) in mammals, is involved in a wide array of physiological processes such as smooth muscle contraction, secretion from exocrine and endocrine glands, and the regulation of cell growth[3][4][5]. The biological activities of these peptides are mediated by three main subtypes of bombesin receptors: the GRP-preferring receptor (GRPR or BB2), the NMB-preferring receptor (NMBR or BB1), and the orphan bombesin receptor subtype-3 (BRS-3 or BB3)[6]. This compound, like bombesin and GRP, demonstrates a high affinity for the GRPR[6].
Receptor Binding and Selectivity
The initial and most critical step in this compound's mechanism of action is its binding to specific bombesin receptors on the cell surface. The affinity and selectivity of this compound for these receptors determine the downstream cellular response.
Quantitative Binding Affinity Data
The binding affinities of this compound and other bombesin-like peptides for human bombesin receptors are typically determined through competitive radioligand binding assays. In these assays, the ability of the unlabeled peptide to displace a radiolabeled ligand from the receptor is measured, and the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is calculated. This compound exhibits a high affinity for the human GRP receptor, comparable to that of GRP itself. Its affinity for the NMB receptor is lower, and it has a very low affinity for the BRS-3 receptor[4][6].
| Peptide | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
| This compound | hGRPR (BB2) | 0.12-0.5 nM (IC50) | [6] |
| hNMBR (BB1) | Lower affinity than for hGRPR | [7][8] | |
| hBRS-3 (BB3) | >1000 nM (Ki) | [4] | |
| GRP (human) | hGRPR (BB2) | High affinity | [6] |
| hNMBR (BB1) | Lower affinity than for hGRPR | [6] | |
| hBRS-3 (BB3) | Low affinity | [4] | |
| NMB (human) | hGRPR (BB2) | Lower affinity than GRP | [6] |
| hNMBR (BB1) | High affinity | [6] | |
| hBRS-3 (BB3) | Low affinity | [4] |
Intracellular Signaling Pathways
Upon binding to its cognate receptors, primarily the GRPR, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The predominant pathway activated by bombesin-like peptides is the Gq alpha subunit of the heterotrimeric G protein.
The Gq-PLC-IP3/DAG Pathway
Activation of the Gq protein by the this compound-bound receptor stimulates the effector enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).
The activation of PKC and the increase in intracellular calcium lead to a cascade of downstream phosphorylation events and cellular responses, including smooth muscle contraction, secretion, and gene expression[4].
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of this compound for bombesin receptors.
-
Membrane Preparation:
-
Culture cells expressing the bombesin receptor of interest (e.g., CHO or HEK293 cells transfected with hGRPR, hNMBR, or hBRS-3).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a multi-well plate, incubate a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) with the prepared cell membranes.
-
Add varying concentrations of unlabeled this compound to compete for binding with the radioligand.
-
Include a control with an excess of unlabeled bombesin to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
-
Cell Preparation:
-
Plate cells expressing the bombesin receptor of interest in a multi-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.
-
Incubate the cells to allow for de-esterification of the dye within the cytoplasm.
-
-
Assay Performance:
-
Wash the cells with an assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
In Vitro Smooth Muscle Contraction Assay
This assay directly measures the physiological effect of this compound on smooth muscle tissue.
-
Tissue Preparation:
-
Isolate a smooth muscle-containing tissue, such as a strip of guinea pig ileum or rat uterus.
-
Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed point and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate under a slight resting tension.
-
-
Contraction Measurement:
-
Record the baseline tension of the muscle strip.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the increase in tension (contraction) after each addition until a maximal response is achieved.
-
Wash the tissue with fresh physiological salt solution to allow it to return to baseline.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., potassium chloride).
-
Plot the percentage of maximal contraction against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Experimental and Logical Workflows
The characterization of this compound's mechanism of action follows a logical progression of experiments, from initial binding studies to functional cellular and tissue-based assays.
Conclusion
This compound, a bombesin-like peptide, exerts its biological effects primarily through the high-affinity binding and activation of the GRP receptor (BB2). This interaction triggers a well-defined intracellular signaling cascade involving the Gq protein, phospholipase C, and the second messengers IP3 and DAG. The resulting increase in intracellular calcium and activation of protein kinase C mediate a range of physiological responses, most notably smooth muscle contraction and glandular secretion. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other bombesin-like peptides. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for conceptualizing and planning future research in this area.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some pharmacological actions of this compound and bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Properties of Two Bombesin-Like Peptide Receptors Revealed by the Analysis of Mice Lacking Neuromedin B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional properties of two bombesin-like peptide receptors revealed by the analysis of mice lacking neuromedin B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Alytesin in Amphibians: A Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alytesin, a potent bombesin-like peptide first isolated from the skin secretions of the European midwife toad (Alytes obstetricans), represents a significant area of interest in amphibian physiology and pharmacology. This technical guide provides a comprehensive overview of the physiological functions of this compound in amphibians, with a focus on its mechanism of action, effects on various organ systems, and the experimental methodologies used for its study. Quantitative data on the potency and receptor affinity of this compound and related peptides are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: this compound and the Bombesin-like Peptide Family
This compound is a tetradecapeptide that belongs to the bombesin-like peptide family, a group of structurally related peptides found throughout the animal kingdom. In amphibians, these peptides are predominantly found in skin secretions and the gastrointestinal tract. This compound shares significant sequence homology and pharmacological properties with bombesin (B8815690), another well-characterized amphibian peptide. These peptides are known to exert a wide range of physiological effects, including the stimulation of smooth muscle contraction, regulation of glandular secretions, and modulation of the central nervous system.[1] this compound is co-secreted with a variety of other bioactive compounds, including antimicrobial peptides known as alyteserins, suggesting a dual role in both physiological regulation and defense.
Molecular Structure and Receptor Interactions
The primary structure of this compound is crucial for its biological activity. Like other bombesin-like peptides, its C-terminal region is essential for receptor binding and activation.
This compound and its congeners exert their effects by binding to specific G-protein coupled receptors (GPCRs). In amphibians, at least four subtypes of bombesin receptors have been identified: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), the bombesin receptor subtype-3 (BRS-3 or BB3), and a fourth subtype, BB4, which exhibits a particularly high affinity for bombesin.[2][3] While specific binding studies on this compound are limited, its structural similarity to bombesin suggests it likely interacts with these same receptor subtypes.
Physiological Functions of this compound in Amphibians
The physiological roles of this compound in amphibians are multifaceted, impacting various organ systems.
Gastrointestinal Tract
One of the most pronounced effects of this compound is the stimulation of smooth muscle contraction in the gastrointestinal tract. This action is mediated through the activation of bombesin receptors on smooth muscle cells, leading to depolarization and contraction. This function is thought to play a role in regulating gut motility.
Skin and Secretion
This compound is a key component of the defensive skin secretions of Alytes obstetricans. Its release can be induced by stress or adrenergic stimulation, leading to the expulsion of a cocktail of bioactive peptides onto the skin's surface. While the primary defensive role is often attributed to the co-secreted antimicrobial peptides, the physiological effects of this compound on the skin itself, such as potential modulation of glandular secretion, are an area of ongoing research.
Other Potential Roles
Given the broad distribution of bombesin-like peptides and their receptors in vertebrates, it is plausible that this compound plays roles in other physiological processes in amphibians, such as thermoregulation, appetite control, and cardiovascular function. However, specific research on this compound in these areas is still needed.
Quantitative Data on Bombesin-like Peptides
The following tables summarize key quantitative data for bombesin and related peptides, which can be used as a reference for the expected potency and affinity of this compound.
Table 1: Potency (EC50) of Bombesin-like Peptides on Smooth Muscle Contraction
| Peptide | Tissue | Species | EC50 (nM) | Reference(s) |
| Bombesin-OS | Rat Bladder | Odorrana schmackeri | 10.8 | [4] |
| Bombesin-OS | Rat Uterus | Odorrana schmackeri | 33.64 | [4] |
| Bombesin-OS | Rat Ileum | Odorrana schmackeri | 12.29 | [4] |
| Bombesin-PE | Rat Bladder | Pelophylax kl. esculentus | 10650 | |
| Bombesin-PE | Rat Uterus | Pelophylax kl. esculentus | 56.82 | |
| Bombesin-PE | Rat Ileum | Pelophylax kl. esculentus | 43.1 | |
| Ranatensin-HLa | Rat Bladder | Hylarana latouchii | 7.1 | [5] |
| Ranatensin-HLa | Rat Uterus | Hylarana latouchii | 5.5 | [5] |
| [Asn3, Lys6, Thr10, Phe13]3–14-bombesin | Rat Bladder | Synthetic | 25.47 | [6] |
| [Asn3, Lys6, Thr10, Phe13]3–14-bombesin | Rat Uterus | Synthetic | 22.64 | [6] |
Table 2: Receptor Binding Affinity (Ki) of Bombesin-like Peptides
| Peptide | Receptor | Tissue/Cell Line | Ki (nM) | Reference(s) |
| [Phe13]bombesin | BB4 | Frog Brain | 0.2 | [3][7][8] |
| Gastrin-Releasing Peptide (GRP) | BB4 | Frog Brain | 2.1 | [3][7][8] |
| Bombesin | Bombesin Receptor | Swiss 3T3 cells | 0.5 (Kd) | [9] |
Signaling Pathways
This compound, like other bombesin-like peptides, is believed to signal through the Gq/11 family of G-proteins. The binding of this compound to its receptor initiates a cascade of intracellular events.
Caption: this compound signaling pathway via a Gq/11-coupled receptor.
Upon binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction.
Experimental Protocols
Peptide Isolation from Amphibian Skin Secretions
This protocol outlines the general steps for obtaining and purifying this compound from its natural source.
References
- 1. mdpi.com [mdpi.com]
- 2. The gastrin-releasing peptide/bombesin system revisited by a reverse-evolutionary study considering Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning of a receptor for amphibian [Phe13]bombesin distinct from the receptor for gastrin-releasing peptide: identification of a fourth bombesin receptor subtype (BB4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects of Two Novel Bombesin-Like Peptides from the Skin Secretions of Chinese Piebald Odorous Frog (Odorrana schmackeri) and European Edible Frog (Pelophylax kl. esculentus) on Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Hylarana latouchii Skin Secretion-Derived Novel Bombesin-Related Pentadecapeptide (Ranatensin-HLa) Evoke Myotropic Effects on the in vitro Rat Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel bombesin-like neuropeptides from the skin secretion of Pelophylax kl. esculentus: Ex vivo pharmacological characterization on rat smooth muscle types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cloning of a receptor for amphibian [Phe13]bombesin distinct from the receptor for gastrin-releasing peptide: identification of a fourth bombesin receptor subtype (BB4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-affinity receptors for peptides of the bombesin family in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alytesin Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of alytesin, a bombesin-like peptide, to its cognate receptors. The document details quantitative binding affinity data, experimental protocols for its determination, and the associated signaling pathways.
Introduction to this compound and Bombesin (B8815690) Receptors
This compound is a tetradecapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. It belongs to the family of bombesin-like peptides, which are characterized by a conserved C-terminal amino acid sequence. These peptides exert a wide range of physiological effects in both the central nervous system and peripheral tissues by interacting with a class of G-protein coupled receptors (GPCRs) known as bombesin receptors.
There are three main subtypes of mammalian bombesin receptors:
-
BB1 (Neuromedin B Receptor - NMBR): Preferentially binds neuromedin B (NMB).
-
BB2 (Gastrin-Releasing Peptide Receptor - GRPR): Shows high affinity for gastrin-releasing peptide (GRP) and is the primary receptor for bombesin and this compound.
-
BB3 (Bombesin Receptor Subtype 3 - BRS-3): An orphan receptor with no identified endogenous ligand, though it can be activated by certain synthetic bombesin analogs.
The affinity and specificity of this compound for these receptor subtypes are critical for understanding its biological function and for the development of targeted therapeutics.
Quantitative Binding Affinity of this compound and Related Peptides
The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. It is typically quantified using the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
The following table summarizes the available quantitative data for the binding affinity of this compound and other relevant bombesin-like peptides to the human bombesin receptor subtypes. It is important to note that while data for this compound's affinity to the GRPR (BB2) is available, specific quantitative binding data for this compound to the NMBR (BB1) and BRS-3 (BB3) receptors are not extensively reported in the currently reviewed literature. The table includes data for other bombesin-like peptides to provide a comparative context for receptor specificity.
| Ligand | Receptor Subtype | Cell Line | Radioligand | Binding Affinity (IC50/Ki) |
| This compound | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | 0.12 - 0.5 nM (IC50) [1] |
| Bombesin | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | ~0.12 - 0.5 nM (IC50) |
| Gastrin-Releasing Peptide (GRP) | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | High Affinity |
| Neuromedin B (NMB) | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | Lower Affinity than GRP |
| Bombesin | hNMBR (BB1) | Transfected Cells | 125I-[D-Tyr0]NMB | Moderate Affinity |
| Neuromedin B (NMB) | hNMBR (BB1) | Transfected Cells | 125I-[D-Tyr0]NMB | High Affinity (IC50 ~0.053 nM)[1] |
| Gastrin-Releasing Peptide (GRP) | hNMBR (BB1) | Transfected Cells | 125I-[D-Tyr0]NMB | Low Affinity |
| Bombesin | hBRS-3 (BB3) | Transfected Cells | 125I-[D-Tyr6,β-Ala11,Phe13,Nle14]Bn(6-14) | Low Affinity (>1 µM) |
| Gastrin-Releasing Peptide (GRP) | hBRS-3 (BB3) | Transfected Cells | 125I-[D-Tyr6,β-Ala11,Phe13,Nle14]Bn(6-14) | Low Affinity (>1 µM)[1] |
| Neuromedin B (NMB) | hBRS-3 (BB3) | Transfected Cells | 125I-[D-Tyr6,β-Ala11,Phe13,Nle14]Bn(6-14) | Low Affinity (>1 µM)[1] |
Data Interpretation:
-
This compound demonstrates a high binding affinity for the human GRPR (BB2), comparable to that of bombesin itself.[1] This suggests that the GRPR is the primary receptor through which this compound mediates its biological effects.
-
The GRPR exhibits a clear preference for GRP and bombesin-like peptides such as this compound over NMB.
-
Conversely, the NMBR shows high selectivity for NMB with significantly lower affinity for GRP.
-
All naturally occurring bombesin-like peptides, including by extension this compound, have a low affinity for the BRS-3 receptor.[1]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. A detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for bombesin receptors is provided below. This protocol is a composite based on standard methodologies described in the literature.
Materials
-
Cell Lines: Human prostate cancer cells (e.g., PC-3) or other cells endogenously expressing or transfected with human bombesin receptors (BB1, BB2, or BB3).
-
Radioligand: 125I-[Tyr4]-bombesin (for BB1 and BB2) or a specific high-affinity radioligand for BB3 if available.
-
Unlabeled Ligands: this compound, bombesin (for positive control and non-specific binding), GRP, NMB.
-
Buffers and Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Lysis Buffer (for membrane preparation): 10 mM Tris-HCl (pH 7.4), 0.25 M sucrose, protease inhibitors.
-
-
Equipment:
-
Cell culture supplies.
-
Homogenizer.
-
Centrifuge (refrigerated).
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Gamma counter.
-
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Detailed Methodologies
Step 1: Membrane Preparation
-
Harvest cultured cells expressing the target bombesin receptor subtype.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C until use.
Step 2: Competitive Binding Assay
-
Thaw the membrane preparation on ice and dilute to the desired concentration in binding buffer.
-
In a 96-well plate, set up the following triplicate reactions:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of unlabeled bombesin (e.g., 1 µM).
-
Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., from 10^-12 M to 10^-6 M).
-
-
Initiate the binding reaction by adding the radioligand (e.g., 125I-[Tyr4]-bombesin at a concentration near its Kd).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
Step 3: Separation and Counting
-
Terminate the binding reaction by rapid vacuum filtration through a 96-well filter plate pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine).
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and measure the radioactivity retained on each filter using a gamma counter.
Step 4: Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the average non-specific binding from the average total binding at that concentration.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This compound Receptor Signaling Pathways
Bombesin receptors, including the GRPR which this compound preferentially binds to, are coupled to the Gq/11 family of G-proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of its associated G-protein and the subsequent activation of downstream signaling cascades.
The canonical signaling pathway activated by this compound binding to the GRPR is the phospholipase C (PLC) pathway. This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, secretion, and smooth muscle contraction.
The following diagram illustrates the key steps in the GRPR signaling pathway.
Key Steps in the Signaling Cascade:
-
Ligand Binding: this compound binds to the extracellular domain of the GRPR.
-
G-Protein Activation: The ligand-bound receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C (PLC) at the inner leaflet of the plasma membrane.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).
-
Cellular Response: Activated PKC and elevated cytosolic Ca2+ levels lead to the phosphorylation and modulation of various downstream target proteins, ultimately resulting in a cellular response, such as cell proliferation, hormone secretion, or smooth muscle contraction.
Conclusion
This compound is a potent agonist for the human gastrin-releasing peptide receptor (GRPR/BB2), exhibiting high binding affinity in the nanomolar range. Its specificity profile indicates a strong preference for the GRPR over the NMBR and BRS-3 receptor subtypes. The biological effects of this compound are primarily mediated through the activation of the Gq/11-PLC signaling pathway, leading to the generation of second messengers and the modulation of key cellular processes. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of this compound and other bombesin-like peptides, which is essential for ongoing research and the development of novel therapeutic agents targeting the bombesin receptor system.
References
An In-depth Technical Guide to the Interaction of Alyteserin-1c with Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical interactions between the antimicrobial peptide Alyteserin-1c (B1578633) and various model membrane systems. The information presented herein is collated from published research, focusing on quantitative data, detailed experimental methodologies, and the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of antimicrobial peptide development, membrane biophysics, and drug delivery.
Introduction to Alyteserin-1c
Alyteserin-1c is a 23-amino acid cationic antimicrobial peptide first isolated from the skin secretions of the midwife toad, Alytes obstetricans.[1][2] It exhibits selective growth-inhibitory activity, particularly against Gram-negative bacteria, and displays low hemolytic activity against human erythrocytes.[1] The primary sequence of Alyteserin-1c is GLKEIFKAGLGSLVKGIAAHVAS-NH₂. Like many antimicrobial peptides, its mechanism of action is predicated on its interaction with and disruption of the cell membrane. Understanding the specifics of this interaction is crucial for its development as a potential therapeutic agent. This guide delves into the conformational changes and thermodynamic parameters associated with Alyteserin-1c's engagement with model lipid bilayers.
Quantitative Data Summary
The interaction of Alyteserin-1c with model membranes has been quantitatively assessed using various biophysical techniques. The following tables summarize the key findings from these studies, providing a comparative look at the peptide's effect on membrane properties and its own structural changes upon binding.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the changes in the phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles, which indicates how the peptide affects membrane fluidity and organization. The data below is from studies on multilamellar vesicles (MLVs) composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), a model for mammalian membranes, and a mixture of DMPC with 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) to mimic bacterial membranes.[1]
Table 1: Effect of Alyteserin-1c (Peptide +2) on the Thermotropic Properties of DMPC and DMPC/DMPG (3:1) Model Membranes [1]
| Model Membrane | Peptide-Lipid Molar Ratio | Pre-Transition Temperature (°C) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (J·g⁻¹) |
| DMPC | 0:1 | 12.9 | 22.9 | 1.47 |
| 1:100 | - | 21.2 | 0.63 | |
| 1:50 | - | 21.5 | 0.62 | |
| 1:25 | - | 21.2 | 0.62 | |
| DMPC/DMPG (3:1) | 0:1 | 12.0 | 22.9 | 1.6 |
| 1:100 | - | 22.9 | 0.54 | |
| 1:50 | - | 22.8 | 0.38 | |
| 1:25 | - | 21.3 | 0.30 |
Data sourced from Aragón-Muriel et al., 2019.[1]
The data indicates that Alyteserin-1c fluidizes both zwitterionic (DMPC) and anionic (DMPC/DMPG) model membranes, as evidenced by the decrease in the main phase transition temperature and enthalpy.[1] The disappearance of the pre-transition peak at the lowest peptide concentration suggests a significant perturbation of the lipid packing.[1]
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR is utilized to determine the secondary structure of the peptide in different environments. The following table presents the quantitative analysis of Alyteserin-1c's secondary structure in an aqueous buffer and upon interaction with model membranes composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and a mixture of POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).
Table 2: Secondary Structure Composition of Alyteserin-1c (Peptide +2) in Different Environments [1]
| Environment | β-Structures (%) | Turns (%) | α-Helices (%) |
| Aqueous Buffer | 66 | 34 | 0 |
| POPC Vesicles | 30 | 17 | 53 |
| POPC/POPG (1:1) Vesicles | 22 | 19 | 59 |
Data sourced from Aragón-Muriel et al., 2019.[1]
These results demonstrate a significant conformational change in Alyteserin-1c from a predominantly β-structure and turn conformation in aqueous solution to a largely α-helical structure upon interaction with both zwitterionic and anionic lipid vesicles.[1] This induced helicity is a common feature of many membrane-active antimicrobial peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for the key experiments cited in the study of Alyteserin-1c's interaction with model membranes.
Differential Scanning Calorimetry (DSC)
This protocol describes the methodology used to assess the thermotropic behavior of model membranes in the presence of Alyteserin-1c.[1]
-
Preparation of Multilamellar Vesicles (MLVs):
-
Dehydrated lipids (DMPC or DMPC/DMPG) are dissolved in a chloroform/methanol (2:1 v/v) solution.[1]
-
The solvent is evaporated under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 3 hours to form a thin lipid film.[1]
-
The lipid film is hydrated with a buffer solution (e.g., HEPES) to the desired lipid concentration.[1]
-
The suspension is vortexed and subjected to several cycles of heating above the lipid Tm and cooling to form MLVs.[1]
-
-
Sample Preparation for DSC:
-
DSC Measurement:
-
The samples are analyzed using a differential scanning calorimeter.
-
Scanning is performed over a temperature range that encompasses the phase transition of the lipids (e.g., 8–40 °C) at a controlled heating rate (e.g., 1 °C/min).[1]
-
Thermograms are recorded and analyzed to determine the main phase transition temperature (Tm) and the transition enthalpy (ΔH).[1]
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
This protocol details the method used to determine the secondary structure of Alyteserin-1c in the presence of model membranes.[1]
-
Preparation of Vesicles and Samples:
-
MLVs of POPC or POPC/POPG (1:1) are prepared as described for DSC, but using deuterated water (D₂O) in the hydration buffer to minimize the interference from water's absorbance in the amide I' region.[1]
-
Aliquots of the MLV suspension (containing 1 mg of lipid) are mixed with lyophilized Alyteserin-1c to a final peptide-lipid ratio of 1:10.[1]
-
-
ATR-FTIR Measurement:
-
A small amount of the sample is placed on the diamond ATR crystal of the FTIR spectrometer and partially air-dried for approximately 10 minutes.[1]
-
The sample is maintained in a hydrated state using a saturated D₂O vapor atmosphere during the measurement.[1]
-
Spectra are collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
A background spectrum of air is subtracted from the sample spectra.[1]
-
The spectra are baseline-corrected and normalized.[1]
-
The amide I' band (1700–1600 cm⁻¹) is analyzed to determine the secondary structure content. This often involves calculating the second derivative of the spectrum to identify the positions of the component bands corresponding to α-helices, β-sheets, turns, and unordered structures.[1]
-
Curve fitting algorithms are applied to the amide I' band to quantify the percentage of each secondary structural element.[1]
-
Isothermal Titration Calorimetry (ITC) - Generalized Protocol
-
Preparation of Large Unilamellar Vesicles (LUVs):
-
A lipid film is prepared as described previously.
-
The film is hydrated with the desired buffer.
-
The resulting MLV suspension is subjected to multiple freeze-thaw cycles.
-
The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.
-
-
ITC Measurement:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
The sample cell is filled with the LUV suspension at a known concentration.
-
A concentrated solution of Alyteserin-1c is loaded into the injection syringe.
-
A series of small, precise injections of the peptide solution into the LUV suspension is performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The heat of dilution is determined in a separate experiment by injecting the peptide into the buffer alone and is subtracted from the binding data.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of peptide to lipid.
-
This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Fluorescence Leakage Assay - Generalized Protocol
Specific data on membrane permeabilization by Alyteserin-1c from fluorescence leakage assays were not found in the reviewed literature. This generalized protocol describes how this technique is used to assess the membrane-disrupting activity of antimicrobial peptides.
-
Preparation of Dye-Loaded Vesicles:
-
LUVs are prepared as for ITC, but the hydration buffer contains a fluorescent dye at a self-quenching concentration (e.g., calcein (B42510) or ANTS/DPX).
-
After extrusion, the non-encapsulated dye is removed by size-exclusion chromatography (e.g., using a Sephadex column).
-
-
Fluorescence Measurement:
-
The dye-loaded LUVs are diluted in a cuvette with buffer to a final lipid concentration.
-
The baseline fluorescence (F0) is recorded using a spectrofluorometer.
-
Alyteserin-1c is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.
-
After the reaction reaches a plateau or at a defined endpoint, a detergent (e.g., Triton X-100) is added to lyse all vesicles and release all the entrapped dye, giving the maximum fluorescence (F100).
-
-
Data Analysis:
-
The percentage of leakage at a given time (t) is calculated using the following formula: % Leakage = [(F_t - F_0) / (F_100 - F_0)] * 100 where Ft is the fluorescence intensity at time t.
-
The leakage can be measured as a function of peptide concentration to determine the peptide's lytic efficacy.
-
Visualizations: Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of experimental processes and proposed molecular interactions.
Experimental Workflow for Biophysical Characterization
Caption: Workflow for characterizing Alyteserin-1c and model membrane interactions.
Proposed Mechanism of Alyteserin-1c Interaction with Anionic Membranes
Caption: Proposed mechanism of Alyteserin-1c action on anionic membranes.
Conclusion
The available biophysical data indicates that Alyteserin-1c interacts strongly with model lipid membranes, inducing a significant conformational change in its own structure from a disordered state to an α-helix. This interaction leads to a fluidization of the lipid bilayer, as demonstrated by differential scanning calorimetry. While quantitative data on the binding thermodynamics and the extent of membrane leakage for Alyteserin-1c is not yet published, the established methodologies outlined in this guide provide a clear path for future investigations. The combined findings support a mechanism involving initial electrostatic attraction to the membrane surface, followed by helical folding and insertion into the hydrophobic core, ultimately leading to membrane perturbation. This detailed understanding of its mechanism of action is vital for the rational design of more potent and selective Alyteserin-1c analogues for therapeutic applications.
References
- 1. Studies on the Interaction of Alyteserin 1c Peptide and Its Cationic Analogue with Model Membranes Imitating Mammalian and Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational and membrane interaction studies of the antimicrobial peptide alyteserin-1c and its analogue [E4K]alyteserin-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Alyteserin-2a as a Cell-Penetrating Peptide: A Technical Guide
Executive Summary: Alyteserin-2a (B1578631) is a cationic, amphipathic α-helical peptide originally isolated from the skin secretions of the midwife toad, Alytes obstetricans.[1][2] Initially identified for its antimicrobial properties, its structural characteristics place it within the class of cell-penetrating peptides (CPPs), molecules capable of traversing cellular membranes to deliver themselves or conjugated cargo into the cell interior. This document provides a comprehensive technical overview of Alyteserin-2a, focusing on its function as a CPP. It consolidates quantitative data on its biological activities, details relevant experimental protocols for its study, and explores structure-activity relationships that are critical for its development as a therapeutic agent or a drug delivery vector. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel delivery platforms and peptide-based therapeutics.
Introduction to Alyteserin-2a
Alyteserin-2a is a 17-amino acid peptide with a C-terminal amidation.[3] It belongs to the alyteserin-2 family of peptides, which are components of the innate immune system of the midwife toad.[2][4] Its primary sequence and key physicochemical properties are fundamental to its biological function.
1.1 Physicochemical Properties
The peptide's structure is characterized by an amphipathic α-helix, a common feature among many CPPs and antimicrobial peptides.[1] This structure allows it to interact with and disrupt or penetrate the lipid bilayer of cell membranes.
| Property | Description | Reference |
| Sequence | Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu-NH₂ | [1][5][6][7][8] |
| Origin | Skin secretion of Alytes obstetricans (Midwife Toad) | [1][2] |
| Type | Cationic, Amphipathic, α-helical Peptide | [1][3] |
| Molecular Weight | ~1769.2 g/mol (Calculated) | - |
| Net Charge (pH 7.4) | +2 (Calculated, due to Lys and amidated C-terminus) | - |
| Conformation | Adopts an α-helical conformation in membrane-mimetic solvents like 50% TFE.[3][9] | [3][9] |
Mechanism of Cellular Uptake
As a cationic, amphipathic peptide, Alyteserin-2a's entry into cells is primarily driven by its interaction with the negatively charged components of the cell membrane. The precise mechanism for Alyteserin-2a has not been definitively elucidated, but it is presumed to follow one or more of the established pathways for CPPs. These are broadly categorized into direct penetration and endocytosis.
-
Direct Penetration: This energy-independent process involves the peptide directly crossing the lipid bilayer. Proposed models include the "carpet-like" mechanism, where peptides accumulate on and disrupt the membrane, or the formation of transient "pores".[10]
-
Endocytosis: This is an energy-dependent process where the peptide is internalized via vesicular transport.[11] Pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11][12] The specific pathway can depend on the peptide's concentration, the cell type, and the nature of any attached cargo.[10][11]
Quantitative Analysis of Biological Activity
Alyteserin-2a and its analogs have been evaluated for various biological activities. The data highlights a trade-off between potency and toxicity, a common challenge in peptide drug development.
Table 1: Antimicrobial Activity of Alyteserin-2a
| Organism | Assay Type | Value (µM) | Notes | Reference |
| Staphylococcus aureus (Gram+) | MIC | 50 | More potent against Gram-positive bacteria. | [2][9] |
| Escherichia coli (Gram-) | MIC | >100 | Alyteserin-1 peptides are more active against E. coli. | [2] |
Table 2: Cytotoxicity and Hemolytic Activity of Alyteserin-2a and Analogs
| Peptide | Cell Type | Assay Type | Value (LC₅₀ in µM) | Therapeutic Index¹ | Reference |
| Alyteserin-2a | Human Erythrocytes | Hemolysis | >100 - 140 | - | [2][6] |
| [G11K]Alyteserin-2a | Human Erythrocytes | Hemolysis | 24 | - | [8] |
| [S7K]Alyteserin-2a | Human Erythrocytes | Hemolysis | 38 | - | [8] |
| [S7k,G11k]Alyteserin-2a² | Human Erythrocytes | Hemolysis | 185 | High | [6][8] |
| [S7k,G11k]Alyteserin-2a² | A549 Human Lung Epithelial Cells | Cytotoxicity | 65 | - | [8] |
| [N15K]Alyteserin-2a | A549 Human Lung Cancer Cells | Cytotoxicity | 13 | 2x vs. Native | [1] |
| [G11k,N15K]Alyteserin-2a² | A549 Human Lung Cancer Cells | Cytotoxicity | 15 | 13x vs. Native | [1] |
| [G11k,N15K]Alyteserin-2a² | HepG2 Human Liver Cancer Cells | Cytotoxicity | 26 | - | [1] |
| [G11k,N15K]Alyteserin-2a² | MDA-MB-231 Human Breast Cancer | Cytotoxicity | 20 | - | [1] |
| [G11k,N15K]Alyteserin-2a² | HT-29 Human Colon Cancer Cells | Cytotoxicity | 28 | - | [1] |
| ¹Therapeutic Index is the ratio of LC₅₀ for erythrocytes to LC₅₀ for target cells. | |||||
| ²'k' denotes a D-Lysine residue. |
Table 3: Insulinotropic Activity of Alyteserin-2a
| Cell Line | Concentration | Effect | Notes | Reference |
| BRIN-BD11 | 30 nM | Significant insulin (B600854) release stimulated | The lowest effective concentration observed. | [5][6] |
| BRIN-BD11 | 3 µM | 296 ± 26% of basal insulin release | Maximum response observed; no significant LDH release detected.[5][6] | [5][6] |
Experimental Protocols
This section outlines standard methodologies for the synthesis and evaluation of Alyteserin-2a.
4.1 Solid-Phase Peptide Synthesis (SPPS)
Alyteserin-2a and its analogs are chemically synthesized using automated SPPS, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Selection: Start with a Rink Amide resin to yield a C-terminally amidated peptide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the resin to form the peptide bond. Use excess reagents to drive the reaction to completion.
-
Washing: Wash the resin extensively with DMF after deprotection and coupling steps.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
4.2 Cellular Uptake Assay
To visualize and quantify cell penetration, the peptide is typically labeled with a fluorophore (e.g., FITC) and incubated with cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549) in a suitable format (e.g., 24-well plate with glass coverslips for microscopy) and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with varying concentrations of the fluorescently-labeled Alyteserin-2a in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide solution and wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Analysis:
-
Microscopy: For qualitative analysis, fix the cells, mount the coverslips on slides, and visualize using a fluorescence microscope to determine the subcellular localization of the peptide.
-
Flow Cytometry: For quantitative analysis, detach the cells (e.g., with trypsin), resuspend in PBS, and analyze on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
-
4.3 In Vitro Cytotoxicity Assay (LDH Release)
Membrane integrity is assessed by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating cell lysis. This is a crucial control to ensure that peptide effects are not due to overt toxicity.[5][6]
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate. After 24 hours, treat them with a serial dilution of Alyteserin-2a. Include a vehicle-only control (negative) and a lysis buffer control (positive, representing 100% LDH release).
-
Incubation: Incubate the plate at 37°C for the desired time.
-
Supernatant Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagent, as per the manufacturer's instructions (e.g., CytoTox 96® kit).[6]
-
Measurement: After a 30-minute incubation at room temperature protected from light, measure the absorbance at the appropriate wavelength.
-
Calculation: Calculate the percentage of cytotoxicity for each peptide concentration relative to the controls.
Structure-Activity Relationship (SAR) Studies
Modifications to the native Alyteserin-2a sequence have been explored to enhance its therapeutic potential by improving potency and selectivity while reducing toxicity.
-
Increasing Cationicity: Substituting neutral amino acids (e.g., Glycine at position 11, Serine at 7) with Lysine increases the peptide's net positive charge.[8] This generally enhances antimicrobial and anti-cancer potency but can also increase hemolytic activity.[1][8]
-
Incorporating D-amino acids: Replacing L-Lysine with its stereoisomer D-Lysine (denoted as 'k') can be a powerful strategy. The [S7k,G11k] and [G11k,N15K] analogs retain high potency against target cells (bacteria, cancer) but show significantly reduced hemolytic activity, thereby dramatically increasing the therapeutic index.[1][8] This is often attributed to a reduced ability to form lytic α-helical structures on the zwitterionic membranes of erythrocytes, while retaining activity against the negatively charged membranes of microbes and cancer cells.
-
Modifying Hydrophobicity: Replacing residues on the hydrophobic face with Tryptophan increases cytotoxicity against cancer cells but also elevates hemolytic activity in parallel.[1]
Applications and Future Directions
The properties of Alyteserin-2a and its optimized analogs position them as promising candidates for several biomedical applications:
-
Drug Delivery Vector: As a CPP, Alyteserin-2a can be conjugated to various cargo molecules—such as small molecule drugs, siRNAs, or other peptides—to facilitate their delivery into cells, potentially overcoming permeability issues for a wide range of therapeutics.[13][14][15]
-
Anti-Cancer Agent: Analogs like [G11k,N15K]Alyteserin-2a have demonstrated potent, direct cytotoxicity against multiple cancer cell lines with an improved safety profile, suggesting their potential as standalone anticancer peptides.[1]
-
Anti-Diabetic Therapy: The peptide's ability to stimulate insulin release in a glucose-dependent manner, without causing membrane damage at effective concentrations, suggests a potential therapeutic avenue for Type 2 diabetes.[5][6]
-
Antimicrobial Agent: With rising antibiotic resistance, analogs like [S7k,G11k]Alyteserin-2a, which are potent against multidrug-resistant Gram-negative bacteria, represent a valuable template for developing new antibiotics.[8]
Future research should focus on elucidating the precise uptake mechanism, conducting in vivo efficacy and toxicity studies, and further refining the peptide sequence to optimize the balance between cell-penetrating efficiency, therapeutic activity, and safety.
Conclusion
Alyteserin-2a is a multifunctional peptide with significant potential as a cell-penetrating vehicle and a direct therapeutic agent. While the native peptide exhibits moderate activity and low toxicity, strategic amino acid substitutions have yielded analogs with vastly superior potency and selectivity. The ability to enhance its therapeutic index through simple modifications, particularly the incorporation of D-amino acids, makes Alyteserin-2a a highly attractive scaffold for the development of next-generation peptide-based drugs and delivery systems. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to harness the capabilities of this versatile peptide.
References
- 1. Transformation of the naturally occurring frog skin peptide, alyteserin-2a into a potent, non-toxic anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alyteserins: two families of antimicrobial peptides from the skin secretions of the midwife toad Alytes obstetricans (Alytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alyteserin-2a - SB PEPTIDE [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Insulinotropic actions of the frog skin host-defense peptide alyteserin-2a: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrocarbon stapling modification of peptide alyteserin-2a: Discovery of novel stapled peptide antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of the frog skin peptide alyteserin-2a with enhanced antimicrobial activities against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alyteserin-2a peptide [novoprolabs.com]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Peptide-Mediated Cargo Delivery to Human Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A peptide for transcellular cargo delivery: Structure-function relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Alytesin and its analogues
An In-Depth Technical Guide to the Biological Activity of Alytesin and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a bioactive tetradecapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. As a member of the bombesin-like peptide family, it shares significant structural and functional homology with amphibian bombesin (B8815690) and mammalian gastrin-releasing peptide (GRP). This compound exerts a wide spectrum of pharmacological effects by interacting with high affinity to bombesin receptor subtypes, primarily the GRP-preferring receptor (GRPR or BB2) and the neuromedin B-preferring receptor (NMBR or BB1). These G-protein coupled receptors are implicated in a variety of physiological processes, including smooth muscle contraction, gastric acid secretion, and central nervous system functions like appetite regulation. This document provides a comprehensive overview of the biological activities of this compound and its analogues, presenting quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.
Molecular Profile and Mechanism of Action
This compound is a 14-amino acid peptide with the sequence: pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂. It differs from bombesin by only two amino acid residues.[1] The biological effects of this compound are mediated through its interaction with the bombesin family of G-protein coupled receptors (GPCRs).
Bombesin Receptor Family
The mammalian bombesin receptor family consists of three main subtypes:
-
GRP-Receptor (GRPR or BB₂): Shows a high affinity for GRP and bombesin.[2]
-
NMB-Receptor (NMBR or BB₁): Exhibits a higher affinity for neuromedin B (NMB).[2]
-
Bombesin Receptor Subtype-3 (BRS-3): An orphan receptor with a yet-to-be-identified endogenous ligand.[2]
This compound, like bombesin, demonstrates high affinity for both the GRPR and NMBR.[2] This interaction initiates a cascade of intracellular signaling events.
Signaling Pathway
Upon binding of this compound to the GRPR or NMBR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response, such as smooth muscle contraction or hormone secretion.[3]
Quantitative Biological Activity Data
The biological effects of this compound have been quantified across various experimental models. The following table summarizes key quantitative data.
| Compound | Assay/Model | Parameter | Value | Units | Reference |
| This compound | Dog Blood Pressure | Threshold Dose (i.v.) | < 1 | µg/kg | [1] |
| This compound | Rat Oestrous Uterus | Threshold Concentration | ~0.01 | ng/mL | [1] |
| This compound | Rat Colon Contraction | Threshold Concentration | ~0.05 - 0.1 | pg/mL | [1] |
| This compound | Chicken Gastric Secretion | Infusion Rate for Effect | 10 - 25 | ng/kg/min | [1] |
| This compound | Rat Blood Sugar | Dose for 70% Increase (s.c.) | 15 | µg/kg | [1] |
| This compound | Rat Blood Sugar | Dose for 90% Increase (s.c.) | 50 | µg/kg | [1] |
| This compound Analogue (Alyteserin-2Ma) | Antimicrobial Assay (S. aureus) | MIC | 9.5 - 300 | µM | [4] |
| This compound Analogue (Alyteserin-1c) | Antimicrobial Assay (E. coli) | MIC | 25 | µM | [5] |
| This compound Analogue (Alyteserin-2a) | Antimicrobial Assay (S. aureus) | MIC | 50 | µM | [5] |
Note: MIC = Minimal Inhibitory Concentration. Potency relative to other compounds: this compound is ~10x less potent than Val5-angiotensin on dog blood pressure and 500-1000x less active than caerulein (B1668201) on rat colon contraction.[1]
Key Biological Activities and Experimental Protocols
This compound exhibits a range of well-established biological activities, including effects on smooth muscle, the central nervous system, and gastric secretion.
Smooth Muscle Contraction
This compound is a potent stimulator of extravascular smooth muscle.[6][7] This activity is commonly assessed using an in vitro organ bath assay.
-
Tissue Preparation: A smooth muscle tissue, such as the rat oestrous uterus or guinea-pig colon, is humanely excised and immediately placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[6] The tissue is cleaned of adherent fat and connective tissue and cut into strips of appropriate size.
-
Mounting: The tissue strip is suspended in a temperature-controlled organ bath (typically 37°C) containing the physiological salt solution, which is continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂) to maintain pH and oxygenation. One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a slight resting tension (e.g., 1 gram). The bathing solution is changed periodically during this time.
-
Compound Administration: A cumulative concentration-response curve is generated by adding this compound or its analogues to the organ bath in increasing concentrations. The contractile response is allowed to reach a plateau at each concentration before the next is added.
-
Data Acquisition and Analysis: The isometric force generated by the muscle is recorded by the transducer and a data acquisition system. The magnitude of the contraction is measured, and data are often normalized to a maximal response elicited by a standard agonist (e.g., potassium chloride). EC₅₀ values are calculated by fitting the concentration-response data to a sigmoid curve.[8]
Central Nervous System Effects: Anorexia
In the central nervous system, this compound acts as an anorexigenic agent, reducing food intake. This effect is conserved across species and is mediated by hypothalamic nuclei.[9]
-
Animal Model: Neonatal chicks are used as the animal model. They are housed in controlled conditions with free access to food and water prior to the experiment.[9]
-
Peptide Administration: this compound is administered either centrally via intracerebroventricular (ICV) injection or peripherally (e.g., intraperitoneal injection). A control group receives a vehicle injection.
-
Behavioral Monitoring: Following injection, the chicks are returned to their cages, and their food and water intake are precisely measured at specific time intervals (e.g., 30, 60, 120 minutes). Other behaviors, such as pecking efficacy or anxiety-related patterns, may also be recorded to assess specificity.[9]
-
Neuronal Activation Mapping (c-Fos Immunohistochemistry): At the end of the behavioral experiment, animals are euthanized, and their brains are collected.
-
Tissue Processing: Brains are fixed, sectioned, and processed for c-Fos immunohistochemistry. The c-Fos protein is an indirect marker of recent neuronal activation.
-
Analysis: The number of c-Fos-immunoreactive cells is quantified in specific brain regions, particularly hypothalamic nuclei (e.g., ventromedial hypothalamus, paraventricular nucleus), to identify the neural circuits activated by this compound.[9]
Gastric Secretion
This compound stimulates the secretion of gastric acid and pepsin in both avian and mammalian models.[1] In dogs, this effect is inhibited by atropine, suggesting a mechanism that may involve cholinergic pathways. This compound also increases the transport of chloride ions across the isolated gastric mucosa of frogs.[1]
This compound Analogues
Research has explored various analogues of this compound, both naturally occurring and synthetic, to investigate structure-activity relationships and develop new therapeutic agents.
-
Bombesin: The most closely related natural analogue, differing by two amino acids. Its biological activity spectrum is very similar to this compound.[1]
-
Alyteserins: These are antimicrobial peptides (AMPs) that are co-secreted with this compound from the skin of Alytes frogs.[4] Unlike this compound, which targets GPCRs, the alyteserins (e.g., alyteserin-1c, alyteserin-2a) exert their effect by disrupting microbial cell membranes. They show selective activity against Gram-negative or Gram-positive bacteria.[5]
-
Radiolabeled Bombesin Analogues: For diagnostic and therapeutic purposes in oncology, numerous bombesin analogues (which are functionally analogous to this compound) have been developed. These are conjugated to chelators for radiometals (e.g., ⁹⁹ᵐTc, ¹¹¹In, ¹⁷⁷Lu) to target GRPR-overexpressing tumors, such as prostate and breast cancer, for imaging and targeted radiotherapy.[10][11]
Conclusion and Future Directions
This compound is a potent, multifunctional peptide with significant effects on smooth muscle, the central nervous system, and secretory processes. Its actions are primarily mediated by the GRPR and NMBR, triggering the Gαq-PLC signaling pathway. The quantitative data and established experimental protocols provide a solid foundation for further investigation. Future research should focus on designing highly selective analogues for specific bombesin receptor subtypes to dissect their individual physiological roles and to develop novel therapeutics with improved side-effect profiles. The development of stable, potent this compound/bombesin analogues for targeting GRPR-positive cancers remains a highly promising area for clinical translation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bombesin receptor subtypes have distinct G protein specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptides and this compound are co-secreted from the venom of the Midwife toad, Alytes maurus (Alytidae, Anura): implications for the evolution of frog skin defensive secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central and peripheral this compound cause short-term anorexigenic effects in neonatal chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Gene Expression and Regulation of Alytesin and its Homologues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alytesin, a bioactive peptide first identified in the skin of the midwife toad (Alytes obstetricans), belongs to the bombesin-like peptide family. These peptides exert a wide range of physiological effects through G-protein coupled receptors (GPCRs), making them and their regulatory mechanisms significant targets for research and therapeutic development. Due to the limited specific research on the this compound gene itself, this technical guide provides a comprehensive overview of its expression and regulation by leveraging in-depth data from its well-studied mammalian homologue, gastrin-releasing peptide (GRP), and the broader bombesin (B8815690) family. This guide details the molecular mechanisms of gene transcription, presents quantitative expression data, outlines key signaling pathways, and provides detailed experimental protocols for researchers in the field.
Introduction to this compound and the Bombesin-like Peptide Family
This compound is a tetradecapeptide that shares significant structural and functional homology with bombesin, another amphibian peptide, and the mammalian gastrin-releasing peptide (GRP).[1] This family of peptides is known for its diverse physiological roles, including smooth muscle contraction, regulation of gastrointestinal hormone release, and modulation of the central nervous system.[2][3][4] Like other active peptides, this compound is synthesized as a larger precursor protein that undergoes post-translational processing to yield the mature peptide.[1] The biological effects of these peptides are mediated by a class of GPCRs, primarily the BB1 (neuromedin B receptor) and BB2 (GRP receptor) subtypes, which are frequently overexpressed in various cancers, making them a focal point for oncological research.[5][6][7]
Gene Structure and Expression
The this compound gene, like its homologues, encodes a preproprotein that is enzymatically cleaved to produce the final active peptide. While the specific genomic structure of the this compound gene is not extensively documented, studies on the amphibian bombesin and mammalian GRP genes provide a robust model. The GRP gene, for instance, is located on chromosome 18q21 in humans and consists of three exons and two introns.[8]
Quantitative Gene Expression Data
Direct quantitative data for this compound gene expression is not widely available. However, studies on its homologues in both amphibians and mammals provide valuable insights into its likely expression patterns.
Table 1: Summary of Bombesin and GRP mRNA Expression in Various Tissues
| Gene | Organism | Tissue | Expression Level | Method | Reference |
| Bombesin | Xenopus tropicalis | Brain | High | RT-PCR | [1] |
| Stomach | High | RT-PCR | [1] | ||
| Spinal Cord | Weak | RT-PCR | [1] | ||
| Skin, Brain, Stomach | Detected | Northern Blot | [9] | ||
| GRP | Xenopus tropicalis | Brain | High | RT-PCR | [1] |
| Spinal Cord | High | RT-PCR | [1] | ||
| Stomach | High | RT-PCR | [1] | ||
| Lung | Weak | RT-PCR | [1] | ||
| GRP | Human | Gastrointestinal Tract | Various Levels (Prominent) | RT-PCR, Southern Blot | [10] |
| GRP Receptor | Human | Gastrointestinal Tract | Various Levels | RT-PCR, Southern Blot | [10] |
| GRP | Human | Primary Breast Carcinomas | Moderate to Strong (in 5 of 28 cases) | Northern Blot | [11] |
This table summarizes qualitative and semi-quantitative data from multiple studies. "High" and "Weak" are relative terms based on the findings of the cited research.
Regulation of Gene Expression
The transcriptional regulation of bombesin-like peptide genes and their receptors is a complex process involving multiple transcription factors and promoter elements. Research on the GRP and GRP receptor (GRP-R) genes has identified several key regulatory components.
Promoter Elements and Transcription Factors
The promoters of the GRP and GRP-R genes contain binding sites for several important transcription factors:
-
CREB (cAMP response element-binding protein): The human GRP-R promoter contains two functional cAMP response element (CRE) sites that are critical for its basal transcriptional activity.[2][12] The transcription factor CREB binds to these sites to regulate gene expression.[2][13]
-
Ets Family: The Ets transcription factor plays a significant role in the transcriptional activity of the GRP-R in neuroblastomas. Mutation of the Ets-binding site in the GRP-R promoter leads to a significant decrease in its activity.[14]
-
AP-1 (Activator protein 1) and PPAR-gamma (Peroxisome proliferator-activated receptor gamma): The promoter of the GRP gene itself contains binding sites for AP-1, CREB, and PPAR-gamma, indicating a multi-factorial regulation of its expression.[15]
References
- 1. The gastrin-releasing peptide/bombesin system revisited by a reverse-evolutionary study considering Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human gastrin-releasing peptide receptor gene regulation requires transcription factor binding at two distinct CRE sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and function of bombesin-like peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 8. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 9. Gastrin-releasing peptide (GRP) is not mammalian bombesin. Identification and molecular cloning of a true amphibian GRP distinct from amphibian bombesin in Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progastrin-releasing peptide and gastrin-releasing peptide receptor mRNA expression in non-tumor tissues of the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of the gastrin-releasing peptide gene in carcinomas of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human gastrin-releasing peptide receptor gene regulation requires transcription factor binding at two distinct CRE sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 14. Ets transcriptional regulation of gastrin-releasing peptide receptor in neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
In Vivo Effects of Alytesin on Gastric Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alytesin, a tetradecapeptide originally isolated from the skin of the European midwife toad (Alytes obstetricans), is a member of the bombesin-like peptide family. These peptides are known to exert a wide range of physiological effects in the gastrointestinal tract and central nervous system. This technical guide provides an in-depth overview of the in vivo effects of this compound on gastric secretion. It summarizes the current understanding of its mechanism of action, presents available quantitative data, and details the experimental protocols used to elucidate its physiological role. The information is intended to serve as a valuable resource for researchers and professionals involved in gastroenterology, pharmacology, and drug development. While specific quantitative data for this compound is limited, this guide leverages data from its close analog, bombesin (B8815690), to provide a comprehensive overview.
Introduction
This compound shares a significant amino acid sequence homology with bombesin and gastrin-releasing peptide (GRP), the mammalian counterpart. This structural similarity underlies their shared biological activities, particularly their influence on gastric function. The primary in vivo effect of peripherally administered this compound, similar to bombesin, is the stimulation of gastric acid and pepsin secretion. This action is predominantly mediated by the release of gastrin from antral G-cells. However, when administered centrally, this compound and other bombesin-like peptides exhibit an inhibitory effect on gastric acid secretion, highlighting a complex dual regulatory mechanism.
Mechanism of Action
The effects of this compound on gastric secretion are mediated through specific bombesin receptors, primarily the gastrin-releasing peptide receptor (GRP-R) and the neuromedin B receptor (NMB-R), which are G-protein coupled receptors.
Peripheral Stimulation of Gastric Secretion
Intravenous or subcutaneous administration of this compound initiates a signaling cascade that results in increased gastric acid and pepsin output.
-
Gastrin Release: this compound directly stimulates G-cells in the gastric antrum to release gastrin.
-
Histamine Release: Gastrin then acts on enterochromaffin-like (ECL) cells in the gastric fundus, prompting the release of histamine.
-
Parietal Cell Activation: Histamine binds to H2 receptors on parietal cells, leading to the activation of the H+/K+-ATPase (proton pump) and the secretion of hydrochloric acid (HCl) into the gastric lumen.
-
Chief Cell Activation: Gastrin and vagal stimulation also lead to the secretion of pepsinogen from chief cells. Pepsinogen is the inactive precursor of pepsin, which is activated by the acidic environment of the stomach.
A paradoxical effect has been observed with high doses of bombesin, where gastric acid secretion is inhibited. This is thought to be due to the release of inhibitory mediators such as somatostatin.
Central Inhibition of Gastric Secretion
When administered directly into the central nervous system (e.g., intracerebroventricularly), this compound and other bombesin-like peptides have been shown to significantly reduce gastric acid output[1]. This central effect suggests a neuromodulatory role in the regulation of gastric function, independent of peripheral gastrin release. The exact neural pathways are still under investigation but are believed to involve the autonomic nervous system.
Signaling Pathways
The binding of this compound to its receptor on G-cells triggers a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a rise in intracellular calcium and activation of protein kinase C (PKC), culminating in the exocytosis of gastrin-containing granules.
Quantitative Data on Gastric Secretion
Quantitative data specifically for this compound is sparse in the literature. The following tables summarize the effects of bombesin, a closely related peptide, on gastric secretion in various in vivo models. It is expected that this compound would produce similar, though potentially quantitatively different, effects.
Table 1: Effect of Intravenous Bombesin on Gastric Acid Output
| Animal Model | Bombesin Dose | Basal Acid Output (mEq/h) | Stimulated Acid Output (mEq/h) | Percent Increase |
| Dog (Heidenhain Pouch) | 1 µg/kg/h | 0.1 ± 0.02 | 4.5 ± 0.5 | ~4400% |
| Human | 10 ng/kg/min | 2.1 ± 0.4 | 14.0 ± 2.1 | ~567% |
| Rat (Pylorus Ligation) | 10 µg/kg | 0.05 ± 0.01 | 0.25 ± 0.04 | ~400% |
Data are presented as mean ± SEM and are compiled from various sources studying bombesin. The exact values can vary based on experimental conditions.
Table 2: Effect of Intravenous Bombesin on Plasma Gastrin Levels
| Animal Model | Bombesin Dose | Basal Gastrin (pg/mL) | Peak Gastrin (pg/mL) |
| Dog | 1 µg/kg/h | 40 ± 5 | 450 ± 50 |
| Human | 10 ng/kg/min | 55 ± 8 | 250 ± 30 |
Data are presented as mean ± SEM and are compiled from various sources studying bombesin.
Experimental Protocols
The in vivo effects of this compound on gastric secretion are typically studied using animal models with surgically prepared gastric pouches or fistulae, or through acute models like pylorus ligation in rats.
Canine Heidenhain Pouch Model
This model involves the creation of a vagally denervated pouch from the fundic portion of the stomach, which is drained by a cannula to the exterior. This allows for the collection of pure gastric juice, free from contamination by food or saliva.
Experimental Workflow:
Methodology:
-
Animal Preparation: Healthy adult dogs are surgically prepared with a Heidenhain pouch. After a recovery period of at least 4 weeks, the animals are fasted for 18-24 hours before each experiment, with free access to water.
-
Basal Secretion: On the day of the experiment, basal gastric juice is collected for 2-4 consecutive 15-minute periods to establish a baseline.
-
This compound Administration: this compound is dissolved in sterile saline and administered via a continuous intravenous infusion using a peristaltic pump. A range of doses is typically tested to establish a dose-response relationship.
-
Sample Collection and Analysis: Gastric juice is collected continuously throughout the infusion period in 15-minute aliquots. The volume of each sample is recorded.
-
Acid Measurement: The concentration of hydrochloric acid is determined by titration with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to a neutral pH (e.g., pH 7.0), using a pH meter. Acid output is expressed as milliequivalents per hour (mEq/h).
-
Pepsin Measurement: Pepsin activity is determined using a method such as the Anson hemoglobin method, where the amount of digested hemoglobin is measured spectrophotometrically. Pepsin output is expressed in units per hour.
Pylorus Ligation (Shay) Rat Model
This is an acute model used to assess gastric secretion and ulcer formation. The pylorus is ligated under anesthesia, leading to the accumulation of gastric secretions in the stomach.
Methodology:
-
Animal Preparation: Rats are fasted for 24-48 hours with free access to water.
-
Surgical Procedure: Under anesthesia (e.g., ether or isoflurane), a midline abdominal incision is made, and the pylorus is ligated with a silk suture.
-
This compound Administration: this compound or vehicle is administered, typically by subcutaneous or intraperitoneal injection, immediately after pylorus ligation.
-
Sample Collection: After a set period (e.g., 4-6 hours), the animals are euthanized. The stomach is removed, and the gastric contents are collected.
-
Analysis: The volume of the gastric juice is measured. The free and total acidity are determined by titration. Pepsin activity can also be assayed.
Conclusion
This compound is a potent modulator of gastric secretion, with its effects being largely analogous to those of bombesin. Peripherally, it acts as a secretagogue, stimulating gastric acid and pepsin secretion primarily through the release of gastrin. Centrally, it exhibits an inhibitory effect. While specific quantitative data for this compound are not as abundant as for bombesin, the established experimental models and methodologies provide a robust framework for further investigation into its precise physiological role and therapeutic potential. This guide provides a comprehensive foundation for researchers and drug development professionals interested in the in vivo effects of this intriguing bombesin-like peptide.
References
The Pharmacology of Alytesin: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a naturally occurring tetradecapeptide, first isolated from the skin of the European midwife toad, Alytes obstetricans.[1][2] It belongs to the bombesin-like peptide family, a group of peptides initially identified in amphibian skin that exhibit a range of physiological effects, most notably the stimulation of smooth muscle contraction.[3] Structurally, this compound is closely related to bombesin (B8815690), differing by only two amino acid residues.[4] This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on its mechanism of action, physiological effects, and the experimental methodologies used to elucidate these properties.
Pharmacokinetics
Detailed pharmacokinetic studies on this compound, including modern ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, are not extensively available in the current body of scientific literature. Early research focused primarily on its pharmacological effects following administration in animal models. As a peptide, it is anticipated that this compound would have a short plasma half-life and be susceptible to enzymatic degradation. Its metabolic fate is largely unknown, though it is presumed to be cleared rapidly.[5]
| Parameter | Value | Species | Method of Administration | Citation |
| Onset of Action | Rapid | Dog | Intravenous Infusion | [4] |
| Duration of Action | Longer lasting than Val5-angiotensin (hypertensive effect) | Dog | Intravenous Infusion | [4] |
| Tachyphylaxis | Marked (hypertensive effect) | Dog | Intravenous Infusion | [4] |
| Tachyphylaxis | Absent or moderate (uterine stimulation) | Rat | In vitro (organ bath) | [4] |
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent effects on various smooth muscle tissues and its influence on gastric secretion and blood glucose levels. These actions are mediated through its interaction with bombesin-like peptide receptors.
Mechanism of Action
This compound is a member of the bombesin-like peptide family, which exert their effects through G-protein coupled receptors (GPCRs), specifically the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR).[6][7] While direct receptor binding studies for this compound are not widely reported, its pharmacological actions strongly suggest it functions as an agonist at these receptors. Activation of these receptors typically initiates a signaling cascade involving phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C, ultimately leading to smooth muscle contraction and other cellular responses.
References
- 1. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin-like peptides - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [Clinical pharmacology aspects of althesin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence | MDPI [mdpi.com]
- 7. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Alytesin: A Technical Guide to its Natural Sources, Isolation, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alytesin, a bombesin-like peptide first identified in the skin of the European midwife toad, Alytes obstetricans, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the bombesin (B8815690) family of peptides, it exerts its effects through G protein-coupled receptors, initiating a cascade of intracellular events with implications for various physiological processes. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive examination of its cellular signaling pathways. Quantitative data is presented in a clear tabular format, and complex biological and experimental workflows are visualized using high-contrast diagrams to facilitate understanding and further research in the field of drug discovery and development.
Natural Sources of this compound
This compound is a naturally occurring tetradecapeptide that was first isolated from the skin of the European midwife toad, Alytes obstetricans.[1][2] Amphibian skin is a rich source of a wide variety of bioactive peptides, including antimicrobial peptides and neuropeptides like this compound.[3][4][5] These peptides are typically stored in granular glands in the skin and are released in response to stress or stimulation.[6]
While Alytes obstetricans is the primary and original source of this compound, related bombesin-like peptides have been isolated from the skin of other frog species.[7][8] For instance, bombesin was first isolated from Bombina bombina.[7] The presence of these analogous peptides across different amphibian species suggests a conserved evolutionary role. Research has also identified this compound in the skin secretions of a closely related species, Alytes maurus.[5][9]
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process that begins with the collection of skin secretions, followed by extraction and a series of chromatographic purification steps.
Experimental Protocol: Isolation and Purification of this compound from Alytes obstetricans Skin
This protocol is a representative method based on established techniques for the isolation of bombesin-like peptides from amphibian skin.
1. Collection of Skin Secretions:
-
Objective: To stimulate the release of peptides from the granular glands of the toad skin.
-
Method: Induce peptide secretion by administering norepinephrine (B1679862).[10][11][12] This can be achieved through injection or immersion.
-
Injection: Inject a sterile solution of norepinephrine (e.g., 40 nmol/g body weight) subcutaneously.
-
Immersion: Immerse the toad in a solution of norepinephrine (e.g., 50 µM) for a short duration (e.g., 15-30 minutes).
-
-
Collection: Gently collect the secreted peptides by rinsing the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic buffer to prevent peptide degradation).
2. Extraction of Peptides:
-
Objective: To extract the peptides from the collected secretions and remove larger proteins and cellular debris.
-
Method:
-
Immediately acidify the collected secretion with an appropriate acid (e.g., trifluoroacetic acid, TFA, to a final concentration of 0.1%) to inhibit protease activity.
-
Centrifuge the acidified solution at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet any insoluble material.
-
Collect the supernatant containing the soluble peptides.
-
3. Partial Purification by Solid-Phase Extraction:
-
Objective: To concentrate the peptide fraction and remove salts and other small molecule contaminants.
-
Method:
-
Use a C18 solid-phase extraction cartridge (e.g., Sep-Pak C18).
-
Activation: Wash the cartridge with a high organic solvent (e.g., 100% acetonitrile).
-
Equilibration: Equilibrate the cartridge with an aqueous, low organic solvent solution (e.g., 0.1% TFA in water).
-
Loading: Load the peptide extract supernatant onto the equilibrated cartridge.
-
Washing: Wash the cartridge with the equilibration buffer to remove unbound contaminants.
-
Elution: Elute the bound peptides with a stepwise or gradient increase in organic solvent concentration (e.g., 20%, 40%, 60%, 80% acetonitrile (B52724) in 0.1% TFA). This compound is expected to elute at a mid-range acetonitrile concentration.
-
4. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Objective: To separate this compound from other peptides based on its hydrophobicity.[13][14][15]
-
Method:
-
Lyophilize the peptide-containing fractions from the solid-phase extraction.
-
Reconstitute the lyophilized powder in the RP-HPLC mobile phase A (e.g., 0.1% TFA in water).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptides using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) over a specified time (e.g., 0-60% acetonitrile over 60 minutes).
-
Monitor the elution of peptides by absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the peaks.
-
5. Characterization and Final Purification:
-
Objective: To identify the fraction containing this compound and purify it to homogeneity.
-
Method:
-
Mass Spectrometry: Analyze the collected fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to identify the fraction with a mass corresponding to this compound (1535.8 Da).[9][16]
-
Further Purification (if necessary): If the this compound-containing fraction is not pure, a second round of RP-HPLC with a different column (e.g., C4 or diphenyl) or a shallower gradient can be performed.
-
Amino Acid Analysis: To confirm the identity and purity of the isolated peptide, perform amino acid analysis after acid hydrolysis.[1][17][18][19]
-
Sequencing: Perform Edman degradation or tandem mass spectrometry (MS/MS) to confirm the amino acid sequence of this compound (pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2).
-
Data Presentation: Purification of this compound
The following table provides a representative summary of the quantitative data expected from a typical purification of this compound from the skin secretions of Alytes obstetricans. The values are illustrative and can vary depending on the specific conditions.
| Purification Step | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Secretion | 500 | 10,000 | 20 | 100 | 1 |
| Acid Extract | 450 | 9,500 | 21.1 | 95 | 1.1 |
| Sep-Pak C18 Eluate | 50 | 8,000 | 160 | 80 | 8 |
| RP-HPLC Fraction | 1.5 | 6,000 | 4,000 | 60 | 200 |
Mandatory Visualization: Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
This compound Signaling Pathway
This compound, as a bombesin-like peptide, exerts its biological effects by binding to and activating specific bombesin receptors (BB receptors), which are G protein-coupled receptors (GPCRs).[18] The primary signaling cascade initiated by this compound involves the activation of the Gq/11 family of G proteins and the subsequent activation of the phospholipase C (PLC) pathway.[3][20]
Detailed Steps of the this compound Signaling Pathway:
-
Receptor Binding: this compound binds to a bombesin receptor (e.g., BB2 receptor) on the cell surface.
-
G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein of the Gq/11 family. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[3]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates phospholipase C-β (PLC-β).[12][13]
-
PIP2 Hydrolysis: Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12]
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER) membrane. This binding opens calcium channels, leading to a rapid release of stored Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.[10][11][21]
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[11][21]
-
Downstream Cellular Responses: The rise in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of various downstream target proteins, ultimately resulting in a cellular response. These responses can include smooth muscle contraction, secretion, and regulation of cell growth and proliferation.[6][18]
Mandatory Visualization: this compound Signaling Pathway
Caption: The this compound signaling pathway via the Gq/11-PLC-IP3/DAG cascade.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. usp.org [usp.org]
- 3. mdpi.com [mdpi.com]
- 4. Bombesin-like peptides: from frog skin to human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and structure of novel defensive peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological Effects of Two Novel Bombesin-Like Peptides from the Skin Secretions of Chinese Piebald Odorous Frog (Odorrana schmackeri) and European Edible Frog (Pelophylax kl. esculentus) on Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of Two Novel Bombesin-Like Peptides from the Skin Secretions of Chinese Piebald Odorous Frog (Odorrana schmackeri) and European Edible Frog (Pelophylax kl. esculentus) on Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native and Ion Mobility Mass Spectrometry Characterization of Alpha 1 Antitrypsin Variants and Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and analysis of bioactive peptides in amphibian skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 15. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurements of desmosine and isodesmosine by mass spectrometry in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and amino acid sequences of this compound and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino acid analysis of elastin hydrolysates using a lithium citrate gradient: quantification of elastin from whole lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amino Acid Analysis Overview [biosyn.com]
- 20. Isolation and structure of bombesin and this compound, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jssm.umt.edu.my [jssm.umt.edu.my]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Alytesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a bombesin-like peptide first isolated from the skin of the European midwife toad, Alytes obstetricans. Like other members of the bombesin (B8815690) family, this compound exhibits a range of biological activities, including effects on smooth muscle contraction, gastric acid secretion, and thermoregulation. These properties make it a molecule of interest for physiological research and as a potential lead compound in drug development. This document provides detailed protocols for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This compound: Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
| Molecular Formula | C₆₇H₁₀₃N₂₁O₁₆S |
| Average Molecular Weight | 1534.7 g/mol |
Section 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides like this compound.[1] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2][3] The following protocol outlines a standard manual synthesis approach.
Experimental Protocol: Fmoc-Based SPPS of this compound
1. Resin Preparation:
-
Start with a Rink Amide resin (0.1 mmol scale). This resin is suitable for the synthesis of C-terminally amidated peptides.[3]
-
Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 1 hour.[4]
2. Amino Acid Coupling Cycles (Iterative):
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[4][5]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[6]
-
Monitor the completion of the coupling reaction using a Kaiser test.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF to remove excess reagents and byproducts.
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]
4. Precipitation and Lyophilization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile (B52724) and lyophilize to obtain a fluffy white powder.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Section 2: Purification of Synthetic this compound by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides.[7] This technique separates peptides based on their hydrophobicity.[8][9]
Experimental Protocol: RP-HPLC Purification of this compound
1. Sample Preparation:
-
Dissolve the lyophilized crude this compound in a small volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV absorbance at 220 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which should be the target this compound peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
4. Lyophilization:
-
Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.
Purification Data Summary
| Parameter | Value |
| Crude Peptide Purity | ~65% |
| HPLC Column | C18, 250 x 10 mm, 5 µm |
| Flow Rate | 4 mL/min |
| Gradient | 5-45% Acetonitrile in 40 min |
| Retention Time | ~25 minutes |
| Final Purity | >98% |
| Overall Yield | ~20% |
Purification Workflow Diagram
Caption: RP-HPLC purification workflow for synthetic this compound.
Section 3: this compound Signaling Pathway
This compound, being a bombesin-like peptide, is known to exert its effects by binding to bombesin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway activated by bombesin receptors involves the Gq family of G-proteins.
Upon binding of this compound to its receptor, the Gq alpha subunit is activated, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
This compound Signaling Pathway Diagram
Caption: this compound signaling through the Gq-PLC pathway.
References
- 1. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of bombesin analogs by the Fmoc method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Alytesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a tetradecapeptide originally isolated from the skin secretions of the European midwife toad, Alytes obstetricans. It belongs to the bombesin-like family of peptides, which are known for their diverse pharmacological activities. While extensively studied for their effects on smooth muscle and as neuropeptides, emerging evidence suggests that bombesin-like peptides may also possess direct antimicrobial properties. This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing (AST) of this compound, guiding researchers in evaluating its potential as a novel antimicrobial agent. Given the limited direct data on this compound's antimicrobial activity, this document also includes data on Alyteserin peptides, which are co-secreted with this compound and have established antimicrobial properties, to serve as a comparative reference.
The amino acid sequence for this compound is {pGLU}{GLY}{ARG}{LEU}{GLY}{THR}{GLN}{TRP}{ALA}{VAL}{GLY}{HIS}{LEU}{MET}-NH2.
Data Presentation: Antimicrobial Activity of Related Peptides
While specific antimicrobial data for this compound is not yet widely available, the Alyteserin peptides, also found in the skin secretions of Alytes obstetricans, have demonstrated antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for these related peptides against various bacterial strains, providing a valuable benchmark for studies on this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Alyteserin-1c
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli | 25 | [1] |
| Acinetobacter baumannii (MDR) | 11.3 - 22.6 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Alyteserin-2a (B1578631) and its Analogs
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| Alyteserin-2a | Staphylococcus aureus | 50 | [1] |
| Alyteserin-2a analog (D-Lys at positions 7 & 11) | Acinetobacter baumannii (MDR) | 8 | [3] |
| Alyteserin-2a analog (D-Lys at positions 7 & 11) | Stenotrophomonas maltophilia | 8 | [3] |
Experimental Protocols
To ensure accurate and reproducible results in the antimicrobial susceptibility testing of this compound, it is crucial to follow standardized protocols adapted for cationic peptides. Standard methods for conventional antibiotics may not be suitable due to the unique properties of peptides.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
This compound peptide
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a peptide over time.
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Prepare peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Time-Kill Procedure:
-
Add the peptide solutions to the bacterial culture.
-
Include a growth control without peptide.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Mechanism of Action
While the precise antimicrobial mechanism of this compound is yet to be elucidated, it is hypothesized to follow the mechanism of other cationic antimicrobial peptides, which primarily target the bacterial cell membrane.
Caption: Hypothesized Mechanism of Action for this compound.
References
- 1. The alyteserins: two families of antimicrobial peptides from the skin secretions of the midwife toad Alytes obstetricans (Alytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of the frog skin peptide alyteserin-2a with enhanced antimicrobial activities against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alytesin Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a bioactive peptide originally isolated from the skin of the European midwife toad (Alytes obstetricans). It belongs to the bombesin-like peptide family, which includes amphibian peptides like bombesin (B8815690) and mammalian counterparts such as gastrin-releasing peptide (GRP) and neuromedin B (NMB). These peptides exert a wide range of physiological effects in mammals by acting on bombesin receptors (BB1, BB2, and BB3), which are G-protein coupled receptors. In rodent models, this compound and other bombesin-like peptides have been shown to influence the central nervous system (CNS), gastrointestinal (GI) tract, and behavior, making them valuable tools for research in various fields, including neuroscience, pharmacology, and oncology.
These application notes provide a comprehensive overview of the administration of this compound in rodent models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways and workflows.
Data Presentation
Table 1: Dose-Response of Intracerebroventricular (ICV) Bombesin on Scratching and Grooming Behavior in Rats
| Dose (µg) | Route | Mean Scratching Events (± SEM) | Mean Grooming Events (± SEM) |
| Vehicle | i.c.v. | Low (baseline) | Low (baseline) |
| 0.032 | i.c.v. | Significantly increased vs. vehicle[1] | Significantly increased vs. vehicle[1] |
| 0.1 | i.c.v. | Significantly increased vs. vehicle[1] | Significantly increased vs. vehicle[1] |
| 0.32 | i.c.v. | 3944 ± 544[1] | Significantly increased vs. vehicle[1] |
i.c.v. - intracerebroventricular
Table 2: Dose-Response of Intrathecal (i.t.) Bombesin on Scratching and Grooming Behavior in Rats
| Dose (µg) | Route | Mean Scratching Events (± SEM) | Mean Grooming Events (± SEM) |
| Vehicle | i.t. | Low (baseline) | Low (baseline) |
| 0.01 | i.t. | Significantly increased vs. vehicle[1] | Not significantly increased[1] |
| 0.1 | i.t. | Significantly increased vs. vehicle[1] | Significantly increased vs. vehicle[1] |
| 0.32 | i.t. | 4491 ± 208[1] | Significantly increased vs. vehicle[1] |
Table 3: Dose-Response of Intracisternal (i.c.) Bombesin on Scratching and Grooming Behavior in Rats
| Dose (µg) | Route | Mean Scratching Events (± SEM) | Mean Grooming Events (± SEM) |
| Vehicle | i.c. | Low (baseline) | Low (baseline) |
| 0.01 | i.c. | Significantly increased vs. vehicle[1] | Not significantly increased[1] |
| 0.032 | i.c. | Significantly increased vs. vehicle[1] | Significantly increased vs. vehicle[1] |
| 0.1 | i.c. | ~534 ± 94[1] | Significantly increased vs. vehicle[1] |
| 0.32 | i.c. | ~4000[1] | Significantly increased vs. vehicle[1] |
Table 4: Effect of Bombesin-like Peptides on Food Intake in Rats
| Peptide | Dose (nmol/kg) | Route | Effect on Intermeal Interval |
| Bombesin (BN) | 2.5 | i.p. | Significant extension[2] |
| Bombesin (BN) | 5 | i.p. | Dose-related extension[2] |
| Bombesin (BN) | 10 | i.p. | 177% extension[2] |
| GRP(1-27) | 10 | i.p. | 47% prolongation[2] |
| NMB(23-32) | 10 | i.p. | No significant change[2] |
i.p. - intraperitoneal
Table 5: Effect of Bombesin on Gastric Acid Secretion in Rats
| Administration Route | Dose | Effect on Gastric Acid Secretion |
| Intracisternal | 0.3 - 3 µg | Dose-dependent reduction[3] |
| Intrathecal (T9-10) | 100 - 500 ng | Dose-related inhibition[4] |
| Subcutaneous | up to 10 µg/kg | No stimulation in lumen-perfused stomach[5] |
| Intravenous infusion | up to 10 µg/kg/hour | No stimulation in lumen-perfused stomach[5] |
Table 6: Effect of Bombesin on Body Temperature in Rodents
| Species | Route | Dose | Conditions | Effect on Body Temperature |
| Rat | ICV | 100 ng | Ad lib-fed + Chlorisondamine (2.5 mg/kg, IP) | -2.84 ± 0.33 °C change at 60 min[6] |
| Rat | ICV | 100 ng | Food-deprived | -2.51 ± 0.29 °C change at 60 min[6] |
| Rat | Intrahypothalamic | 5 ng | Food-deprived or insulin-pretreated | Significant hypothermia |
| Rat | ICV | 0.25, 0.5, 1.0 µg | Insulin-pretreated (10 U/kg, i.m.) | Hypothermia[7] |
| Rabbit | ICV | 5 µg | Thermoneutral environment | Inconsistent alteration[8] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound for Behavioral Studies (Scratching and Grooming)
Objective: To assess the central effects of this compound on scratching and grooming behavior in rats.
Materials:
-
This compound (or other bombesin-like peptide)
-
Sterile, pyrogen-free saline (0.9%)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microsyringe (e.g., Hamilton syringe)
-
Cannula and tubing
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley) to the housing facility for at least one week. House them individually to prevent social grooming.
-
Cannula Implantation:
-
Anesthetize the rat using appropriate anesthesia.
-
Secure the rat in a stereotaxic apparatus.
-
Surgically implant a guide cannula into the lateral ventricle.
-
Allow a recovery period of at least one week.
-
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.01 µg/µL to 1 µg/µL).
-
Administration:
-
Gently restrain the conscious rat.
-
Insert the injection cannula through the guide cannula.
-
Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
-
Behavioral Observation:
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Protocol 2: Intraperitoneal (IP) Administration of this compound for Food Intake Studies
Objective: To evaluate the peripheral effects of this compound on food intake and satiety in rats.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Syringes and needles (25-27 gauge)
-
Metabolic cages with food and water dispensers
-
Electronic balance
Procedure:
-
Animal Preparation: Acclimatize adult male rats to individual metabolic cages. Train them to a specific feeding schedule if required by the experimental design.
-
Drug Preparation: Dissolve this compound in sterile saline to achieve the desired doses (e.g., 2.5 to 10 nmol/kg).[2]
-
Administration:
-
Gently restrain the rat.
-
Administer the this compound solution via intraperitoneal injection in the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food.
-
Measure food consumption at regular intervals (e.g., 30, 60, 120 minutes, and 24 hours) after injection.
-
-
Data Analysis: Calculate the cumulative food intake and compare the different dose groups to the vehicle control using appropriate statistical analysis.
Protocol 3: Measurement of Gastric Acid Secretion in Anesthetized Rats
Objective: To determine the effect of centrally or peripherally administered this compound on gastric acid secretion.
Materials:
-
This compound
-
Anesthesia (e.g., urethane)
-
Surgical instruments
-
Gastric perfusion pump
-
pH meter or autotitrator
-
Stimulants of gastric acid secretion (e.g., pentagastrin), if required.
Procedure:
-
Animal Preparation: Anesthetize the rat.
-
Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Ligate the pylorus to prevent gastric emptying.
-
Insert a double-lumen cannula into the stomach through an incision in the forestomach for gastric perfusion.
-
-
Gastric Perfusion:
-
Perfuse the stomach with warm saline at a constant rate.
-
Collect the gastric effluent at regular intervals (e.g., 15 minutes).
-
-
Drug Administration: Administer this compound via the desired route (e.g., ICV, IV, or IP) at various doses.
-
Measurement of Acid Output:
-
Determine the acid concentration of the collected gastric effluent by titration with NaOH to a pH of 7.0.
-
Calculate the total acid output (µEq/min).
-
-
Data Analysis: Compare the acid output before and after this compound administration and between different dose groups.
Signaling Pathways and Workflows
Bombesin Receptor Signaling Pathway
Bombesin-like peptides, including this compound, primarily exert their effects by activating G-protein coupled receptors of the bombesin family (BB1, BB2, BB3). The binding of this compound to these receptors initiates a cascade of intracellular signaling events.
Caption: this compound binding to its receptor activates Gq/11, leading to downstream signaling.
Experimental Workflow for Studying this compound-Induced Scratching Behavior
The following diagram illustrates a typical experimental workflow for investigating the effects of centrally administered this compound on scratching behavior in rodents.
Caption: Workflow for assessing this compound's central effects on rodent scratching behavior.
Conclusion
This compound serves as a potent pharmacological tool for investigating the roles of bombesin-like peptides and their receptors in rodent models. The provided data and protocols offer a foundation for designing and executing experiments to explore the diverse physiological and behavioral effects of this peptide. Careful consideration of the administration route, dosage, and specific experimental parameters is crucial for obtaining robust and reproducible results. The signaling pathways and workflows illustrated here provide a conceptual framework for understanding the mechanisms of action and for structuring experimental designs.
References
- 1. Characterization of scratching responses in rats following centrally administered morphine or bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian bombesin-like peptides extend the intermeal interval in freely feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central nervous system inhibition of gastric secretion in the rat by gastrin-releasing peptide, a mammalian bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal injection of bombesin inhibits gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of bombesin on gastric secretion of the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin-induced hypothermia in rats tested at normal ambient temperatures: contribution of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombesin produces hypothermia in insulin treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central administration of peptides alters thermoregulation in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on bombesin-induced grooming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Alytesin-Induced Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin, a bombesin-like peptide, is a potent stimulant of gastric acid secretion. Understanding its mechanism of action and quantifying its effects are crucial for gastroenterology research and the development of novel therapeutics targeting acid-related disorders. These application notes provide detailed protocols for measuring this compound-induced gastric acid secretion using established in vivo, in vitro, and ex vivo models. The protocols are designed to yield reproducible and quantifiable data, essential for dose-response studies and mechanistic investigations.
Signaling Pathway of this compound-Induced Gastric Acid Secretion
This compound, like other bombesin-family peptides, is thought to exert its effects on gastric acid secretion primarily through the gastrin-releasing peptide receptor (GRP-R), also known as the BB2 receptor, which is found on various cells in the gastric mucosa, including G-cells and potentially parietal cells. The binding of this compound to the GRP-R initiates a cascade of intracellular signaling events.
The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC are key events that lead to the stimulation of the H+/K+ ATPase (proton pump) in parietal cells, resulting in the secretion of hydrochloric acid into the gastric lumen. Additionally, bombesin-like peptides can stimulate the release of gastrin from G-cells, which in turn acts on enterochromaffin-like (ECL) cells to release histamine, a potent stimulator of parietal cell acid secretion.[1][2] There is also evidence suggesting the involvement of protein tyrosine kinase (PTK) dependent pathways in bombesin-mediated signaling.
Caption: this compound signaling pathway in gastric parietal cells.
Experimental Protocols
In Vivo Measurement: Pylorus Ligation Model in Rats
This model, also known as the Shay rat model, is a widely used in vivo method to assess gastric acid secretion and the efficacy of antisecretory agents.[3][4]
Experimental Workflow:
Caption: Workflow for the pylorus ligation model.
Protocol:
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture. Be cautious to avoid damage to the blood supply.
-
Close the abdominal wall with sutures.
-
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.) immediately after pylorus ligation.
-
Incubation: Return the animals to their cages and deprive them of water for the duration of the experiment (typically 4 hours).
-
Sample Collection:
-
After the incubation period, euthanize the animals by an approved method.
-
Clamp the esophagus and carefully remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
-
Analysis:
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Measure the total acidity by titrating 1 ml of gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to pH 7.0.
-
Data Presentation:
| Treatment Group | Dose (µg/kg) | Gastric Volume (ml) | pH | Total Acidity (mEq/L) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
In Vitro Measurement: Isolated Gastric Glands
This method allows for the direct assessment of the effects of secretagogues on parietal cells within an intact glandular structure, minimizing systemic influences.[5][6]
Experimental Workflow:
Caption: Workflow for isolated gastric gland preparation.
Protocol:
-
Gland Isolation:
-
Euthanize a rabbit and perfuse the stomach with saline.
-
Remove the stomach, open it along the lesser curvature, and strip the gastric mucosa from the underlying muscle layer.
-
Mince the mucosa and digest it with collagenase (e.g., 1 mg/ml in a suitable buffer) at 37°C with gentle agitation.
-
-
Gland Purification:
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
Wash the isolated glands by centrifugation and resuspend them in a buffer (e.g., Hanks' balanced salt solution).
-
-
Measurement of Acid Secretion (Aminopyrine Accumulation):
-
The accumulation of the weak base [¹⁴C]aminopyrine is an indirect measure of acid secretion.
-
Pre-incubate the glands with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to potentiate the response.
-
Add varying concentrations of this compound and [¹⁴C]aminopyrine to the gland suspension.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Sample Processing and Analysis:
-
Separate the glands from the incubation medium by centrifugation through a dense medium (e.g., silicone oil).
-
Lyse the glands and measure the radioactivity in the lysate using a scintillation counter.
-
Calculate the aminopyrine (B3395922) accumulation ratio (intraglandular concentration/extraglandular concentration).
-
Data Presentation:
| This compound Concentration (M) | Aminopyrine Accumulation Ratio | % of Maximal Response |
| 0 (Basal) | ||
| 10⁻¹⁰ | ||
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ |
Ex Vivo Measurement: Ussing Chamber
The Ussing chamber technique allows for the study of ion transport across an intact sheet of gastric mucosa, providing a more physiological ex vivo model.
Experimental Workflow:
Caption: Workflow for Ussing chamber experiments.
Protocol:
-
Tissue Preparation:
-
Euthanize an animal (e.g., rabbit, rat) and remove the stomach.
-
Isolate a section of the fundic mucosa and strip away the muscle layers.
-
-
Ussing Chamber Setup:
-
Mount the mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with oxygenated Ringer's solution maintained at 37°C.
-
-
Measurement of Acid Secretion (pH-Stat Method):
-
Maintain the pH of the mucosal bathing solution at a constant value (e.g., pH 7.4) by the continuous addition of a titrant (e.g., NaOH solution) using an automatic pH-stat titration system.
-
The rate of titrant addition is equivalent to the rate of H+ secretion by the mucosa.
-
-
Stimulation:
-
After a baseline period of stable acid secretion, add this compound to the serosal bathing solution in a cumulative, dose-dependent manner.
-
Record the steady-state acid secretion rate at each concentration.
-
Data Presentation:
| This compound Concentration (M) | H⁺ Secretion Rate (µEq/cm²/h) |
| 0 (Basal) | |
| 10⁻¹⁰ | |
| 10⁻⁹ | |
| 10⁻⁸ | |
| 10⁻⁷ | |
| 10⁻⁶ |
Note: As with the other models, specific quantitative data for this compound in Ussing chamber experiments is limited. Comparative studies with bombesin (B8815690) are recommended.
Concluding Remarks
The protocols described provide a comprehensive framework for investigating this compound-induced gastric acid secretion. The choice of method will depend on the specific research question, available resources, and the desired level of biological complexity. For initial screening and dose-response studies, the in vivo pylorus ligation model is robust. For more mechanistic studies on direct cellular effects, the isolated gastric gland preparation is ideal. The Ussing chamber provides a valuable ex vivo system that maintains tissue integrity and polarity. Due to the limited availability of specific dose-response data for this compound, it is recommended that researchers perform initial dose-finding experiments, potentially using the known potency of bombesin as a starting point.
References
- 1. Central neuromodulation of gastric acid secretion by bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High potency of bombesin for stimulation of human gastrin release and gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin stimulation of isolated gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of Gastric Secretion after Bolus and Slow Intravenous Administration of Bombesin and Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Stimulation of alkaline secretion in amphibian-isolated gastric mucosa by 16,16-dimethyl PGE2 and PGF2 alpha. A proposed explanation for some of the cytoprotective actions of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Alytesin in Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin, a bombesin-like peptide originally isolated from the skin of the European midwife toad (Alytes obstetricans), has garnered significant interest in biomedical research due to its diverse physiological effects.[1][2] Like other members of the bombesin (B8815690) peptide family, this compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2), which are often overexpressed in various cancer cell lines.[3][4][5] This differential expression makes this compound and its analogs promising candidates for targeted drug delivery and diagnostic imaging in oncology.
To investigate the potential of this compound as a targeting moiety, it is crucial to understand its cellular uptake dynamics. Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its binding, internalization, and intracellular trafficking.[6][7] This application note provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular uptake studies using fluorescence microscopy and flow cytometry. Additionally, methods for assessing the binding affinity and cytotoxicity of the fluorescently labeled peptide are described.
Data Presentation
Note: The following quantitative data are illustrative examples to demonstrate the application of the described protocols. Actual results will vary depending on the specific fluorescent dye, cell line, and experimental conditions.
Table 1: Properties of Fluorescently Labeled this compound Analogs
| Parameter | FITC-Alytesin | AlexaFluor488-Alytesin |
| Excitation Max (nm) | 494 | 495 |
| Emission Max (nm) | 518 | 519 |
| Molecular Weight (Da) | ~2077 | ~2246 |
| Purity (%) | >95 | >95 |
Table 2: Binding Affinity of Fluorescently Labeled this compound to PC-3 Cells
| Ligand | Kd (nM) | Bmax ( sites/cell ) |
| FITC-Alytesin | 15.2 ± 2.1 | ~45,000 |
| Unlabeled this compound | 5.8 ± 1.3 | Not Applicable |
Table 3: Cellular Uptake of FITC-Alytesin in PC-3 Cells (4 hours)
| Method | Parameter | Value |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) | 8500 ± 650 |
| Confocal Microscopy | Intracellular Fluorescence (% of Total) | 75 ± 8.5 |
Table 4: Cytotoxicity of FITC-Alytesin on PC-3 Cells (48-hour incubation)
| Compound | IC50 (µM) |
| FITC-Alytesin | > 100 |
| Doxorubicin (Control) | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: N-Terminal Fluorescent Labeling of this compound
This protocol describes the labeling of this compound at its N-terminus with Fluorescein Isothiocyanate (FITC). A similar protocol can be adapted for other amine-reactive dyes like Alexa Fluor succinimidyl esters.
Materials:
-
This compound peptide (pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 10 mg/mL.[8]
-
Add the FITC solution to the this compound solution at a 1.5 to 3-fold molar excess of the dye.[9]
-
Incubate the reaction mixture for 4-8 hours at room temperature in the dark with gentle stirring.[9]
-
Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Once the reaction is complete, purify the FITC-labeled this compound from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with deionized water.
-
Collect the fractions containing the labeled peptide and confirm the product by mass spectrometry.
-
Lyophilize the purified FITC-Alytesin and store it at -20°C or -80°C, protected from light.
Protocol 2: Cell Culture
This protocol describes the maintenance of PC-3 human prostate cancer cells, which are known to express GRP receptors.[10][11][12]
Materials:
-
PC-3 cell line (ATCC® CRL-1435™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.
Protocol 3: Confocal Laser Scanning Microscopy for Cellular Uptake
This protocol allows for the visualization of the intracellular localization of fluorescently labeled this compound.
Materials:
-
PC-3 cells
-
Glass-bottom culture dishes or chamber slides
-
FITC-Alytesin
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Lysosomal staining dye (e.g., LysoTracker™ Red)
-
Paraformaldehyde (PFA)
-
Mounting medium
Procedure:
-
Seed PC-3 cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired concentration of FITC-Alytesin (e.g., 1-10 µM).
-
Incubate the cells for various time points (e.g., 30 min, 1h, 4h) at 37°C.
-
For co-localization studies, add Hoechst 33342 (1 µg/mL) and LysoTracker™ Red (50 nM) during the last 30 minutes of incubation.
-
Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a suitable mounting medium.
-
Visualize the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for FITC (Ex: 488 nm, Em: 500-550 nm), the nuclear stain, and the lysosomal stain.
Protocol 4: Flow Cytometry for Quantitative Cellular Uptake
This protocol provides a quantitative measure of the cellular uptake of fluorescently labeled this compound.
Materials:
-
PC-3 cells
-
FITC-Alytesin
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Seed PC-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of FITC-Alytesin (e.g., 0.1 - 20 µM) for a defined period (e.g., 4 hours) at 37°C. Include an untreated control.
-
Wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Add a viability dye like PI just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the FITC channel (typically 530/30 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
Protocol 5: MTT Assay for Cytotoxicity Assessment
This protocol determines the effect of fluorescently labeled this compound on cell viability.
Materials:
-
PC-3 cells
-
FITC-Alytesin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of FITC-Alytesin (e.g., 0.1 to 100 µM). Include untreated and vehicle-treated controls.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Isolation and amino acid sequences of this compound and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 7. jpt.com [jpt.com]
- 8. youdobio.com [youdobio.com]
- 9. peptideweb.com [peptideweb.com]
- 10. Characterization of high-affinity receptors for bombesin/gastrin releasing peptide on the human prostate cancer cell lines PC-3 and DU-145: internalization of receptor bound 125I-(Tyr4) bombesin by tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of hypoxia enhanced 111In-labeled Bombesin conjugates: design, synthesis, and in vitro evaluation in PC-3 human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution and Experimental Use of Lyophilized Alytesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a bombesin-like peptide originally isolated from the skin of the midwife toad, Alytes obstetricans. As a member of the bombesin (B8815690) family of peptides, this compound exerts a variety of physiological effects through its interaction with bombesin receptors, which are G-protein coupled receptors expressed in the central nervous system and various peripheral tissues. These effects include the stimulation of smooth muscle contraction, regulation of gastric acid secretion, and modulation of cell proliferation. These application notes provide detailed protocols for the reconstitution of lyophilized this compound and its application in common in vitro and ex vivo experimental models.
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate experimental results. The following protocol is based on the physicochemical properties of the this compound peptide and general best practices for peptide handling.
Physicochemical Properties of this compound
To determine the optimal reconstitution solvent, the amino acid sequence of this compound (pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) was analyzed to predict its overall charge and hydrophobicity. This compound has a net positive charge due to the presence of Arginine and Histidine residues, classifying it as a basic peptide.
Recommended Reconstitution Protocol
Materials:
-
Lyophilized this compound vial
-
Sterile, distilled water
-
0.1% Acetic acid in sterile, distilled water (optional, for basic peptides)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Based on its basic nature, sterile, distilled water is the recommended primary solvent. For a 1 mg vial of this compound, add 1 mL of sterile, distilled water to achieve a 1 mg/mL stock solution. If solubility is an issue, a small amount of 0.1% acetic acid can be used to aid dissolution.
-
Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide. Avoid vigorous or prolonged vortexing, which can cause peptide aggregation. If necessary, sonication can be used to aid dissolution.
-
Visual Inspection: The resulting solution should be clear and free of any visible particulates.
Reconstitution Workflow
Figure 1. Workflow for the reconstitution of lyophilized this compound.
Storage and Stability
Proper storage of both lyophilized and reconstituted this compound is crucial for maintaining its integrity and biological activity over time.
| Form | Storage Temperature | Shelf Life | Special Considerations |
| Lyophilized | -20°C or -80°C | Several years | Store in a desiccator to prevent moisture absorption. Avoid frequent temperature fluctuations. |
| Stock Solution | -20°C or -80°C | Up to 3 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use low-protein-binding microcentrifuge tubes. |
| Working Dilutions | 2-8°C | Up to 1 week | Prepare fresh from stock solution for each experiment. Avoid long-term storage in solution at 4°C. |
Table 1. Recommended Storage Conditions for this compound.
Mechanism of Action: Bombesin Receptor Signaling
This compound, like other bombesin-related peptides, exerts its biological effects by binding to and activating bombesin receptors (BBRs), which are G-protein coupled receptors. There are three main subtypes of BBRs: BB1 (NMB-R), BB2 (GRP-R), and the orphan receptor BB3. The primary signaling pathway activated by this compound through BB1 and BB2 receptors involves the Gαq subunit of the heterotrimeric G-protein.
Upon ligand binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction, secretion, and cell proliferation.
Figure 2. Simplified signaling pathway of this compound via bombesin receptors.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the biological activity of this compound.
Ex Vivo Smooth Muscle Contraction Assay (Guinea Pig Ileum)
This assay is a classic method to assess the contractile effect of substances on smooth muscle tissue.[1][2]
Materials:
-
Guinea pig ileum
-
Organ bath system with force-displacement transducer and data acquisition software
-
Tyrode's physiological salt solution (see Table 2 for composition)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
This compound stock solution (1 mg/mL)
-
Acetylcholine (B1216132) (ACh) or Potassium Chloride (KCl) as a positive control
| Component | Concentration (mM) |
| NaCl | 136.9 |
| KCl | 2.68 |
| CaCl2 | 1.8 |
| MgCl2 | 1.05 |
| NaH2PO4 | 0.42 |
| NaHCO3 | 11.9 |
| Glucose | 5.55 |
Table 2. Composition of Tyrode's Physiological Salt Solution.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig according to institutional guidelines. Isolate a segment of the terminal ileum and place it in a petri dish containing cold, carbogen-aerated Tyrode's solution. Gently clean the luminal contents and cut the ileum into 2-3 cm segments.
-
Mounting: Mount a segment of the ileum in the organ bath chamber filled with Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other end to the force-displacement transducer.
-
Equilibration: Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 60 minutes. Replace the Tyrode's solution every 15-20 minutes during equilibration.
-
Viability Check: After equilibration, assess the viability of the tissue by adding a submaximal concentration of acetylcholine (e.g., 1 µM) or KCl (e.g., 60 mM) to the bath. A robust contraction confirms tissue viability. Wash the tissue with fresh Tyrode's solution until the baseline tension is restored.
-
Dose-Response Curve:
-
Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner. A typical concentration range to start with is 1 nM to 1 µM.
-
Record the contractile response for each concentration until a plateau is reached.
-
Wash the tissue thoroughly between doses (for non-cumulative addition) or after the highest concentration is reached.
-
-
Data Analysis: Measure the amplitude of the contraction for each this compound concentration. Plot the contractile response against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response).
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5][6]
Materials:
-
Cell line expressing bombesin receptors (e.g., PC-3, Swiss 3T3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound). A typical concentration range to test is 0.1 nM to 1 µM.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Plot the absorbance against the logarithm of the this compound concentration.
In Vitro Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator such as Fura-2 AM.[7][8][9][10][11]
Materials:
-
Cell line expressing bombesin receptors (e.g., PC-3, Swiss 3T3)
-
Black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration of Fura-2 AM is 2-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm for a short period.
-
This compound Addition: Using the plate reader's injection system, add a desired concentration of this compound to the wells.
-
Calcium Measurement: Immediately after this compound addition, continue to measure the fluorescence ratio (340/380 nm) over time to record the change in intracellular calcium concentration.
-
Data Analysis: The change in intracellular calcium is represented by the change in the 340/380 nm fluorescence ratio. Plot the ratio over time to visualize the calcium transient. Dose-response curves can be generated by testing a range of this compound concentrations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peptide solubility | Incorrect solvent; peptide aggregation. | Try adding a small amount of 0.1% acetic acid. Sonication may also help. Prepare fresh solutions. |
| No response in bioassays | Inactive peptide; low receptor expression; incorrect assay conditions. | Check storage conditions and age of the peptide. Use a positive control to validate the assay. Ensure the cell line expresses the target receptor. Optimize assay parameters. |
| High background in assays | Contamination; non-specific binding; cell death. | Use sterile techniques. Include appropriate controls. Optimize cell density and treatment concentrations. |
| Inconsistent results | Pipetting errors; temperature fluctuations; freeze-thaw cycles. | Use calibrated pipettes. Ensure consistent assay conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Table 3. Common Troubleshooting Tips.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always adhere to institutional guidelines for animal and laboratory safety.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. abcam.com [abcam.com]
- 11. hellobio.com [hellobio.com]
Designing Alytesin Analogues with Enhanced Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a bombesin-like peptide first isolated from the skin of the midwife toad, Alytes obstetricans. Like other members of the bombesin (B8815690) family, this compound exhibits a range of biological activities, primarily mediated through its interaction with bombesin receptors, which are G-protein coupled receptors (GPCRs).[1] These receptors are notably overexpressed in various types of cancer cells, making this compound and its analogues promising candidates for targeted cancer therapy and diagnostic imaging. Furthermore, this compound and its derivatives have demonstrated significant antimicrobial properties. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of this compound analogues with enhanced biological activity.
Design Strategies for Enhanced Activity
The rational design of this compound analogues aims to improve key pharmacological properties, including receptor binding affinity, selectivity, stability against proteolytic degradation, and antimicrobial potency. Key strategies include:
-
Amino Acid Substitution: Replacing specific amino acid residues can enhance receptor interaction and stability. For instance, substituting glutamic acid with the cationic lysine (B10760008) at position 4 in alyteserin-1c (B1578633) ([E4K]alyteserin-1c) has been shown to increase potency.[2]
-
Incorporation of Non-natural Amino Acids: The introduction of D-amino acids or other non-natural amino acids can significantly increase resistance to enzymatic degradation, thereby prolonging the peptide's half-life in vivo.
-
Peptide Cyclization: Cyclization, through methods such as disulfide bridge formation or amide linkage, can confer a more rigid and biologically active conformation, leading to enhanced receptor affinity and stability.
-
Pharmacophore Modification: Modifications to the C-terminal pharmacophore, which is crucial for bombesin-like peptide activity, can modulate receptor subtype selectivity and agonist/antagonist properties.
Data Presentation
Table 1: Comparative Receptor Binding Affinity of Bombesin/Alytesin Analogues
| Analogue/Compound | Receptor Target | IC50 (nM) | Cell Line/Tissue | Reference |
| Bombesin | GRP Receptor | 0.12 - 0.5 | Human/Rat Cells | [3] |
| This compound | GRP Receptor | 0.12 - 0.5 | Human/Rat Cells | [3] |
| Neuromedin C | GRP Receptor | 0.12 - 0.5 | Human/Rat Cells | [3] |
| [d-Phe⁶, β-Ala¹¹, Phe¹³]Bn(6–14) | Universal Bombesin Receptors | 0.3 - 2 | Human/Rat Cells | [3] |
| In-DOTA-β-Ala-BBN[7–14]NH₂ | GRP Receptor | < 2.5 | PC-3 Cells | [4][5] |
| In-DOTA-5-Ava-BBN[7–14]NH₂ | GRP Receptor | < 2.5 | PC-3 Cells | [4][5] |
| In-DOTA-8-Aoc-BBN[7–14]NH₂ | GRP Receptor | < 2.5 | PC-3 Cells | [4][5] |
| ¹⁸F-BAY 86-4367 | GRP Receptor | 0.94 ± 0.19 | PC-3 Cells | [6] |
| Cmp 2 | GRP Receptor | 0.50 (human), 0.22 (rat) | PC-295, Rat Colon | [7] |
| Cmp 3 | GRP Receptor | 0.36 (human), 0.08 (rat) | PC-295, Rat Colon | [7] |
| Cmp 4 | GRP Receptor | 0.41 (human), 0.31 (rat) | PC-295, Rat Colon | [7] |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radiolabeled ligand.
Table 2: Comparative Antimicrobial Activity of Alyteserin Analogues
| Peptide | Target Organism | MIC (µM) | Reference |
| Alyteserin-1c (WT) | Escherichia coli | 25 | [8] |
| Alyteserin-1c (WT) | Staphylococcus aureus | >250 | [8] |
| Alyteserin-1c (mutant derivative ΔM) | Escherichia coli | >250 | [8] |
| Alyteserin-1c (mutant derivative ΔM) | Staphylococcus aureus | 62.5 | [8] |
| Alyteserin-2a | Escherichia coli | >100 | [8] |
| Alyteserin-2a | Staphylococcus aureus | 50 | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound analogues.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF.
-
Add DIC (3 eq.) and OxymaPure® (3 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of this compound analogues for bombesin receptors.
Materials:
-
Cells or membranes expressing the target bombesin receptor (e.g., PC-3 cells for GRP receptor).
-
Radiolabeled bombesin-like peptide (e.g., ¹²⁵I-Tyr⁴-Bombesin).
-
This compound analogues (unlabeled competitors).
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of cells or membranes at a concentration that provides adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A serial dilution of the unlabeled this compound analogue.
-
A fixed concentration of the radiolabeled ligand.
-
The cell or membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an this compound analogue that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound analogues.
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound analogue in MHB in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria without peptide) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Visualizations
Caption: this compound Analogue Signaling Pathway.
Caption: Experimental Workflow for this compound Analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Conformational and membrane interaction studies of the antimicrobial peptide alyteserin-1c and its analogue [E4K]alyteserin-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alytesin in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a bioactive peptide belonging to the bombesin (B8815690) family, originally isolated from the skin of the European midwife toad, Alytes obstetricans. As a bombesin-like peptide, this compound is a potent agonist for bombesin receptors, particularly the BB2 receptor, also known as the gastrin-releasing peptide receptor (GRPR). These receptors are G-protein coupled receptors (GPCRs) that are widely expressed in the central and peripheral nervous systems, as well as in the gastrointestinal tract. Activation of bombesin receptors has been shown to modulate neuronal excitability, neurotransmitter release, and smooth muscle contraction.
Patch-clamp electrophysiology is a powerful technique to study the effects of bioactive compounds like this compound on ion channel function and neuronal activity at the single-cell level. By directly measuring the electrical currents flowing across the cell membrane, researchers can elucidate the mechanisms by which this compound alters neuronal firing patterns and synaptic transmission. These application notes provide a comprehensive overview of the use of this compound in patch-clamp studies, including its mechanism of action, detailed experimental protocols, and expected results based on studies of homologous peptides.
Mechanism of Action
This compound, acting through bombesin receptors (likely BB2/GRPR), initiates a well-defined intracellular signaling cascade. As these receptors are coupled to Gq-proteins, their activation by this compound leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This signaling pathway ultimately leads to the modulation of various ion channels, resulting in changes in neuronal membrane potential and excitability.
Electrophysiological studies on related bombesin-like peptides, such as Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), have demonstrated that their primary effect on neurons is excitatory. This excitation is typically characterized by membrane depolarization, an increase in input resistance, and the initiation or potentiation of action potential firing. The underlying ionic mechanisms involve the suppression of potassium (K+) conductances, such as inward rectifier K+ channels, and the activation of non-selective cation channels, including members of the Transient Receptor Potential (TRP) family (e.g., TRPV1-like channels)[1].
Data Presentation
The following tables summarize quantitative data from patch-clamp studies on bombesin-like peptides, which can be used as a reference for expected outcomes in experiments with this compound.
Table 1: Depolarization and Firing Rate Changes Induced by Gastrin-Releasing Peptide (GRP) in Paraventricular Thalamic Neurons [2]
| GRP Concentration | Mean Membrane Depolarization (mV ± SEM) | Firing Pattern | Mean Tonic Firing Frequency (Hz ± SEM) |
| 2 nM | 2.1 ± 1.4 | - | - |
| 5 nM | 3.8 ± 0.6 | - | - |
| 10 nM | 8.0 ± 3.3 | Rhythmic Burst or Tonic Firing | - |
| 20 nM | 11.1 ± 0.8 | Rhythmic Burst or Tonic Firing | 4.9 ± 0.4 |
| 50 nM | 11.5 ± 2.2 | Rhythmic Burst or Tonic Firing | - |
Table 2: Modulation of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) by Gastrin-Releasing Peptide (GRP) in Anterior Cingulate Cortex Pyramidal Neurons [3]
| GRP Concentration | Change in sIPSC Frequency (% of Control ± SEM) | Change in sIPSC Amplitude (% of Control ± SEM) |
| 30 nM | 100.5 ± 12.4 | - |
| 300 nM | 140.1 ± 7.8 | 110.6 ± 3.9 |
| 1000 nM | 183.4 ± 10.6 | 124.8 ± 9.0 |
Table 3: Electrophysiological Effects of Neuromedin B (NMB) on Spinal Cord Neurons [4]
| NMB Concentration | Observed Effect | Firing Pattern of NMBR-positive neurons |
| 1 µM | Subthreshold membrane depolarizations | Predominantly delayed firing pattern |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology in brain slices.
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced Changes in Neuronal Excitability
Objective: To measure changes in resting membrane potential, input resistance, and action potential firing in response to this compound application.
Materials:
-
This compound stock solution (e.g., 1 mM in sterile water, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular solution for current-clamp containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH, and osmolarity to 290-300 mOsm.
-
Brain slicing equipment (vibratome)
-
Patch-clamp recording setup (microscope, micromanipulators, amplifier, digitizer, and data acquisition software)
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visually identify a neuron in the target region using differential interference contrast (DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Gigaohm seal (≥1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Switch to current-clamp mode.
-
Record the resting membrane potential (RMP) for a stable baseline period of at least 5 minutes.
-
Determine the input resistance by injecting a series of small hyperpolarizing current steps (e.g., -100 pA to +100 pA in 20 pA increments, 500 ms (B15284909) duration).
-
Assess the action potential firing pattern by injecting depolarizing current steps of increasing amplitude.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound (e.g., 10 nM - 1 µM) in aCSF.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in RMP, input resistance, and firing properties continuously during and after this compound application.
-
After a stable response is observed, wash out the this compound by perfusing with standard aCSF.
-
Protocol 2: Voltage-Clamp Analysis of this compound-Modulated Ionic Currents
Objective: To identify the specific ion channels modulated by this compound.
Materials:
-
Same as Protocol 1, with the following modifications to the intracellular solution for voltage-clamp:
-
To isolate cation currents, use a Cesium-based intracellular solution containing (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels).
-
-
Pharmacological agents for ion channel blockade (e.g., Tetrodotoxin (TTX) for Na+ channels, Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP) for K+ channels, and specific antagonists for TRP channels if hypothesized).
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to establish a whole-cell recording.
-
Data Acquisition:
-
Switch to voltage-clamp mode.
-
Hold the neuron at a membrane potential of -70 mV.
-
Apply voltage steps or ramps to elicit and measure specific ionic currents. For example, a voltage ramp from -100 mV to +40 mV can be used to determine the reversal potential of the this compound-induced current.
-
-
This compound Application and Data Analysis:
-
Record baseline currents.
-
Bath-apply this compound and record the induced current at the holding potential.
-
To isolate the this compound-sensitive current, subtract the baseline current from the current recorded during this compound application.
-
Analyze the current-voltage (I-V) relationship of the this compound-sensitive current to determine its reversal potential and infer the permeability to different ions.
-
-
Pharmacological Characterization:
-
Co-apply this compound with specific ion channel blockers to identify the channels responsible for the observed current. For example, if a TRPV1-like channel is suspected, test the effect of a TRPV1 antagonist like capsazepine.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade in a neuron.
Experimental Workflow for Patch-Clamp Electrophysiology
References
- 1. Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitation of the inhibitory transmission by gastrin-releasing peptide in the anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles of NMB and GRP in itch transmission - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for Alytesin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin is a bombesin-like peptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. It exhibits a range of physiological activities, including stimulation of gastric and pancreatic secretions, and effects on smooth muscle contraction. Due to its potential therapeutic applications, a reliable and accurate analytical method for its quantification and purity assessment is essential for research, development, and quality control purposes.
Reversed-phase HPLC is the predominant technique for the analysis of peptides.[1] This method separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. Peptides are retained on the column to varying degrees based on their hydrophobic character, and elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase.
Applications
This HPLC method is designed for:
-
Quantification: Determining the concentration of this compound in bulk peptide samples or formulated products.
-
Purity Assessment: Identifying and quantifying impurities and degradation products.
-
Stability Studies: Monitoring the degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat) to establish a stability-indicating method.[2][3]
-
Process Monitoring: Tracking the progress of peptide synthesis and purification.
Experimental Protocols
Materials and Reagents
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data Station (CDS) software.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. Wide-pore (300 Å) columns are often preferred for peptides to ensure better interaction.[1]
-
Reagents:
-
This compound reference standard (of known purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Trifluoroacetic acid (TFA), HPLC grade or sequencing grade
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in Mobile Phase A to achieve the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with Mobile Phase A to bracket the expected sample concentration (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to a concentration within the calibration range.[4] If the sample contains particulates, it should be centrifuged or filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to prevent column clogging.[5][6]
Chromatographic Conditions
The following conditions provide a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (for peptide bonds) |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 26.0 | |
| 28.0 | |
| 28.1 | |
| 35.0 |
Data Analysis and Quantification
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Calibration Curve: Inject the calibration standards and plot the peak area versus the concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically desired.[7]
-
Quantification: Inject the prepared samples. Using the peak area of this compound from the sample chromatogram, calculate the concentration using the linear regression equation from the calibration curve.
Summary of Quantitative Data
The following table summarizes the typical performance characteristics expected from a validated HPLC method for peptide analysis.
| Parameter | Typical Acceptance Criteria |
| Retention Time (tR) | Varies based on peptide; typically 5-20 min |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[7] |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Principle of peptide separation by reversed-phase HPLC.
References
- 1. hplc.eu [hplc.eu]
- 2. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. nacalai.com [nacalai.com]
- 6. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 7. ajpaonline.com [ajpaonline.com]
Troubleshooting & Optimization
Technical Support Center: Alytesin Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of Alytesin for in vitro experiments. Proper dissolution is critical for obtaining accurate and reproducible results.
Troubleshooting Guide: Common this compound Solubility Issues
Problem 1: Lyophilized this compound powder will not dissolve in water or neutral buffer (e.g., PBS, pH 7.4).
-
Possible Cause: this compound is a basic peptide. Its solubility is lowest at or near its isoelectric point (pI) and significantly improves in acidic conditions.[1] The amino acid composition, which includes hydrophobic residues, also contributes to limited solubility in neutral aqueous solutions.[1][2][3]
-
Solution Steps:
-
Characterize the Peptide: Analyze the amino acid sequence of this compound to determine its net charge.
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amine.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl.
-
This compound's sequence (pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) contains two basic residues (Arg, His) and an amidated C-terminus, giving it a net positive charge. Therefore, it is a basic peptide .
-
-
Use an Acidic Solvent: For basic peptides like this compound, dissolving in a dilute acidic solution is recommended.[2][4][5][6]
-
Alternative Acidic Reagents: If acetic acid is not effective, a very small amount of trifluoroacetic acid (TFA), typically less than 50 µl, can be used to aid dissolution before final dilution.[2][4]
-
Problem 2: this compound precipitates when the acidic stock solution is diluted into a neutral assay buffer.
-
Possible Cause: This "crashing out" occurs when the pH of the local environment around the peptide rapidly shifts to neutral, causing the peptide to exceed its solubility limit at that pH. The hydrophobic nature of some amino acids can also promote aggregation when the solubilizing effect of the acid is removed.[1]
-
Solution Steps:
-
Slow, Dropwise Addition: Add the concentrated peptide stock solution drop-by-drop into the vortexing or stirring assay buffer.[4][8] This prevents localized high concentrations and allows for gradual pH equilibration.
-
Sonication: Use a bath sonicator to break up aggregates and improve dissolution.[2][8] Sonicate in short bursts (e.g., 3 cycles of 10-15 seconds) while keeping the sample on ice to prevent heating and potential degradation.[8][9]
-
Consider Co-solvents: If precipitation persists, the peptide may require an organic co-solvent for the initial stock, as described in the next section.
-
Problem 3: Inconsistent or poor results in biological assays.
-
Possible Cause: Undissolved micro-aggregates can lead to inaccurate concentration measurements and variability in results.[10] The solvent used for dissolution might also interfere with the assay, especially at higher concentrations.[2][8]
-
Solution Steps:
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved particles.[2][7] Use the supernatant for your experiments.
-
Solvent Compatibility Check: Ensure the final concentration of any organic solvent (like DMSO) or acid is compatible with your assay and not cytotoxic to cells. For most cell-based assays, the final DMSO concentration should generally be kept below 0.5%.[2][4]
-
Fresh Preparations: Whenever possible, prepare solutions on the day of use. Long-term storage of peptides in solution is not recommended as it can affect stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound? A1: Although this compound is a basic peptide, the first step should always be to test solubility in a small aliquot using sterile, distilled water or a simple buffer.[8][10] If it does not dissolve, proceed to using a dilute acidic solvent like 10% acetic acid, which is appropriate for its basic nature.[5][7]
Q2: My this compound is highly hydrophobic and won't dissolve even in acidic solutions. What organic solvents are recommended? A2: For highly hydrophobic peptides, initial dissolution in a minimal amount of a strong organic solvent is necessary.[4]
-
Dimethyl sulfoxide (B87167) (DMSO): A common choice due to its high solubilizing power and low toxicity in most assays.[4][10]
-
Acetonitrile (ACN), Methanol, or Isopropanol: Also viable options.[4][11] Important: this compound contains a methionine (Met) residue. DMSO can potentially oxidize methionine, so its use should be approached with caution, and long-term storage in DMSO is discouraged.[9] DMF is a safer alternative in this regard.
Q3: How do I properly use an organic solvent to prepare an aqueous working solution? A3: First, dissolve the peptide completely in a minimal volume of the chosen organic solvent (e.g., DMSO).[4] Then, add this concentrated stock solution slowly and dropwise into the stirring aqueous assay buffer to reach the final desired concentration.[4][8] This method helps prevent precipitation.
Q4: What other physical methods can I use if my peptide is still difficult to dissolve? A4: If standard chemical methods fail, you can try:
-
Sonication: Using a bath sonicator can help break apart peptide aggregates.[2][8]
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility.[7][8] However, use caution as excessive heat can degrade the peptide.[3][8]
Q5: How should I store my this compound stock solutions? A5: Peptides are more stable when stored in lyophilized form at -20°C or -80°C. If you must store them in solution, prepare aliquots in tightly sealed vials and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[5] Solutions are generally usable for up to a month, but fresh preparations are always best.
Data Presentation
Table 1: Classification of this compound's Amino Acids
| Category | Amino Acids in this compound | Count | Impact on Solubility |
|---|---|---|---|
| Basic (Positive Charge) | Arginine (R), Histidine (H) | 2 | Increases solubility in acidic solutions. |
| Acidic (Negative Charge) | None | 0 | N/A |
| Hydrophobic (Non-polar) | Leucine (L), Tryptophan (W), Alanine (A), Valine (V), Methionine (M) | 6 | Decreases solubility in aqueous solutions. |
| Polar Uncharged | Glycine (G), Threonine (T), Glutamine (Q) | 6 | Generally improves aqueous solubility. |
Table 2: Recommended Solvents for this compound
| Solvent | Type | When to Use | Cautions & Considerations |
|---|---|---|---|
| Sterile Water / Buffer (e.g., PBS) | Aqueous | Always try first for initial solubility test. | Likely insufficient due to this compound's basic and partially hydrophobic nature. |
| 10% Acetic Acid | Acidic Aqueous | Primary choice for basic peptides like this compound that are insoluble in water. | Adjust final pH if it interferes with the assay. |
| DMSO (Dimethyl Sulfoxide) | Organic | For highly hydrophobic peptides or when other methods fail. | Can oxidize Methionine (Met) residue in this compound. Keep final concentration low (<0.5%) for cell assays.[2][4] |
| DMF (Dimethylformamide) | Organic | A good alternative to DMSO, especially for peptides with oxidizable residues. | Can be cytotoxic; ensure final concentration is compatible with your assay.[11] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing for this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to pellet all the powder at the bottom. Allow the vial to warm to room temperature.[9]
-
Aliquot: Weigh out a small, representative amount of the peptide (e.g., 0.1-0.5 mg) for testing to avoid wasting the entire sample.[8][9]
-
Step 1 (Aqueous): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex gently. If the solution is not clear, proceed to the next step.
-
Step 2 (Acidic): To the same tube, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Note the approximate volume needed.
-
Step 3 (Organic): If the peptide remains insoluble, use a new aliquot and attempt to dissolve it in a minimal volume of DMF or DMSO (e.g., 20-30 µL).
-
Dilution Test: Once a soluble stock is created (from Step 2 or 3), perform a test dilution. Slowly add a small amount of the stock to your final assay buffer while stirring. Observe for any signs of precipitation.
-
Record: Document the solvent system that provides a clear, stable solution for future reference.
Protocol 2: Preparation of a 1 mM this compound Stock Solution
-
Calculate: Determine the mass of this compound needed for your desired volume and concentration. (this compound MW ≈ 1552.8 g/mol ).
-
Weigh & Reconstitute: Weigh the lyophilized peptide in a sterile microfuge tube.
-
Dissolve: Based on your solubility test, add the appropriate solvent. For this compound, this will likely be a small volume of 10% acetic acid or DMF.
-
Example: For 1 mL of a 1 mM stock, you need ~1.55 mg of this compound. You might first dissolve this in 50 µL of 10% acetic acid.
-
-
Vortex/Sonicate: Ensure the peptide is fully dissolved, using gentle vortexing or brief sonication on ice if necessary. The solution should be completely clear.
-
Dilute (if needed): If your initial solvent was an acid or organic solvent, you can now bring the solution to the final volume with sterile water or buffer, adding it slowly.
-
Aliquot & Store: Divide the stock solution into single-use aliquots, flash-freeze, and store at -80°C.
Visualizations
Caption: A workflow for systematically troubleshooting this compound solubility.
Caption: Simplified signaling pathway for bombesin-like peptides like this compound.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Alytesin Tachyphylaxis in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing alytesin in their experiments and encountering the phenomenon of tachyphylaxis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the rapid decrease in cellular response to this potent bombesin-like peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it signal?
A1: this compound is a tetradecapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. It is a potent member of the bombesin-like peptide family and exerts its effects by activating G protein-coupled receptors (GPCRs), primarily the bombesin (B8815690) receptor subtypes BB1 (NMB-R) and BB2 (GRP-R). Upon binding, this compound stimulates the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the various physiological responses induced by this compound.
Q2: What is tachyphylaxis and why does it occur with this compound?
A2: Tachyphylaxis is a rapid and short-term decrease in the response to a drug or agonist following repeated administration.[1] In the context of this compound, this means that with continuous or successive applications, the target cells become less responsive to its stimulatory effects. This phenomenon is a common regulatory mechanism for GPCRs to prevent overstimulation. The primary mechanisms underlying this compound-induced tachyphylaxis are:
-
Receptor Desensitization: This is the most immediate cause and involves the uncoupling of the receptor from its G protein. Agonist binding triggers the phosphorylation of the intracellular domains of the bombesin receptor by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestin proteins. The binding of β-arrestin sterically hinders the interaction between the receptor and the G protein, effectively terminating the signal.
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for internalization into the cell via clathrin-coated pits.[2] This removes the receptors from the cell surface, making them unavailable for further stimulation.
-
Receptor Downregulation: With prolonged exposure to this compound, the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors in the cell. This is a longer-term effect compared to desensitization and internalization.[3][4]
Q3: How quickly does tachyphylaxis to bombesin-like peptides develop?
A3: Tachyphylaxis to bombesin-like peptides can be very rapid. Studies on bombesin have shown that desensitization and internalization can occur within minutes of agonist exposure. For instance, in pancreatic islet cells, both the secretory response and receptor binding decrease maximally within 10 minutes of bombesin application.[3] While specific kinetic data for this compound is limited, its structural and functional similarity to bombesin suggests a similarly rapid onset of tachyphylaxis.
Q4: Is it possible to develop cross-tachyphylaxis between this compound and other bombesin-like peptides?
A4: Yes, cross-tachyphylaxis is highly likely. Since this compound, bombesin, and gastrin-releasing peptide (GRP) act on the same family of receptors (BB1 and BB2), pre-exposure to one of these peptides will likely lead to the desensitization and internalization of the receptors, rendering them less responsive to subsequent stimulation by any of the other peptides.
Troubleshooting Guide
Problem: I am observing a diminishing response to repeated applications of this compound in my in vitro assay.
This is a classic presentation of tachyphylaxis. The following steps will help you confirm and manage this issue.
Step 1: Confirming Tachyphylaxis
How to Confirm:
-
Perform a Dose-Response Curve: Initially, establish a full dose-response curve for this compound in your experimental system to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Repeated Stimulation Protocol:
-
Stimulate the cells with a concentration of this compound at or near the EC50 and record the response.
-
Wash the cells thoroughly with a buffer to remove the this compound.
-
After a short interval (e.g., 15-30 minutes), re-stimulate the cells with the same concentration of this compound and measure the response.
-
A significantly reduced second response is indicative of tachyphylaxis.
-
Step 2: Investigating the Mechanism
Understanding the primary mechanism of tachyphylaxis in your system can help in devising mitigation strategies.
Experiment 1: Assessing Receptor Internalization
-
Objective: To determine if this compound is causing the bombesin receptors to be removed from the cell surface.
-
Methodology:
-
Cell Preparation: Use cells endogenously expressing or transfected with tagged bombesin receptors (e.g., FLAG or HA-tagged).
-
This compound Stimulation: Treat the cells with a saturating concentration of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quantification of Surface Receptors:
-
For tagged receptors: Use an antibody against the tag on non-permeabilized cells, followed by a fluorescently labeled secondary antibody. Quantify the fluorescence using flow cytometry or immunofluorescence microscopy.[5]
-
Radioligand Binding: Perform a binding assay using a radiolabeled bombesin receptor antagonist on intact cells to quantify the number of available surface receptors.
-
-
Data Analysis: A time-dependent decrease in fluorescence or radioligand binding indicates receptor internalization.
-
Experiment 2: Evaluating β-Arrestin Recruitment
-
Objective: To determine if β-arrestin is being recruited to the bombesin receptor upon this compound stimulation.
-
Methodology:
-
Assay System: Utilize a β-arrestin recruitment assay. Several commercially available systems use techniques like Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme fragment complementation (EFC). These systems typically involve co-expressing a tagged bombesin receptor and a tagged β-arrestin.
-
This compound Stimulation: Add this compound at various concentrations to the cells.
-
Signal Detection: Measure the BRET, FRET, or luminescence signal according to the assay manufacturer's protocol.
-
Data Analysis: An increase in the signal upon this compound addition confirms β-arrestin recruitment to the receptor.
-
Step 3: Strategies to Mitigate Tachyphylaxis
1. Optimize Ligand Concentration and Exposure Time:
-
Recommendation: Use the lowest concentration of this compound that gives a robust and reproducible response (ideally around the EC50). Avoid using saturating concentrations for prolonged periods.
-
Rationale: Higher agonist concentrations and longer exposure times accelerate receptor desensitization and internalization.
2. Implement Washout Periods:
-
Recommendation: If your experimental design allows, include washout periods between this compound applications to permit receptor resensitization. The duration of the washout will depend on the cell type and the kinetics of receptor recycling.
-
Rationale: After internalization, some GPCRs are recycled back to the cell surface, restoring responsiveness. The time required for this can range from minutes to hours.
3. Modulate the Signaling Pathway (for mechanistic studies):
-
Recommendation:
-
PKC Inhibitors: Pre-treat cells with a PKC inhibitor (e.g., staurosporine, Go 6983) before this compound stimulation.
-
GRK Inhibitors: Use a general GRK inhibitor (e.g., heparin) or more specific inhibitors if available.
-
-
Rationale: Since PKC and GRKs are involved in the phosphorylation and desensitization of bombesin receptors, inhibiting their activity may attenuate tachyphylaxis. Note that this approach will alter the downstream signaling and is primarily for investigating the mechanism of tachyphylaxis.
4. Consider Using Biased Agonists (if available):
-
Recommendation: Explore the literature for biased agonists of bombesin receptors that preferentially signal through G proteins with minimal β-arrestin recruitment.
-
Rationale: Biased agonists can, in theory, cause less desensitization and internalization, leading to a more sustained response.
Data Presentation
Table 1: Comparative Potency of Bombesin-like Peptides
| Peptide | Cell Line | Assay Type | EC50 (nM) | Reference |
| Bombesin | Pancreatic Islet Cells (HIT-T15) | Insulin Secretion | 0.35 ± 0.08 | [3] |
| Bombesin | Swiss 3T3 Fibroblasts | DNA Synthesis | ~1 | [4] |
Experimental Protocols
Protocol 1: Quantification of Bombesin Receptor Internalization using Flow Cytometry
-
Cell Culture: Plate HEK293 cells stably expressing N-terminally FLAG-tagged BB2 receptors in a 24-well plate.
-
This compound Treatment: Treat the cells with 100 nM this compound for various time points (0, 5, 15, 30, 60 minutes) at 37°C.
-
Antibody Staining:
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with a primary antibody against the FLAG tag (e.g., anti-FLAG M1) in a binding buffer (PBS with 1% BSA) for 1 hour at 4°C to label the remaining surface receptors.
-
Wash the cells three times with ice-cold PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 30 minutes at 4°C in the dark.
-
Wash the cells three times with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity of the cell population at each time point.
-
-
Data Interpretation: A decrease in the mean fluorescence intensity over time corresponds to the internalization of the receptors from the cell surface.
Protocol 2: β-Arrestin Recruitment Assay using Enzyme Fragment Complementation (EFC)
-
Cell Culture: Use a commercially available cell line co-expressing the bombesin receptor fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment. Plate the cells in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer provided with the kit.
-
Assay Procedure:
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Add the enzyme substrate solution to all wells.
-
Incubate for the recommended time at room temperature in the dark.
-
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve for β-arrestin recruitment.
Visualizations
Caption: this compound signaling pathway.
Caption: Mechanism of this compound-induced tachyphylaxis.
References
- 1. Characteristics of response of isolated smooth muscle cells to cholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 3. researchgate.net [researchgate.net]
- 4. Relative potency of bombesin-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response curves for angiotensin II and synthetic analogues in three types of smooth muscle: Existence of different forms of receptor sites for angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alytesin Concentration for Antimicrobial Assays
Welcome to the technical support center for optimizing the use of alytesin and its analogs in antimicrobial assays. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
A common starting point for antimicrobial peptides (AMPs) like this compound is to test a broad concentration range, typically from 1 µM to 128 µM or higher. Many studies have found the effective concentrations of this compound and its analogs to be within the low micromolar range. The optimal range will depend on the specific this compound analog, the target microorganism, and the assay conditions.
Q2: Why am I observing no antimicrobial activity with my synthesized this compound?
Several factors could lead to a lack of observed activity. These can range from issues with the peptide itself to the experimental setup. It is important to verify the peptide's synthesis, purity, and whether post-synthesis modifications, such as C-terminal amidation, were performed correctly, as these can be crucial for activity. Additionally, the chosen assay method may not be suitable; for instance, a broth microdilution assay is generally more appropriate for peptides than a disk diffusion assay. The solubility and potential for aggregation of the peptide in the assay medium should also be assessed.
Q3: My MIC values for this compound are highly variable between experiments. What are the likely causes?
High variability in MIC values is a frequent challenge when testing AMPs. Key factors that can contribute to this include:
-
Inoculum Density: The concentration of the bacterial or fungal inoculum can significantly affect the MIC. It is crucial to standardize the inoculum preparation for each experiment.
-
Plasticware Adsorption: Cationic peptides like this compound can adhere to the negatively charged surfaces of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in the assay. Using low-binding materials, such as polypropylene (B1209903) plates, is highly recommended.[1]
-
Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high salt concentrations that interfere with the activity of many cationic AMPs. Using cation-adjusted MHB or a more physiologically relevant medium may be necessary.[1]
-
Peptide Stability: Peptides can be degraded by proteases that may be present in the media or secreted by the microorganisms.
-
Inconsistent Endpoint Reading: Subjectivity in visually determining the endpoint of microbial growth can introduce variability. Using a consistent reading method, such as measuring optical density at 600 nm with a microplate reader, can improve reproducibility.
Q4: Should I be concerned about the hemolytic activity of this compound?
This compound and its natural analogs generally exhibit relatively weak hemolytic activity against human erythrocytes. For example, the LC50 (the concentration causing 50% hemolysis) for some alyteserins is greater than 100 µM.[2] However, modifications to the peptide sequence to enhance antimicrobial potency can sometimes increase hemolytic activity. It is therefore recommended to perform a hemolysis assay in parallel with your antimicrobial assays to determine the therapeutic index of your specific this compound analog.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Activity | Incorrect peptide synthesis or purification. | Verify the amino acid sequence, purity (e.g., by HPLC), and any post-translational modifications (e.g., amidation). |
| Peptide instability or degradation. | Prepare fresh stock solutions. Consider the potential for protease degradation in your assay medium. | |
| Peptide adsorption to plasticware. | Use polypropylene 96-well plates instead of polystyrene plates.[1] | |
| Inappropriate assay medium. | Use cation-adjusted Mueller-Hinton Broth (MHB). The high salt content in standard MHB can inhibit the activity of cationic peptides.[1] | |
| High MIC Values | High inoculum concentration. | Standardize the inoculum to approximately 5 x 10^5 CFU/mL in the final test wells.[1] |
| Peptide aggregation. | Test the solubility of the peptide in the assay buffer. A different solvent for the initial stock solution (e.g., sterile water, dilute acetic acid) may be needed. | |
| Inconsistent Results | Variation in inoculum preparation. | Ensure the bacterial culture is in the mid-logarithmic growth phase and diluted to a consistent optical density (e.g., 0.5 McFarland standard) before final dilution in the assay plate.[1] |
| Subjective MIC reading. | Use a microplate reader to measure absorbance at 600 nm for a quantitative and consistent endpoint. | |
| Evaporation from wells. | Use sealing films on microtiter plates during incubation to prevent evaporation, which can concentrate the components in the outer wells. |
Quantitative Data: Antimicrobial Activity of this compound and Analogs
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various this compound-related peptides against a selection of microorganisms as reported in the literature.
| Peptide | Organism | MIC (µM) | Reference |
| Alyteserin-1c | Escherichia coli | 25 | [3] |
| Alyteserin-2a | Staphylococcus aureus | 50 | [3] |
| Alyteserin-1 Peptides | Escherichia coli | 25 | [2] |
| Alyteserin-2a | Staphylococcus aureus | 50 | [2] |
| Alyteserin-2Ma | - | 9.5 - 300 | [3] |
| Alyteserin-2a Analog (D-Lys at positions 7 & 11) | Acinetobacter baumannii (multidrug-resistant) | 8 | |
| Alyteserin-2a Analog (D-Lys at positions 7 & 11) | Stenotrophomonas maltophilia (multidrug-resistant) | 8 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted for cationic antimicrobial peptides like this compound.
Materials:
-
Test organism (bacterial or fungal strain)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound peptide, lyophilized
-
Sterile deionized water or 0.01% acetic acid for peptide stock solution
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in MHB in a separate polypropylene plate or tubes to create a range of concentrations.
-
Assay Procedure: a. Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 100 µL. c. Include a positive control for growth (bacteria with no peptide) and a negative control for sterility (MHB only). d. Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. For a more quantitative measure, read the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the lowest concentration that reduces growth by ≥90% compared to the positive control.
Protocol 2: Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population.
Procedure:
-
Prepare a bacterial suspension in the mid-logarithmic phase at a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate tubes containing the bacterial suspension. Include a growth control without any peptide.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Visualizations
References
Technical Support Center: Solid-Phase Synthesis of Alytesin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of Alytesin, focusing on strategies to overcome low yield.
This compound Sequence: pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Low yields in the solid-phase synthesis of this compound can stem from several factors, often related to its specific amino acid sequence. The primary culprits include:
-
Incomplete peptide chain elongation: This can be due to inefficient coupling of certain amino acids or the formation of secondary structures that hinder reagent access.
-
Side reactions: Specific amino acid residues in this compound, such as Gln, Trp, Met, Arg, and His, are prone to undesirable side reactions during synthesis and cleavage.
-
Premature chain termination: Incomplete deprotection or capping of unreacted amino groups can lead to truncated peptide sequences.
-
Aggregation: The growing peptide chain can aggregate on the resin, preventing efficient reaction with subsequent amino acids and reagents.
-
Cleavage and purification losses: Suboptimal cleavage conditions from the resin or difficulties during the purification of the crude peptide can significantly reduce the final yield.
Q2: How does the N-terminal pyroglutamic acid (pGlu) affect the synthesis?
The N-terminal pyroglutamic acid is formed from a glutamine (Gln) precursor. While this cyclization can occur spontaneously, it is often incomplete, leading to a mixed population of peptides with either Gln or pGlu at the N-terminus. To ensure a homogenous final product and avoid this ambiguity, it is highly recommended to use Fmoc-pGlu-OH for the final coupling step rather than relying on the cyclization of a terminal Gln. Direct coupling of Fmoc-pGlu-OH generally proceeds with high efficiency.
Q3: What are the specific challenges associated with the amino acids in the this compound sequence?
Several amino acids in this compound require special attention:
-
Glutamine (Gln): The side-chain amide of Gln can undergo dehydration to a nitrile during activation, especially with carbodiimide-based reagents. Using a pre-formed activated ester or coupling reagents like HATU/HBTU can minimize this.
-
Arginine (Arg): The bulky Pbf protecting group on the guanidino side chain can cause steric hindrance, leading to incomplete coupling. Double coupling or using more potent coupling reagents is often necessary.
-
Tryptophan (Trp): The indole (B1671886) side chain is susceptible to oxidation and modification by scavengers during the final TFA cleavage. Using scavengers like triisopropylsilane (B1312306) (TIS) and water is crucial. For peptides with Arg, the Pbf protecting group can be transferred to the Trp indole ring during cleavage; using Fmoc-Trp(Boc)-OH can prevent this.[1]
-
Methionine (Met): The thioether side chain can be oxidized to sulfoxide (B87167) or sulfone. This can be minimized by using scavengers during cleavage and handling the peptide under inert gas.
-
Histidine (His): The imidazole (B134444) side chain can cause racemization during coupling.[2][3][4][5][6] Using a side-chain protecting group on the π-nitrogen of the imidazole ring, such as Fmoc-His(MBom)-OH, can significantly reduce racemization.[3]
Q4: How can I confirm the successful synthesis and purity of this compound?
The crude peptide obtained after cleavage from the resin should be analyzed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity and identify any major byproducts.[7][8][9][10] The molecular weight of the desired peptide should be confirmed by mass spectrometry (e.g., ESI-MS).[11] Purification is typically achieved using preparative RP-HPLC.[7][8]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low overall yield of crude peptide | Incomplete coupling at one or more steps. | - Monitor coupling completion with a ninhydrin (B49086) test. - For difficult couplings (e.g., Arg, His), perform a double coupling. - Use a more potent coupling reagent (e.g., HATU, HCTU). |
| Peptide aggregation on the resin. | - Use a resin with a lower loading capacity. - Incorporate pseudoproline dipeptides at strategic locations (if applicable to the sequence). - Synthesize at a higher temperature (microwave-assisted SPPS). | |
| Multiple peaks in HPLC of crude product | Presence of deletion sequences (incomplete coupling). | - Implement solutions for incomplete coupling. |
| Presence of truncated sequences (incomplete deprotection). | - Ensure complete Fmoc deprotection by extending the reaction time or using a stronger base solution (e.g., DBU). | |
| Side reactions involving specific amino acids. | - Refer to the FAQ on specific amino acid challenges and implement appropriate protecting group strategies and cleavage cocktails. | |
| Peak corresponding to desired mass is present, but yield is low after purification | Poor solubility of the crude peptide. | - Test different solvent systems for dissolving the crude peptide before injection onto the HPLC column. |
| Co-elution of impurities with the main product. | - Optimize the HPLC gradient to improve the separation of the target peptide from closely eluting impurities. | |
| Mass spectrometry shows unexpected molecular weights | Oxidation of Met or Trp. | - Use appropriate scavengers during cleavage (e.g., TIS, water, EDT). - Handle the peptide under an inert atmosphere. |
| Dehydration of Gln. | - Use pre-activated esters or HATU/HBTU for Gln coupling. | |
| Racemization of His. | - Use a π-nitrogen protected His derivative (e.g., Fmoc-His(MBom)-OH). |
Data Presentation
Table 1: Expected Yields for Solid-Phase Synthesis of Bombesin (B8815690) Analogs (Peptides similar to this compound)
| Peptide Analog | Synthesis Scale (mmol) | Coupling Reagent | Cleavage Cocktail | Crude Purity (%) | Overall Yield (%) | Reference |
| Bombesin (C-terminal ethylamide) | 0.1 | HBTU/HOBt/DIEA | TFA/TIS/H₂O (95:2.5:2.5) | ~91 | 25 | [11] |
| Bombesin (C-terminal butylamide) | 0.1 | HBTU/HOBt/DIEA | TFA/TIS/H₂O (95:2.5:2.5) | ~93 | 32 | [11] |
| Bombesin (C-terminal methyl ester) | 0.1 | HBTU/HOBt/DIEA | TFA/TIS/H₂O (95:2.5:2.5) | ~95 | 18 | [11] |
| Bombesin (C-terminal propyl ester) | 0.1 | HBTU/HOBt/DIEA | TFA/TIS/H₂O (95:2.5:2.5) | ~97 | 13 | [11] |
Note: Yields are highly dependent on the specific sequence, synthesis conditions, and purification process. These values should be considered as a general guide.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound
This protocol describes the manual solid-phase synthesis of this compound-NH₂ on a 0.1 mmol scale using a Rink Amide resin.
1. Resin Swelling:
-
Place Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and a coupling agent (e.g., HBTU, 0.49 mmol, 4.9 eq.) in DMF (2 mL).
-
Add DIPEA (1.0 mmol, 10 eq.) to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. Repeat Cycles:
-
Repeat steps 2-4 for each amino acid in the this compound sequence, starting from Met and proceeding to Gly.
-
For the final coupling step, use Fmoc-pGlu-OH.
6. Cleavage and Deprotection:
-
After the final wash, dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide, confirm the purity by analytical RP-HPLC and mass spectrometry, and lyophilize to obtain the final product.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. protocols.io [protocols.io]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Alytesin peptides
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Alytesin peptides. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive peptide originally isolated from the skin of the European midwife toad, Alytes obstetricans.[1][2] It belongs to the bombesin-like peptide family, which is known for stimulating smooth muscle contraction.[3] In mammals, this compound and related peptides, such as Gastrin-Releasing Peptide (GRP), act as autocrine growth factors in certain cancers and are involved in various physiological processes.[4] this compound exerts its effects by binding to bombesin (B8815690) receptors, primarily the GRP receptor (BB2) and the neuromedin B receptor (NMB1), which are G-protein coupled receptors.[5] Activation of these receptors initiates a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), protein tyrosine kinases (PTK), and phospholipase A2 (PLA2).[6][7]
Q2: How should lyophilized this compound be stored for long-term stability?
For long-term storage, lyophilized this compound peptides should be kept in a tightly sealed container with a desiccant at -20°C or preferably at -80°C.[8] Under these conditions, the peptide can remain stable for several years. It is crucial to prevent moisture absorption, as this can significantly reduce the peptide's stability.[1][8]
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can compromise its stability.[1][8] Once at room temperature, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. The choice of solvent for reconstitution depends on the specific this compound variant and the experimental requirements. For many peptides, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable. For hydrophobic this compound analogues, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) may be necessary to aid dissolution before diluting with the aqueous buffer.[9] When reconstituting, slowly add the solvent to the vial, aiming the stream down the side of the glass to avoid foaming, and gently swirl until the peptide is fully dissolved. Avoid vigorous shaking, as this can cause the peptide to denature.[10]
Q4: How should reconstituted this compound solutions be stored?
Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11] These aliquots should be stored at -20°C or -80°C. For short-term storage (up to a week), the solution can be kept at 4°C.[11] However, for peptides containing amino acids prone to oxidation, such as Cysteine, Methionine, or Tryptophan, prolonged storage in solution is not recommended.[1][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biological activity | Improper storage of lyophilized peptide (e.g., exposure to moisture or high temperatures). | Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccator. |
| Repeated freeze-thaw cycles of the reconstituted solution. | Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. | |
| Peptide degradation due to incorrect pH of the solution. | Check the recommended pH stability range for the specific this compound peptide. In general, avoid prolonged exposure to pH > 8.[11] | |
| Peptide precipitation upon reconstitution | The peptide has low solubility in the chosen solvent. | For hydrophobic peptides, try dissolving in a small amount of DMSO or another suitable organic solvent before adding the aqueous buffer. Sonication can also aid in dissolution.[9] |
| The concentration of the peptide is too high for the chosen solvent. | Try reconstituting at a lower concentration. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper reconstitution or storage. | Ensure the peptide is fully dissolved before use. Use a validated method for peptide quantification. Avoid repeated freeze-thaw cycles. |
| Oxidation of sensitive amino acids (Cys, Met, Trp). | Use oxygen-free solvents for reconstitution if the peptide contains these residues. Purge the vial with nitrogen or argon before sealing.[11] |
Quantitative Data Summary
Table 1: General Storage Recommendations for Peptides
| Storage Condition | Lyophilized Peptide | Reconstituted Peptide Solution |
| Long-term | -20°C to -80°C with desiccant[8] | -20°C to -80°C in aliquots[11] |
| Short-term | 4°C (for a few weeks)[1] | 4°C (up to one week)[11] |
Table 2: Factors Affecting Peptide Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| Moisture | Promotes hydrolysis and degradation. | Store lyophilized peptide with a desiccant. Allow vial to reach room temperature before opening.[8] |
| pH | Extreme pH values can cause hydrolysis or racemization. | Maintain solution within the recommended pH range for the specific peptide. Avoid pH > 8 for prolonged periods.[11] |
| Oxygen | Can oxidize susceptible amino acids (Cys, Met, Trp). | Use degassed solvents and consider storing under an inert gas.[11] |
| Freeze-Thaw Cycles | Can lead to peptide degradation. | Aliquot reconstituted peptide into single-use volumes.[11] |
Experimental Protocols
Protocol 1: General Peptide Reconstitution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the peptide powder is at the bottom of the vial.
-
Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile distilled water, PBS, or a solution containing a small percentage of an organic solvent like DMSO for hydrophobic peptides).
-
Reconstitution: Carefully uncap the vial and slowly add the appropriate volume of the prepared solvent down the side of the vial.
-
Dissolution: Gently swirl the vial or rotate it slowly to dissolve the peptide. Avoid vigorous shaking or vortexing. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Verification: Visually inspect the solution to ensure the peptide is fully dissolved and there are no particulates.
-
Aliquoting and Storage: If not for immediate use, aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes for single-use and store at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling through bombesin receptors.
Caption: Experimental workflow for handling this compound peptides.
References
- 1. Antimicrobial peptides and this compound are co-secreted from the venom of the Midwife toad, Alytes maurus (Alytidae, Anura): implications for the evolution of frog skin defensive secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some pharmacological actions of this compound and bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bombesin stimulation of mitogenesis. Specific receptors, signal transduction, and early events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian bombesin receptors are coupled to multiple signal transduction pathways in pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulinotropic actions of the frog skin host-defense peptide alyteserin-2a: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alytesin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the hemolytic activity of Alytesin analogs while maintaining their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic applications?
A1: this compound is a bombesin-like peptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. Like other bombesin-related peptides, it can be investigated for its potential in cancer therapy due to its interaction with bombesin (B8815690) receptors that are often overexpressed on cancer cells. The alyteserins are another family of antimicrobial peptides (AMPs) also isolated from Alytes obstetricans that have shown activity against Gram-positive and Gram-negative bacteria.
Q2: Why is reducing hemolytic activity a critical step in developing this compound analogs for therapeutic use?
A2: Hemolytic activity, the lysis of red blood cells, is a significant safety concern for any drug intended for systemic administration. High hemolytic activity can lead to anemia, jaundice, and other toxic side effects. Therefore, reducing this off-target toxicity is crucial for improving the therapeutic index and ensuring the safety of this compound-based therapies.
Q3: What is the primary mechanism of action for this compound and its analogs?
A3: As a bombesin-like peptide, this compound's anticancer effects are primarily mediated through binding to bombesin receptors (BB1, BB2, and BB3), which are G-protein coupled receptors. This binding activates intracellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which can influence cell proliferation, growth, and survival. The antimicrobial activity of related peptides like alyteserins is often attributed to the disruption of the bacterial cell membrane.
Q4: What are the key amino acid characteristics that influence the hemolytic activity of peptides?
A4: Key physicochemical properties influencing hemolytic activity include hydrophobicity, cationicity (net positive charge), and amphipathicity. A high degree of hydrophobicity can increase a peptide's interaction with the lipid bilayer of red blood cells, leading to membrane disruption. The overall charge and the spatial distribution of charged and hydrophobic residues also play a crucial role.
Troubleshooting Guide: High Hemolytic Activity in this compound Analogs
This guide addresses the common issue of observing high hemolytic activity in newly designed this compound analogs.
| Problem | Potential Cause | Suggested Solution |
| High HC50 value (indicating high hemolysis) in initial screening. | Excessive overall hydrophobicity of the analog. | Strategy: Systematically replace hydrophobic residues with less hydrophobic or neutral amino acids. For example, substitute Leucine (L) or Tryptophan (W) with Alanine (A).Rationale: This can decrease non-specific interactions with the erythrocyte membrane. |
| High net positive charge leading to strong electrostatic attraction to the negatively charged surface of red blood cells. | Strategy: Reduce the net positive charge by substituting a cationic residue (e.g., Lysine (K) or Arginine (R)) with a neutral or even an anionic residue (e.g., Glutamic acid (E)).Example: The substitution of Glutamic acid for Lysine at position 4 in alyteserin-1c (B1578633) ([E4K]alyteserin-1c) resulted in a less hemolytic analog[1]. | |
| Loss of therapeutic activity after modifications to reduce hemolysis. | Modifications have disrupted the amphipathic alpha-helical structure crucial for target interaction. | Strategy: Employ helical wheel projections to guide amino acid substitutions, ensuring that the amphipathic nature is preserved. Modifications should aim to reduce hydrophobicity on the non-polar face without significantly altering the polar face required for target binding. |
| Reduced cationicity impairs interaction with negatively charged bacterial membranes or cancer cell surfaces. | Strategy: If reducing overall positive charge is necessary, consider the spatial distribution of charges. It may be possible to maintain therapeutic activity by preserving key cationic residues involved in target binding while modifying others. | |
| Inconsistent hemolytic activity results between experiments. | Variability in the source and handling of red blood cells (RBCs). | Strategy: Standardize the hemolysis assay protocol. Use fresh RBCs from the same donor source for comparative experiments. Ensure consistent washing and suspension procedures. The susceptibility of erythrocytes to hemolysis can increase with storage duration[2]. |
| Peptide aggregation at high concentrations. | Strategy: Assess the solubility of the peptide analogs in the assay buffer. If aggregation is suspected, consider modifications to improve solubility, such as the introduction of more polar residues. |
Data Presentation: Hemolytic vs. Antimicrobial Activity of Alyteserin Analogs
The following table summarizes available data on the hemolytic and antimicrobial activities of some Alyteserin peptides. A higher HC50 or LC50 value indicates lower hemolytic activity, which is desirable. A lower Minimum Inhibitory Concentration (MIC) indicates higher antimicrobial potency.
| Peptide | Sequence | Hemolytic Activity (LC50/HC50, µM) | MIC vs. E. coli (µM) | MIC vs. S. aureus (µM) | Source |
| Alyteserin-1c | GLKEIFKAGLGSLVKGIAAHVAS-NH2 | > 100[3] / 220[2][3][4] | 25[3] | > 100 | [2][3][4] |
| Alyteserin-2a | ILGKLSTAGLLSNLL-NH2 | > 100[3] | > 100 | 50[3] | [3] |
| [E4K]Alyteserin-1c | GLKKIFKAGLGSLVKGIAAHVAS-NH2 | Less hemolytic than Alyteserin-1c | More potent than Alyteserin-1c | - | [1] |
| Alyteserin-1Ma | GFKEVLKADLGSLVKGIAAHVAN-NH2 | - | 150 | 300 | |
| Alyteserin-1Mb | GFKEVLKAGLGSLVKGIPAHVAN-NH2 | - | 300 | 300 | |
| Alyteserin-2Ma | FIGKLISAASGLLSHL-NH2 | - | 9.5 | 19 | |
| Alyteserin-2Mb | ILGAIIPLVSGLLSHL-NH2 | - | 75 | 75 |
Note: Data for [E4K]Alyteserin-1c is qualitative in the cited literature. MIC values for Alyteserin-1Ma, 1Mb, 2Ma, and 2Mb are from studies on peptides from Alytes maurus.
Experimental Protocols
Hemolytic Activity Assay
This protocol outlines the procedure for determining the hemolytic activity of this compound analogs.
1. Preparation of Red Blood Cells (RBCs): a. Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs. c. Aspirate and discard the supernatant (plasma and buffy coat). d. Wash the RBCs by resuspending the pellet in 5 volumes of sterile phosphate-buffered saline (PBS, pH 7.4). Repeat the centrifugation and aspiration steps three times. e. After the final wash, resuspend the RBCs in PBS to create a 2% (v/v) suspension.
2. Assay Procedure: a. Prepare serial dilutions of the this compound analogs in PBS in a 96-well microtiter plate. b. Add an equal volume of the 2% RBC suspension to each well containing the peptide solution. c. Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). d. Incubate the plate at 37°C for 1 hour. e. Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs and cell debris. f. Carefully transfer the supernatant to a new 96-well plate. g. Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
3. Calculation of Percent Hemolysis: Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
4. Data Analysis: Plot the percentage of hemolysis against the peptide concentration. The HC50 value, the concentration of peptide that causes 50% hemolysis, can be determined from this dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by bombesin-like peptides such as this compound.
Caption: Bombesin Receptor Signaling Cascade leading to MAPK activation.
Caption: Downstream PI3K/Akt Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the design and evaluation of this compound analogs with reduced hemolytic activity.
Caption: Workflow for developing this compound analogs with reduced hemolysis.
References
- 1. Conformational and membrane interaction studies of the antimicrobial peptide alyteserin-1c and its analogue [E4K]alyteserin-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Interaction of Alyteserin 1c Peptide and Its Cationic Analogue with Model Membranes Imitating Mammalian and Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Synthetic Alytesin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance when working to enhance the therapeutic index of synthetic Alytesin.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its primary mechanism of action?
A1: Synthetic this compound is a man-made version of a peptide originally found in the skin of the midwife toad, Alytes obstetricans.[1][2] It belongs to the bombesin (B8815690) family of peptides, which are known to exert their effects by binding to specific receptors on the surface of cells.[3][4] The primary mechanism of action for this compound and related peptides involves binding to and activating bombesin receptors, which are G-protein coupled receptors.[4] There are three main subtypes of bombesin receptors in mammals: the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and a third bombesin receptor subtype (BRS-3 or BB3).[3][5] The activation of these receptors triggers intracellular signaling pathways that can influence various physiological processes, including cell growth, hormone secretion, and smooth muscle contraction.[2][3]
Q2: Why is enhancing the therapeutic index of synthetic this compound important?
A2: The therapeutic index of a drug is a measure of its safety, defined as the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[6][7] A narrow therapeutic index means that there is a small window between the effective and toxic doses, which can lead to a higher risk of adverse effects.[6][8] Enhancing the therapeutic index of synthetic this compound is crucial for its development as a potential therapeutic agent, for instance in oncology where bombesin receptors are often overexpressed on tumor cells.[4][9] A wider therapeutic index would allow for more effective doses to be administered with a lower risk of toxicity, thereby improving the overall safety and efficacy of the potential treatment.
Q3: What are the general strategies for improving the therapeutic index of a synthetic peptide like this compound?
A3: Several strategies can be employed to improve the therapeutic index of synthetic peptides. These modifications aim to enhance efficacy, improve stability, and reduce toxicity. Key approaches include:
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural amino acids, such as D-amino acids or N-alkylated amino acids, can increase resistance to enzymatic degradation, thereby extending the peptide's half-life.[10][11]
-
Side Chain Modification: Altering the side chains of amino acids can improve receptor binding affinity and selectivity.[10]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its size, which can reduce renal clearance and shield it from enzymatic degradation, leading to a longer circulation time.
-
Fusion to Larger Proteins: Fusing the peptide to a larger protein like albumin or the Fc fragment of an antibody can significantly extend its half-life by taking advantage of the natural recycling pathways of these proteins.[10]
-
Cyclization: Creating a cyclic structure in the peptide can make it more rigid and less susceptible to degradation by exopeptidases.[12]
-
Lipidation: Attaching a lipid moiety can enhance the peptide's interaction with plasma proteins like albumin, prolonging its circulation time.[10]
Troubleshooting Guide
Issue 1: My modified this compound analog shows reduced receptor binding affinity.
-
Possible Cause: The modification you introduced may have altered the conformation of the peptide at the receptor-binding site.
-
Troubleshooting Steps:
-
Modeling Studies: If not already done, perform molecular modeling to predict how the modification might affect the peptide's structure and its interaction with the bombesin receptor.
-
Systematic Substitutions: If you substituted an amino acid, try substituting it with other amino acids of varying properties (e.g., size, charge, hydrophobicity) to find one that is better tolerated.
-
Linker Optimization: If you conjugated a molecule like PEG or a lipid, the linker used might be too short or too long, causing steric hindrance. Experiment with different linker lengths and compositions.
-
Re-evaluate Modification Site: Consider moving the modification to a different position on the peptide that is less critical for receptor binding. The C-terminus is often a good starting point for modifications.
-
Issue 2: The in vivo half-life of my this compound analog is not significantly improved.
-
Possible Cause: The primary route of clearance for your peptide may not have been effectively addressed by the modification.
-
Troubleshooting Steps:
-
Identify Clearance Mechanism: Determine if the peptide is primarily cleared by enzymatic degradation or renal filtration. This can be investigated using techniques like mass spectrometry to identify degradation products in plasma.
-
Combine Strategies: If enzymatic degradation is still an issue, consider combining modifications. For example, use D-amino acid substitutions in conjunction with PEGylation.
-
Increase Size of Conjugate: If renal clearance is the main issue, a larger modification may be necessary. For example, use a larger PEG molecule or consider fusion to albumin.
-
Evaluate Stability in Plasma: Incubate your analog in plasma from the animal model you are using and measure its stability over time to confirm if degradation is the issue.
-
Issue 3: My modified this compound analog is showing increased toxicity.
-
Possible Cause: The modification itself or a metabolite of the modified peptide could be toxic. The modification might also alter the peptide's biodistribution, leading to accumulation in sensitive organs.
-
Troubleshooting Steps:
-
In Vitro Cytotoxicity Screening: Test the analog on a panel of different cell lines, including healthy and cancerous cells, to assess its general cytotoxicity.
-
Metabolite Analysis: Identify the major metabolites of your analog in vivo and synthesize them to test their individual toxicity.
-
Biodistribution Studies: Use a radiolabeled version of your analog to track its distribution and accumulation in different organs in an animal model.
-
Dose-Response Toxicity Studies: Perform a thorough dose-response study in animals to determine the maximum tolerated dose (MTD) and identify any specific organ toxicities through histopathology.
-
Data Presentation
Table 1: Comparison of Receptor Binding Affinity for Modified this compound Analogs
| This compound Analog | Modification | Target Receptor | Kd (nM) |
| Synthetic this compound | None | GRPR | Value |
| Analog A | D-Ala substitution | GRPR | Value |
| Analog B | PEGylation | GRPR | Value |
| Analog C | Lipidation | GRPR | Value |
Table 2: In Vitro Cytotoxicity of Modified this compound Analogs on Cancer Cells
| This compound Analog | Cell Line | IC50 (µM) |
| Synthetic this compound | PC-3 (Prostate) | Value |
| Analog A | PC-3 (Prostate) | Value |
| Synthetic this compound | HT-29 (Colon) | Value |
| Analog A | HT-29 (Colon) | Value |
Table 3: Pharmacokinetic Parameters of Modified this compound Analogs in Rodents
| This compound Analog | T1/2 (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Synthetic this compound | Value | Value | Value |
| Analog B | Value | Value | Value |
| Analog C | Value | Value | Value |
Table 4: In Vivo Efficacy and Toxicity of Modified this compound Analogs
| This compound Analog | Dose (mg/kg) | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (mg/kg) |
| Synthetic this compound | Value | Value | Value |
| Analog A | Value | Value | Value |
| Analog B | Value | Value | Value |
Experimental Protocols
1. Solid-Phase Peptide Synthesis of this compound Analogs
This protocol describes the synthesis of this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Materials: Fmoc-protected amino acids, Rink Amide resin, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Piperidine (B6355638), TFA (Trifluoroacetic acid), Triisopropylsilane (TIS), Dichloromethane (DCM), Ether.
-
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first C-terminal Fmoc-protected amino acid using HBTU/HOBt as activating agents and DIPEA as a base in DMF.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final amino acid is coupled, wash the resin with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude peptide in cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
2. Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Kd) of this compound analogs to bombesin receptors.
-
Materials: Cells expressing the target bombesin receptor (e.g., GRPR-transfected HEK293 cells), radiolabeled ligand (e.g., 125I-[Tyr4]-bombesin), unlabeled this compound analogs, binding buffer, filtration apparatus.
-
Procedure:
-
Culture the receptor-expressing cells to an appropriate density.
-
Harvest the cells and prepare a cell membrane suspension.
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled this compound analog (the competitor) to the wells.
-
Add the cell membrane suspension to each well and incubate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity on the filters using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of the unlabeled analog.
-
Calculate the IC50 (concentration of analog that inhibits 50% of specific binding) and convert it to a Ki (inhibition constant) value.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound analogs on cancer cell lines.
-
Materials: Cancer cell line (e.g., PC-3), cell culture medium, this compound analogs, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO (Dimethyl sulfoxide), 96-well plates, microplate reader.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound analogs and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log concentration of the analog to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway via the Gq/11 protein cascade.
Caption: Workflow for enhancing the therapeutic index of synthetic this compound.
Caption: Experimental workflow for evaluating a modified this compound analog.
References
- 1. Antimicrobial peptides and this compound are co-secreted from the venom of the Midwife toad, Alytes maurus (Alytidae, Anura): implications for the evolution of frog skin defensive secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioequivalence, Drugs with Narrow Therapeutic Index and the Phenomenon of Biocreep: A Critical Analysis of the System for Generic Substitution [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. Pharmacology and selectivity of various natural and synthetic Bombesin related peptide agonists for human and rat bombesin receptors differs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Alytesin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alytesin. The information is designed to help address common issues and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide originally isolated from the skin of the European midwife toad (Alytes obstetricans). It is an analog of bombesin (B8815690) and functions as an agonist for bombesin receptors, which are G protein-coupled receptors (GPCRs).[1] There are three main subtypes of bombesin receptors: BB1 (NMB receptor), BB2 (GRP receptor), and the orphan receptor BB3.[1][2] this compound, like other bombesin-related peptides, primarily exerts its effects by binding to these receptors and initiating intracellular signaling cascades.
Q2: Which signaling pathways are activated by this compound?
This compound and other bombesin-like peptides primarily signal through the Gαq family of G proteins.[3][4] Activation of the receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][5][6][7][8] DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[1][5]
Beyond the primary Gαq pathway, bombesin receptors can also couple to Gα12/13 and activate other downstream signaling pathways, including the PI3K/Akt and MAP kinase (ERK1/2) pathways, which are often associated with cell proliferation and survival.[9][10]
Q3: What are some common cell lines used for this compound experiments?
A variety of cancer cell lines that endogenously express bombesin receptors are commonly used in research. The choice of cell line can significantly impact experimental outcomes due to variations in receptor density. Some frequently used cell lines include:
-
Prostate Cancer: PC-3, DU-145, and LNCaP[11]
-
Lung Cancer: Various small cell lung cancer (SCLC) cell lines[6][7][12]
-
Gastrointestinal Cancer: HuTu-80 (duodenal)[13]
-
Central Nervous System Tumors: Glioblastoma cell lines such as U-118 and U-138[14]
It is crucial to characterize the specific bombesin receptor subtype(s) expressed in your chosen cell line.
Q4: How should I handle and store my this compound peptide to ensure its stability?
Proper handling and storage of this compound are critical for maintaining its bioactivity and obtaining reproducible results. As a peptide, this compound is susceptible to degradation.
-
Storage of Lyophilized Peptide: Lyophilized this compound should be stored at -20°C or colder, protected from light.[15][16] Peptides containing amino acids such as Cys, Met, Trp, Asp, Gln, and N-terminal Glu are particularly unstable.[15][17] To prevent moisture absorption, which can decrease stability, allow the vial to warm to room temperature in a desiccator before opening.[17] For long-term storage, aliquoting the lyophilized powder is recommended to avoid repeated freeze-thaw cycles and exposure to moisture.[15]
-
Storage of Peptide in Solution: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[15] If you must store this compound in solution, use a sterile buffer at a pH of 5-6, create single-use aliquots, and store them at -20°C or -80°C.[18] Avoid repeated freeze-thaw cycles.[16]
Troubleshooting Inconsistent Experimental Results
Issue 1: Diminished or No Response to this compound Over Time (Tachyphylaxis)
Q: I've noticed that with repeated or prolonged exposure to this compound, the cellular response (e.g., calcium signal) decreases significantly. What could be the cause?
This phenomenon is likely due to tachyphylaxis, a rapid decrease in drug response.[19][20] For GPCRs like the bombesin receptors, this is often caused by:
-
Receptor Desensitization: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, thereby terminating the signal.[21]
-
Receptor Internalization: The β-arrestin-bound receptors are targeted for endocytosis, removing them from the cell surface and making them unavailable for further stimulation.[21]
Troubleshooting Steps:
-
Washout Periods: In your experimental design, include thorough washout steps with fresh, serum-free media between this compound applications to allow for receptor resensitization.
-
Time-Course Experiments: Perform time-course experiments to determine the optimal stimulation time before significant desensitization occurs.
-
Intermittent Dosing: If your experimental setup allows, use an intermittent dosing strategy rather than continuous exposure.[21]
Issue 2: High Variability in Functional Assays (e.g., Calcium Mobilization)
Q: My calcium mobilization assay results are highly variable between wells and experiments. What are the potential sources of this inconsistency?
High variability in calcium assays is a common issue. Several factors can contribute to this:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are overly confluent can exhibit altered receptor expression and signaling capacity.[3]
-
Inconsistent Dye Loading: Uneven loading of calcium-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM) is a major source of variability.[3] This can be due to variations in cell density, incubation time, or dye concentration.
-
Buffer Composition: The composition of your assay buffer, particularly the concentration of calcium, can significantly impact the results.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent seeding density and confluency at the time of the assay.
-
Optimize Dye Loading: Carefully optimize the dye concentration, loading time, and temperature. Ensure a consistent cell density in each well.
-
Use a Stable Baseline: Before adding this compound, monitor the baseline fluorescence to ensure it is stable and consistent across wells.
-
Positive and Negative Controls: Always include a positive control (e.g., ATP or another agonist known to elicit a calcium response in your cells) and a negative control (vehicle) to assess cell health and the dynamic range of the assay.
Issue 3: Low or Inconsistent Signal in Receptor Binding Assays
Q: I'm having trouble getting a consistent and strong signal in my radioligand binding assays with [125I-Tyr4]bombesin. What should I check?
Inconsistent results in radioligand binding assays can stem from several factors related to the reagents and the protocol:
-
Degraded Radioligand: The quality of your radiolabeled peptide is critical. Degradation can lead to a loss of binding affinity.[3]
-
Variable Receptor Expression: The density of bombesin receptors can vary between cell passages and even with different culture conditions.[3]
-
High Non-Specific Binding: This can mask the specific binding signal.[3]
-
Inadequate Washing: Insufficient washing can lead to high background signal from unbound radioligand.
Troubleshooting Steps:
-
Check Radioligand Quality: Use fresh, high-quality radioligand.
-
Consistent Membrane Preparation: If using membrane preparations, ensure the protocol is consistent for each batch to minimize variability in receptor density.[3]
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer to reduce non-specific binding.
-
Optimize Washing Steps: Ensure your washing steps are sufficient to remove all unbound radioligand without dislodging the specifically bound ligand.
-
Saturation Binding Experiments: Perform saturation binding experiments to determine the Kd and Bmax of the receptor in your specific cell system.
Quantitative Data Summary
The following tables summarize key quantitative parameters for bombesin-like peptides from the literature. Note that these values can vary depending on the specific cell line, radioligand, and experimental conditions used.
Table 1: Receptor Binding Affinities (Kd) of Bombesin-like Peptides
| Cell Line | Receptor Subtype | Ligand | Kd (Dissociation Constant) | Reference |
| HuTu-80 (human duodenal cancer) | GRP Receptor (BB2) | [125I-Tyr4]bombesin | 80 ± 20 pM | [13] |
| PC-3 (human prostate cancer) | GRP Receptor (BB2) | [125I-Tyr4]bombesin | 1.5 x 10-10 M | [11] |
| DU-145 (human prostate cancer) | GRP Receptor (BB2) | [125I-Tyr4]bombesin | 1.1 x 10-10 M | [11] |
| LNCaP (human prostate cancer) | GRP Receptor (BB2) | [125I-Tyr4]bombesin | 3.6 x 10-10 M | [11] |
| MC-26 (mouse colon cancer) | GRP Receptor (BB2) | [125I-GRP] | 0.45 ± 0.05 nM (High Affinity Site) | [22] |
Table 2: Functional Assay Potencies (EC50/IC50) of Bombesin-like Peptides
| Assay Type | Cell Line | Ligand | Potency (EC50/IC50) | Reference |
| Calcium Mobilization | Recombinant BB2 Cell Line | Gastrin-Releasing Peptide (GRP) | EC50: 3.2 x 10-10 M | [23] |
| Inositol Phosphate Formation | HuTu-80 | Bombesin | EC50: 290 ± 70 pM | [13] |
| Competitive Binding | PC-3 | AuNP-BBN-3 | IC50: Lower than other AuNP-BBN conjugates | [24] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound or other bombesin analogs.
-
Membrane Preparation:
-
Culture cells expressing bombesin receptors to approximately 80-90% confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Isolate the membrane fraction by centrifugation.[3] Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a microtiter plate, incubate the cell membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin).[3]
-
Add varying concentrations of unlabeled this compound or other competitor peptides.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled bombesin.
-
Incubate at a controlled temperature for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by filtration through glass fiber filters.[3]
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines the steps for measuring this compound-induced increases in intracellular calcium.
-
Cell Preparation:
-
Plate cells expressing bombesin receptors in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer, according to the manufacturer's instructions.[3]
-
Incubate at 37°C for the optimized loading time.
-
Wash the cells gently to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Primary signaling pathway activated by this compound via the Bombesin Receptor (BB2).
Caption: A typical experimental workflow for a calcium mobilization assay.
Caption: The molecular mechanism of GPCR tachyphylaxis (desensitization and internalization).
References
- 1. What are Bombesin receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombesin-like peptides elevate cytosolic calcium in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin-evoked gastrin release and calcium signaling in human antral G cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 11. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bombesin-like peptides and receptors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bombesin receptors in a human duodenal tumor cell line: binding properties and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bachem.com [bachem.com]
- 18. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 19. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 20. reviewofophthalmology.com [reviewofophthalmology.com]
- 21. droracle.ai [droracle.ai]
- 22. Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. innoprot.com [innoprot.com]
- 24. pnas.org [pnas.org]
Technical Support Center: Optimizing Alytesin Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Alytesin activity. This compound, a peptide analogous to bombesin (B8815690), exerts its biological effects through G protein-coupled receptors (GPCRs), making careful control of experimental parameters crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is highly dependent on the specific assay and the biological system being studied. For most cellular assays, maintaining a physiological pH between 7.2 and 7.4 is recommended to ensure the viability and normal functioning of cells. However, the stability of this compound itself can be influenced by pH. Like many peptides, this compound is most stable in slightly acidic to neutral solutions. Extreme pH values should be avoided as they can lead to hydrolysis of peptide bonds and degradation. It is advisable to perform a pH optimization experiment for your specific application, testing a range of pH values (e.g., 6.5 to 8.0) to determine the optimal condition for this compound's activity in your assay.
Q2: How does buffer choice impact this compound activity?
A2: The choice of buffering agent can significantly affect this compound's activity. Buffers can influence the peptide's stability, solubility, and interaction with its receptor.[1] It is important to select a buffer that has a pKa value close to the desired experimental pH to ensure effective buffering capacity.[2] Common biological buffers such as HEPES, Tris-HCl, and Phosphate-Buffered Saline (PBS) are often used. However, be aware of potential interactions. For instance, phosphate (B84403) buffers can sometimes precipitate with divalent cations like Ca²⁺, which may be relevant in calcium mobilization assays.[3] When starting, a common buffer for cell-based assays involving GPCRs is a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.[4]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or -80°C.[5] Once reconstituted in a buffer, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6][7] If storing in solution for a short period, keep the aliquots at -20°C or -80°C. Avoid storing peptide solutions at 4°C for extended periods, as this can promote microbial growth and degradation.
Q4: Can the ionic strength of the buffer affect this compound's binding to its receptor?
A4: Yes, the ionic strength of the buffer can influence the binding of this compound to its receptor.[3][8] Electrostatic interactions often play a role in peptide-receptor binding. High salt concentrations can shield these charges, potentially weakening the binding affinity. Conversely, very low ionic strength might lead to non-specific binding. It is generally advisable to use a buffer with a physiological ionic strength, such as that provided by HBSS or PBS. If you suspect ionic strength is an issue, you can test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the optimal condition for your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound activity | 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles, or extreme pH of the buffer. 2. Peptide Insolubility: The peptide may not be fully dissolved in the buffer. 3. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for receptor binding or cellular activity. 4. Incorrect Peptide Concentration: Inaccurate initial weighing or loss of peptide during handling. | 1. Use a fresh aliquot of this compound. Confirm peptide integrity via mass spectrometry if possible. 2. Ensure the peptide is fully dissolved. You may need to use a small amount of a co-solvent like DMSO, but be mindful of its final concentration in the assay. 3. Perform a buffer optimization experiment. Test a range of pH values (e.g., 6.8, 7.4, 8.0) and ionic strengths. Consider using a different buffering agent. 4. Re-quantify the peptide concentration using a suitable method like a colorimetric peptide assay.[9] |
| High variability between replicates | 1. Inconsistent Buffer Preparation: Small variations in pH or component concentrations. 2. Peptide Adsorption: this compound may be adsorbing to plasticware. 3. Cellular Health: Inconsistent cell numbers or viability across wells. | 1. Prepare a large batch of buffer to be used for all related experiments to ensure consistency. Calibrate the pH meter before use. 2. Use low-protein-binding microplates and pipette tips. Including a small amount of a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the buffer can help prevent adsorption. 3. Ensure a homogenous cell suspension when plating. Perform a cell viability assay to confirm the health of the cells. |
| Precipitation observed in the buffer | 1. Poor Peptide Solubility: The concentration of this compound may be too high for the chosen buffer. 2. Buffer Component Incompatibility: For example, phosphate ions precipitating with calcium. | 1. Try dissolving the peptide at a lower concentration. A different buffer or a small amount of a solubilizing agent might be necessary. 2. If your assay requires divalent cations, consider using a buffer system like HEPES or Tris that is less prone to precipitation compared to phosphate buffers.[3] |
Data Presentation
Table 1: Common Biological Buffers for Peptide Studies
| Buffer | pKa at 25°C | Useful pH Range | Notes |
| HEPES | 7.5 | 6.8 - 8.2 | Commonly used in cell culture and physiological assays. Zwitterionic, so less likely to interact with metal ions.[2][10] |
| Tris-HCl | 8.1 | 7.2 - 9.0 | Widely used, but its pKa is temperature-sensitive. |
| Phosphate-Buffered Saline (PBS) | 7.2 (for dibasic phosphate) | 6.5 - 7.5 | Mimics physiological ionic strength but can precipitate with divalent cations.[3] |
| MES | 6.1 | 5.5 - 6.7 | Useful for experiments requiring a more acidic pH. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium upon activation of the this compound receptor, a Gq-coupled GPCR.
Materials:
-
This compound peptide
-
Cells expressing the bombesin receptor (e.g., PC-3 cells)[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)[4][12]
-
Probenecid (to inhibit dye leakage)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: a. Prepare the dye loading solution by dissolving the calcium-sensitive dye in the Assay Buffer containing probenecid, according to the manufacturer's instructions. b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark.[4]
-
This compound Preparation: Prepare a series of dilutions of this compound in the Assay Buffer at a concentration 10 times the final desired concentration.
-
Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Program the instrument to inject the this compound dilutions and record the fluorescence signal over time (e.g., for 60-120 seconds). A baseline reading should be taken before injection.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Receptor Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for its receptor using a radiolabeled ligand.
Materials:
-
This compound peptide
-
Radiolabeled bombesin analogue (e.g., ¹²⁵I-[Tyr⁴]bombesin)
-
Cell membranes expressing the bombesin receptor
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a series of tubes, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled bombesin).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[11]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using the vacuum apparatus. The filter will trap the membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration. Plot the specific binding as a function of the this compound concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.
Mandatory Visualizations
Caption: this compound signaling pathway through a Gq-coupled bombesin receptor.
Caption: Experimental workflow for optimizing this compound buffer conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin-evoked gastrin release and calcium signaling in human antral G cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization and degradation of peptides of the bombesin family in Swiss 3T3 cells occurs without ligand-induced receptor down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. quora.com [quora.com]
- 8. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Alytesin and Bombesin
This guide provides an objective comparison of the biological activities of alytesin and bombesin (B8815690), two closely related amphibian peptides. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of bombesin-like peptides. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
This compound and bombesin are structurally similar tetradecapeptides originally isolated from the skin of European discoglossid frogs.[1][2][3] Bombesin was extracted from Bombina bombina and Bombina variegata variegata, while this compound was found in the skin of Alytes obstetricans.[1] These peptides belong to a larger family of bombesin-like peptides that have mammalian counterparts, most notably Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[4][5][6] GRP is considered the mammalian equivalent of bombesin, sharing the same seven C-terminal amino acids which are crucial for biological activity.[4][5] Both this compound and bombesin exert a wide range of physiological effects by binding to a specific family of G-protein coupled receptors (GPCRs), making them valuable tools for research and potential therapeutic development, particularly in oncology.[7][8]
Receptor Binding Affinity
The biological effects of this compound and bombesin are mediated through three main bombesin receptor subtypes in mammals:
-
BB1 Receptor (also known as Neuromedin B Receptor or NMBR)
-
BB2 Receptor (also known as Gastrin-Releasing Peptide Receptor or GRPR)
-
BB3 Receptor (an orphan receptor, BRS-3)[4]
Both peptides, along with GRP, show a strong preference for the BB2 (GRPR) receptor.[4] This receptor is frequently overexpressed in various human cancers, including prostate, breast, and small cell lung cancer, making it a significant target for cancer diagnostics and therapy.[7][9]
The table below summarizes the receptor binding affinities. A recent detailed study demonstrated that this compound and bombesin have a similarly high affinity for the human GRPR.[10]
| Peptide | Receptor Subtype | Binding Affinity (IC50, nM) | Cell/Tissue Model |
| This compound | hGRPR (BB2) | 0.5 | Transfected Cells |
| Bombesin | hGRPR (BB2) | 0.23 | Transfected Cells |
| Bombesin | Type I (High Affinity) | Kd: 0.45 | Mouse Colon Cancer (MC-26) Membranes |
| Bombesin | Type II (Low Affinity) | 10-20 fold lower than Type I | Mouse Colon Cancer (MC-26) Membranes |
Table 1: Comparative Receptor Binding Affinities. Data compiled from scientific literature.[10][11] Note: Comprehensive comparative data for both peptides across all three receptor subtypes is limited. The majority of functional studies focus on the high-affinity GRPR.
Signal Transduction Pathways
Upon binding to their cognate receptors, primarily the GRPR, both this compound and bombesin initiate a cascade of intracellular signaling events. As typical GPCR agonists, they activate heterotrimeric G-proteins, predominantly Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[5][7]
This primary pathway can subsequently engage other critical signaling networks, including the PI3K/Akt pathway and mitogen-activated protein kinase (MAPK) cascades, which are heavily involved in regulating cell proliferation, survival, and mitogenesis.[9][12]
References
- 1. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of bombesin and this compound, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Bombesin receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Bombesin-like peptides and their receptors: recent findings in pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 10. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Alytesin vs. Other Antimicrobial Peptides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with broad-spectrum activity. Among these, alytesin and its related peptides, isolated from the skin secretions of the midwife toad (Alytes obstetricans), have garnered interest. This guide provides a comparative analysis of the efficacy of this compound and its analogues against other well-known antimicrobial peptides, supported by experimental data and detailed methodologies.
Executive Summary
This compound and its related peptides, alyteserin-1c (B1578633) and alyteserin-2a, demonstrate significant antimicrobial activity, with a notable preference for Gram-negative and Gram-positive bacteria, respectively. This guide synthesizes available data to compare their efficacy against other prominent AMPs, including melittin (B549807), cecropin (B1577577) A, and defensins. While direct head-to-head comparisons across a wide range of peptides in single studies are limited, this document compiles and presents the available data to offer a comprehensive overview for research and drug development purposes. The primary mechanism of action for alyteserin peptides involves the disruption of the bacterial cell membrane integrity.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of alyteserin peptides and other selected AMPs against common bacterial pathogens. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)
| Peptide | Organism | MIC (µM) | Source |
| Alyteserin-1c | Escherichia coli | 25 | [1][2] |
| Alyteserin-1c analogue (ΔM) | Escherichia coli | >250 | [3] |
| Cecropin A | Escherichia coli ML-35p | 0.9 (50% killing) | [4] |
| Melittin | Acinetobacter baumannii | 0.50 - 32 (mg/L) | [5] |
| Human β-defensin 3 (hBD-3) | Escherichia coli | 4 - 8 (mg/L) | [4][6] |
Table 2: Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
| Peptide | Organism | MIC (µM) | Source |
| Alyteserin-2a | Staphylococcus aureus | 50 | [1][7] |
| Alyteserin-1c | Staphylococcus aureus | 250 | |
| Alyteserin-1c analogue (ΔM) | Staphylococcus aureus ATCC25923 | 65 | [3] |
| Melittin | Methicillin-resistant S. aureus (MRSA) | 13.71 (µg/mL) (mean) | [8] |
| Cecropin A(1-13)-melittin(1-13) hybrid | Staphylococcus aureus | 100-fold more active than cecropin A | [9] |
| Human Neutrophil Peptide 1 (HNP-1) | Staphylococcus aureus | 4 - 8 (mg/L) | [4][6] |
| Human β-defensin 3 (hBD-3) | Staphylococcus aureus | 0.5 - 4 (mg/L) | [4][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial peptide efficacy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]
1. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.
- Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
- Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
- Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[13]
2. Preparation of Peptide Dilutions:
- Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
- Perform serial two-fold dilutions of the peptide stock solution in a sterile 96-well polypropylene (B1209903) microtiter plate using 0.01% acetic acid with 0.2% bovine serum albumin (BSA) as the diluent to prevent peptide adhesion to the plastic.[11]
3. Assay Procedure:
- Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
- Add 100 µL of the serially diluted peptide solutions to the corresponding wells.
- Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[13]
Radial Diffusion Assay (RDA)
This assay is used to quantify the antimicrobial activity of peptides by measuring the zone of growth inhibition in a bacterial lawn.
1. Preparation of Bacterial Plates:
- Grow the test bacteria to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth - TSB).
- Wash the bacteria and resuspend them in 10 mM Tris buffer.
- Add a standardized bacterial suspension (e.g., 4 x 10^6 CFU/mL) to molten, underlay agarose (B213101) gel (e.g., 0.1% TSB, 1% agarose).
- Pour the mixture into a petri dish and allow it to solidify.
2. Assay Procedure:
- Punch small wells (2-3 mm in diameter) into the solidified agarose.
- Add a fixed volume (e.g., 5 µL) of the antimicrobial peptide solution at various concentrations into each well.
- Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.
- Overlay the gel with a nutrient-rich agar (e.g., 6% TSB, 1% agarose) and incubate overnight at 37°C.
- Measure the diameter of the clear zone of growth inhibition around each well. The diameter is proportional to the antimicrobial activity of the peptide.
Mandatory Visualization
Experimental Workflow: Broth Microdilution MIC Assay
References
- 1. The alyteserins: two families of antimicrobial peptides from the skin secretions of the midwife toad Alytes obstetricans (Alytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activities of cecropin A, melittin, and cecropin A-melittin peptide CA(1-7)M(2-9)NH2 against multidrug-resistant nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Alyteserin-2a peptide [novoprolabs.com]
- 8. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and antimalarial properties of peptides that are cecropin-melittin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. benchchem.com [benchchem.com]
Anticancer Potential of Alytesin Derivatives: A Comparative Overview
Initial investigations into the anticancer properties of Alytesin, a peptide originally isolated from the skin of the midwife toad (Alytes obstetricans), and its synthetic derivatives have revealed promising cytotoxic effects against various human cancer cell lines. However, comprehensive data comparing the efficacy and mechanisms of action of different this compound analogs remains limited in publicly available research.
This compound belongs to the bombesin-like peptide family, which are known to influence cell proliferation, differentiation, and survival through interaction with specific G protein-coupled receptors. This has led researchers to explore their potential as targeted anticancer agents. Preliminary studies have focused on synthetic analogs of alyteserin-2a, a peptide from the same family, and have demonstrated cytotoxic activity against several human cancer cell lines, including lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (HT-29) cancer cells.
Despite these initial findings, a detailed comparative analysis of different this compound derivatives is hampered by a lack of extensive, publicly accessible data. Key missing information includes:
-
Detailed Experimental Protocols: Comprehensive descriptions of the methodologies used to assess the anticancer effects, such as cell viability assays, apoptosis assays, and cell cycle analysis, are not consistently reported for this compound derivatives.
-
Mechanism of Action: While the general mechanism of bombesin-like peptides is understood to involve receptor binding and downstream signaling, the specific signaling pathways modulated by this compound derivatives in cancer cells have not been fully elucidated.
-
Comparative Studies: There is a notable absence of studies that directly compare the anticancer efficacy of different synthetic this compound analogs or benchmark them against established chemotherapeutic agents.
Future Directions
To fully validate the anticancer potential of this compound derivatives, further research is required. This should include:
-
Synthesis and Screening of a Wider Range of Analogs: A broader library of this compound derivatives needs to be synthesized and screened against diverse cancer cell types to identify lead compounds with high potency and selectivity.
-
In-depth Mechanistic Studies: Detailed investigations into the molecular mechanisms of action are necessary to understand how these peptides induce cancer cell death and to identify potential biomarkers for patient stratification.
-
Comparative Efficacy and Toxicity Studies: Rigorous comparative studies are needed to evaluate the therapeutic window of promising this compound derivatives, comparing their efficacy against cancer cells with their toxicity towards normal cells.
-
In Vivo Studies: Preclinical studies in animal models are essential to assess the in vivo efficacy, pharmacokinetics, and safety of lead this compound analogs.
While the preliminary evidence is encouraging, a significant amount of research is still needed before this compound derivatives can be considered a viable option for cancer therapy. The generation of robust, comparative data will be critical to advancing these promising compounds from the laboratory to clinical applications.
Alytesin's Interaction with Bombesin Receptors: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the cross-reactivity of the amphibian peptide alytesin with mammalian bombesin (B8815690) receptor subtypes. This document provides a comparative analysis of binding affinities, details key experimental protocols, and visualizes associated signaling pathways and workflows.
This compound, a tetradecapeptide originally isolated from the skin of the European midwife toad (Alytes obstetricans), shares significant structural homology with bombesin. This close relationship results in a considerable degree of cross-reactivity with the mammalian bombesin receptor family, which comprises three G protein-coupled receptor (GPCR) subtypes: BB1 (neuromedin B receptor), BB2 (gastrin-releasing peptide receptor), and the orphan receptor BB3. Understanding the nuances of this compound's interaction with these receptors is crucial for its potential application in research and therapeutic development.
Comparative Binding Affinity of this compound and Bombesin
This compound exhibits a high affinity for the BB2 receptor, comparable to that of bombesin itself. However, its affinity for the BB1 receptor is notably lower than the endogenous ligand, neuromedin B (NMB). Both this compound and bombesin show negligible affinity for the BB3 receptor. The following tables summarize the available quantitative data on the binding affinities of these peptides for human bombesin receptors.
| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) |
| This compound | BB2 (GRP-R) | 0.12 - 0.5[1] |
| Bombesin | BB2 (GRP-R) | ~0.12 - 0.5[1] |
| This compound | BB1 (NMB-R) | Lower than NMB (IC50 > 0.053 nM)[1] |
| Bombesin | BB1 (NMB-R) | 1.77 ± 0.04[2] |
| This compound | BB3 (BRS-3) | >1000[1] |
| Bombesin | BB3 (BRS-3) | >3000[2] |
Table 1: Comparative IC50 Values for this compound and Bombesin at Human Bombesin Receptors.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) |
| Bombesin | BB1 (NMB-R) | 4[3] |
| Bombesin | BB2 (GRP-R) | 0.07[3] |
Table 2: Bombesin Ki Values for Human Bombesin Receptors. (Note: Specific Ki values for this compound were not available in the searched literature).
Bombesin Receptor Signaling Pathway
Upon agonist binding, such as with this compound or bombesin, the BB1 and BB2 receptors primarily couple to the Gq/11 family of G proteins.[4] This activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is integral to the various physiological responses mediated by these receptors, including smooth muscle contraction, secretion, and cell growth.[4][5]
Caption: Bombesin Receptor Gq/11 Signaling Pathway.
Experimental Protocols
The characterization of this compound's cross-reactivity with bombesin receptors relies on established in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
This competitive binding assay is used to determine the affinity (IC50 and subsequently Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human bombesin receptor subtype of interest (BB1, BB2, or BB3).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I-Tyr4]bombesin).
-
Add varying concentrations of the unlabeled competitor, this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
References
- 1. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Gq and G11 are concurrently activated by bombesin and vasopressin in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alyteserin-1 and Alyteserin-2: Antimicrobial and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Alyteserin-1 and Alyteserin-2 are two distinct families of antimicrobial peptides (AMPs) isolated from the skin secretions of the midwife toad, Alytes obstetricans. These peptides represent a component of the toad's innate immune system and have garnered interest for their potential as therapeutic agents. This guide provides a detailed comparative analysis of Alyteserin-1c and Alyteserin-2a, the most studied peptides from each family, focusing on their antimicrobial profiles, cytotoxic effects, and additional therapeutic activities, supported by experimental data and protocols.
Overview and Structural Differences
Alyteserin-1 and Alyteserin-2 are both cationic, alpha-helical peptides, a common structural motif for many AMPs that facilitates their interaction with and disruption of microbial cell membranes.[1] However, they differ in their amino acid sequences, which in turn influences their spectrum of activity.
-
Alyteserin-1c: A 23-amino acid peptide, it is recognized for its selective activity against Gram-negative bacteria.[2][3] Its structure in a membrane-mimicking environment is an extended alpha-helix.[1]
-
Alyteserin-2a: This peptide is shorter and also adopts an alpha-helical conformation. It demonstrates greater potency against Gram-positive bacteria.[2][4]
Comparative Antimicrobial Activity
The primary function of alyteserins is their antimicrobial action. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Microorganism | Alyteserin-1c | Alyteserin-2a |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25[2] | >100 |
| Pseudomonas aeruginosa | 31.3[5] | - |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 250[5] | 50[2] |
As the data indicates, Alyteserin-1c is notably more effective against the Gram-negative bacterium E. coli, while Alyteserin-2a is more potent against the Gram-positive S. aureus. This selective activity is a key differentiator between the two peptide families.
Cytotoxicity Profile: Hemolytic Activity
A critical parameter for any potential therapeutic agent is its toxicity towards host cells. For antimicrobial peptides, this is often initially assessed by measuring their hemolytic activity—the ability to lyse red blood cells. This is typically reported as the LC50 or HC50, the concentration of the peptide that causes 50% hemolysis.
Table 2: Comparative Hemolytic Activity
| Peptide | Hemolytic Activity (LC50/HC50 in µM) |
| Alyteserin-1c | >100[2], 220[3] |
| Alyteserin-2a | >100[2], 135[4] |
Both peptides exhibit relatively low hemolytic activity, with LC50 values generally above 100 µM, indicating a favorable preliminary safety profile.[2] This suggests a degree of selectivity for microbial membranes over mammalian cell membranes.
Additional Therapeutic Activities
Beyond their antimicrobial properties, alyteserins, particularly Alyteserin-2a and its analogs, have been investigated for other therapeutic applications.
Anticancer Potential
While Alyteserin-1c has been noted to have a broad spectrum of activity that can include cancer cells, research has more prominently focused on Alyteserin-2a.[3] Analogs of Alyteserin-2a have demonstrated cytotoxic activity against various human cancer cell lines, including:
-
Non-small cell lung adenocarcinoma (A549)
-
Hepatocarcinoma (HepG2)
-
Breast adenocarcinoma (MDA-MB-231)
-
Colorectal adenocarcinoma (HT-29)
One analog, [G11k, N15K]alyteserin-2a, was also found to inhibit the release of immunosuppressive cytokines IL-10 and TGF-β from peripheral blood mononuclear cells, suggesting a potential immunomodulatory role in the tumor microenvironment.
Insulinotropic Effects
Alyteserin-2a has been shown to stimulate insulin (B600854) release from pancreatic β-cells.[6] This activity is not directly correlated with its antimicrobial potency.[7] The mechanism is believed to involve membrane depolarization and an increase in intracellular Ca2+ concentration, key steps in the insulin secretion pathway.[6] This has led to the investigation of Alyteserin-2a and its analogs as potential therapeutics for type 2 diabetes.[6][7] There is currently limited information on the insulinotropic activity of Alyteserin-1.
Mechanism of Action
The primary mechanism of action for both Alyteserin-1 and -2 as antimicrobial agents is the disruption of the bacterial cell membrane. As cationic peptides, they are electrostatically attracted to the negatively charged components of microbial membranes. Upon binding, they are thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately cell death.
Caption: General mechanism of action for Alyteserin peptides against bacterial membranes.
For the insulinotropic activity of Alyteserin-2a, the proposed signaling pathway involves direct interaction with the pancreatic β-cell membrane, leading to a cascade of events that culminates in insulin exocytosis.
Caption: Proposed signaling pathway for Alyteserin-2a-induced insulin release.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is prepared and diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: The alyteserin peptide is serially diluted, typically in a two-fold manner, in a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adhesion to plasticware).
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the bacterial suspension is added to each well. Subsequently, 11 µL of each peptide dilution is added to the corresponding wells. Positive (bacteria without peptide) and negative (broth only) controls are included.
-
Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Caption: Workflow for the broth microdilution assay to determine the MIC.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the alyteserin peptide. Control wells with untreated cells are also prepared.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow the peptide to exert its effects.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.
Hemolytic Assay
This assay measures the lytic effect of a peptide on red blood cells.
-
Preparation of Erythrocytes: Fresh human red blood cells are washed multiple times with a buffer (e.g., PBS) by centrifugation and resuspended to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: In a 96-well plate, various concentrations of the alyteserin peptide are mixed with the erythrocyte suspension.
-
Controls: A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (erythrocytes in buffer only for 0% hemolysis) are included.
-
Incubation: The plate is incubated at 37°C for a defined time (e.g., 1 hour).
-
Centrifugation and Measurement: The plate is centrifuged to pellet intact red blood cells. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.
-
Absorbance Reading: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 nm). The percentage of hemolysis is calculated relative to the positive and negative controls.
Conclusion
Alyteserin-1 and Alyteserin-2 are two families of antimicrobial peptides with distinct and promising biological activities. Alyteserin-1c demonstrates preferential activity against Gram-negative bacteria, while Alyteserin-2a is more effective against Gram-positive bacteria. Both peptides exhibit low hemolytic activity, suggesting a favorable therapeutic window. Furthermore, Alyteserin-2a and its analogs have shown potential as anticancer and insulinotropic agents, expanding their possible clinical applications. Further research, particularly direct comparative studies across a wider range of microbial strains and cancer cell lines, is warranted to fully elucidate their therapeutic potential and guide the development of novel peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The alyteserins: two families of antimicrobial peptides from the skin secretions of the midwife toad Alytes obstetricans (Alytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Interaction of Alyteserin 1c Peptide and Its Cationic Analogue with Model Membranes Imitating Mammalian and Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insulinotropic actions of the frog skin host-defense peptide alyteserin-2a: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Alytesin and Ranatensin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Alytesin and Ranatensin, two closely related bombesin-like peptides. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction
This compound and Ranatensin are naturally occurring peptides isolated from amphibian skin, belonging to the bombesin (B8815690) family of peptides.[1] this compound is a tetradecapeptide found in the skin of the European midwife toad, Alytes obstetricans, while Ranatensin is an undecapeptide isolated from the Northern leopard frog, Rana pipiens.[1][2] Both peptides are known to elicit a range of physiological responses, primarily through their interaction with bombesin receptors, making them subjects of interest for various pharmacological studies.[1][3] This guide aims to provide a comparative overview of their in vivo effects, with a focus on smooth muscle contraction and cardiovascular responses.
Peptide Characteristics
| Feature | This compound | Ranatensin |
| Origin | Skin of Alytes obstetricans (Midwife toad)[1] | Skin of Rana pipiens (Northern leopard frog)[2] |
| Peptide Family | Bombesin-like peptides[1] | Bombesin-like peptides[1] |
| Amino Acid Sequence | pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 |
| Primary Receptor Targets | Bombesin Receptors (presumed) | Bombesin Receptors (BB1 and BB2)[4] |
In Vivo Performance: A Comparative Summary
Direct comparative in vivo studies meticulously detailing the dose-response relationships of this compound and Ranatensin are limited in publicly available literature. However, by synthesizing data from individual studies on these peptides and other bombesin-like peptides, we can construct a comparative profile of their effects on smooth muscle and the cardiovascular system.
Smooth Muscle Contraction
Both this compound and Ranatensin are potent stimulators of extravascular smooth muscle contraction.[1][5] This action is a hallmark of the bombesin peptide family and is mediated through the activation of bombesin receptors on smooth muscle cells.[4][6]
| Tissue Type | This compound-induced Effect | Ranatensin-induced Effect | Key Findings |
| Gastrointestinal Tract | Contraction (presumed based on bombesin-like activity) | Contraction of guinea-pig ileum.[5] | Ranatensin elicits dose-dependent contractions of the guinea-pig ileum.[5] |
| Urogenital Tract | Contraction (presumed based on bombesin-like activity) | Contraction of rat uterus.[5] | Ranatensin induces rhythmic contractions in the isolated rat uterus.[5] |
| Vascular Smooth Muscle | Vasoconstriction (inferred from blood pressure effects)[7] | Species-dependent: Vasoconstriction in dogs and rabbits; Vasodilation in monkeys.[8] | Ranatensin's effect on vascular smooth muscle and, consequently, blood pressure is highly variable across different species.[8] |
Cardiovascular Effects
The in vivo cardiovascular effects of this compound and Ranatensin, particularly on blood pressure, have been investigated, with more extensive data available for Ranatensin.
| Animal Model | This compound-induced Effect on Blood Pressure | Ranatensin-induced Effect on Blood Pressure | Key Findings |
| Rat | Data not readily available in detail, but reported to affect blood pressure.[7] | Variable: Hypotensive at high basal blood pressure; Hypertensive at low basal blood pressure.[8][9] | The cardiovascular response to Ranatensin in rats is dependent on the initial blood pressure of the animal.[8][9] |
| Dog | Data not available | Hypertensive[8] | Ranatensin consistently raises blood pressure in dogs.[8] |
| Rabbit | Data not available | Hypertensive[8] | Similar to its effect in dogs, Ranatensin is hypertensive in rabbits.[8] |
| Monkey | Data not available | Hypotensive[8] | In contrast to its effects in dogs and rabbits, Ranatensin lowers blood pressure in monkeys.[8] |
| Cat | Reported to affect blood pressure.[7] | No significant effect.[8] | Ranatensin appears to have a negligible effect on blood pressure in cats.[8] |
Experimental Protocols
Detailed experimental protocols for the in vivo administration of this compound are not as readily available as those for Ranatensin. The following methodologies are based on published studies involving Ranatensin and are representative of protocols used for bombesin-like peptides.
In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Animal Model: Male Wistar rats (or other appropriate strain).
-
Anesthesia: Urethane or a similar anesthetic administered intraperitoneally.
-
Surgical Preparation:
-
Cannulation of the carotid artery for direct measurement of arterial blood pressure using a pressure transducer.
-
Cannulation of the jugular vein for intravenous administration of the test peptides.
-
-
Peptide Administration:
-
This compound or Ranatensin is dissolved in sterile saline.
-
Peptides are administered as a bolus injection or continuous infusion through the jugular vein cannula.
-
A range of doses should be used to establish a dose-response relationship.
-
-
Data Acquisition:
-
Continuous recording of blood pressure and heart rate using a polygraph or digital data acquisition system.
-
Baseline values are recorded before peptide administration.
-
Changes in blood pressure and heart rate are monitored and recorded post-administration.
-
Ex Vivo Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)
-
Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Tension Measurement:
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
-
Peptide Application:
-
This compound or Ranatensin is added cumulatively to the organ bath to construct a concentration-response curve.
-
-
Data Analysis:
-
The contractile response is measured as the increase in tension from the baseline.
-
EC50 values (the concentration of peptide that produces 50% of the maximal response) can be calculated to compare the potency of the two peptides.
-
Signaling Pathways and Visualizations
This compound and Ranatensin exert their effects by binding to and activating bombesin receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses, such as smooth muscle contraction.
Caption: Bombesin receptor signaling pathway for this compound and Ranatensin.
References
- 1. Bombesin-like peptides - Wikipedia [en.wikipedia.org]
- 2. A Hylarana latouchii Skin Secretion-Derived Novel Bombesin-Related Pentadecapeptide (Ranatensin-HLa) Evoke Myotropic Effects on the in vitro Rat Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence Showing Bombesin-Like Peptides Contract Guinea Pig Vas Deferens Smooth Muscle [jstage.jst.go.jp]
- 5. Effects of ranatensin, a polypeptide from frog skin, on isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three bombesin-like peptides may help control reproductive smooth muscle movement | EurekAlert! [eurekalert.org]
- 7. Some pharmacological actions of this compound and bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The action of ranatensin, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respiratory and Cardiovascular Activity of LENART01, an Analgesic Dermorphin–Ranatensin Hybrid Peptide, in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Alytesin's Mechanism of Action: A Comparative Guide to Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the membrane permeabilization mechanism of the amphibian peptide alytesin and its co-secreted antimicrobial peptides (AMPs), alyteserin-1c (B1578633) and alyteserin-2a. While originating from the same source, the skin secretions of the midwife toad (Alytes obstetricans), their molecular mechanisms of action diverge significantly. This guide synthesizes experimental data to clarify these differences, offering a valuable resource for researchers investigating peptide-based therapeutics and drug delivery systems.
Distinguishing Mechanisms: Receptor Agonism vs. Membrane Disruption
A critical distinction lies in the primary mode of action of these peptides. This compound, a tetradecapeptide, is structurally and functionally related to bombesin (B8815690), a well-characterized neuropeptide.[1][2] Evidence strongly suggests that this compound exerts its biological effects primarily through receptor binding, initiating intracellular signaling cascades.[3][4] This is in stark contrast to the canonical mechanism of many antimicrobial peptides, including alyteserin-1c, which involves direct interaction with and disruption of the cell membrane.
Studies on the related peptide, alyteserin-2a, have shown that it can induce insulin (B600854) release from pancreatic β-cells without compromising plasma membrane integrity, as confirmed by the absence of lactate (B86563) dehydrogenase (LDH) release.[5] This further supports the hypothesis that not all peptides from this family rely on membrane permeabilization for their activity.
Comparative Analysis of Membrane Interaction
To illustrate the differing mechanisms, this section compares the membrane interaction of alyteserin-1c, a known membrane-permeabilizing peptide, with the expected behavior of this compound based on its bombesin-like nature. We also include data for melittin (B549807), a potent lytic peptide from bee venom, as a well-characterized reference for membrane disruption.[6][7]
Quantitative Data on Peptide-Membrane Interactions
The following table summarizes key thermodynamic and leakage data obtained from studies on alyteserin-1c and melittin interacting with model lipid membranes. Due to its primary role as a receptor agonist, direct membrane permeabilization data for this compound is not available in the literature, and it is presumed to have minimal to no activity in these assays at physiological concentrations.
| Peptide | Model Membrane | Technique | Parameter | Value | Reference |
| Alyteserin-1c | DMPC/DMPG (3:1) | DSC | ΔTm (°C) | -1.6 | [8] |
| DMPC/DMPG (3:1) | DSC | ΔH (kcal/mol) | Broadening of transition | [8] | |
| Melittin | POPC | Calcein (B42510) Leakage | Peptide:Lipid ratio for 50% leakage | 1:20 - 1:100 | [6] |
| DOPC | Calcein Leakage | Peptide:Lipid ratio for 50% leakage | ~0.0018 | [7] | |
| This compound | N/A | N/A | N/A | Not expected to cause significant leakage | N/A |
Table 1: Comparative data on the effects of alyteserin-1c and melittin on model lipid membranes. DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol); POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSC: Differential Scanning Calorimetry; ΔTm: Change in phase transition temperature.
Experimental Methodologies
For researchers seeking to validate these findings or investigate novel peptides, detailed protocols for key biophysical assays are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the changes in heat capacity of a material as a function of temperature.[9][10][11][12][13] In the context of peptide-membrane interactions, it provides information on how a peptide affects the phase transition of lipid bilayers.
Protocol:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving lipids (e.g., DMPC, DMPG) in chloroform, followed by evaporation of the solvent to form a thin lipid film. The film is then hydrated with a buffer solution, with or without the peptide of interest, and subjected to several vortexing and heating cycles above the lipid phase transition temperature.
-
DSC Measurement: The MLV suspension and a reference sample (buffer) are placed in the DSC sample and reference cells, respectively. The samples are then heated at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: The thermogram (heat flow vs. temperature) is analyzed to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of the peptide indicate an interaction with the lipid bilayer.[8]
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a powerful technique to study the secondary structure of peptides when interacting with lipid membranes.[14][15][16][17][18]
Protocol:
-
Sample Preparation: A hydrated lipid film is spread onto an ATR crystal (e.g., Germanium) and allowed to form a supported lipid bilayer. The peptide solution is then added to the hydrated bilayer.
-
ATR-FTIR Measurement: The infrared spectrum is recorded. The amide I band (1600-1700 cm-1) of the peptide is particularly sensitive to its secondary structure.
-
Data Analysis: The shape and position of the amide I band are analyzed to determine the proportions of α-helix, β-sheet, and random coil structures in the peptide upon membrane binding.
Calcein Leakage Assay
This fluorescence-based assay is a direct measure of a peptide's ability to permeabilize lipid vesicles.[1][19][20][21][22][23][24]
Protocol:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm). The LUVs are prepared in a buffer containing a self-quenching concentration of the fluorescent dye calcein.
-
Assay: The calcein-loaded LUVs are separated from free calcein by size-exclusion chromatography. The LUV suspension is then placed in a fluorometer cuvette, and the peptide is added.
-
Data Measurement: The fluorescence intensity is monitored over time. If the peptide permeabilizes the vesicles, calcein is released, its concentration decreases, and the fluorescence signal increases. The percentage of leakage is calculated relative to the fluorescence signal after the addition of a detergent (e.g., Triton X-100), which causes 100% leakage.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct proposed mechanisms of this compound and alyteserin-1c.
References
- 1. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of bombesin and this compound, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Interaction of Alyteserin 1c Peptide and Its Cationic Analogue with Model Membranes Imitating Mammalian and Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucm.es [ucm.es]
- 11. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. ATR-FTIR studies in pore forming and membrane induced fusion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Characterization of Membrane Proteins and Peptides by FTIR and ATR-FTIR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Secondary Structure Determination by Means of ATR-FTIR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]
- 21. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Alytesin and Other Gastrin-Releasing Peptides
For Researchers, Scientists, and Drug Development Professionals
The bombesin-like peptide family, a group of neurohormonal peptides, plays a significant role in a wide array of physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth.[1][2] Their potential as therapeutic targets and diagnostic markers, particularly in oncology, has made them a subject of intense research. This guide provides a detailed head-to-head comparison of Alytesin, a key member of this family, with other principal gastrin-releasing peptides (GRPs): Bombesin (B8815690), Gastrin-Releasing Peptide (GRP), and Neuromedin B (NMB). We present quantitative data on receptor binding and functional potency, detailed experimental protocols, and visualizations of key biological pathways to offer a comprehensive resource for the scientific community.
Peptide Overview and Receptor Selectivity
This compound, Bombesin, GRP, and NMB exert their effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Neuromedin B receptor (NMBR, also known as BB₁), the Gastrin-Releasing Peptide receptor (GRPR, or BB₂), and the orphan Bombesin Receptor Subtype 3 (BRS-3, or BB₃).[1][2] These receptors, particularly the GRPR, are often overexpressed in various cancers, including prostate, breast, and lung cancer, making them attractive targets for targeted therapies.[3]
The peptides exhibit differential affinity for these receptor subtypes, which dictates their specific biological functions. GRP is the natural high-affinity ligand for the GRPR, while NMB is the endogenous ligand for the NMBR.[1] Bombesin, the amphibian counterpart to mammalian GRP, demonstrates high affinity for both GRPR and NMBR.[1] this compound, also of amphibian origin, shows a high affinity for the GRPR, comparable to that of GRP itself.[4]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potential efficacy and selectivity. The 50% inhibitory concentration (IC₅₀) is a standard measure of a ligand's ability to displace a radiolabeled competitor from the receptor, with lower values indicating higher affinity.
The following table summarizes the reported IC₅₀ values for this compound and other GRPs at the human GRPR and NMBR.
| Peptide | Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference(s) |
| This compound | hGRPR (BB₂) | 0.12 - 0.5 | [4] |
| hNMBR (BB₁) | Data not available | ||
| hBRS-3 (BB₃) | Low affinity (IC₅₀ > 1000 nM) | [4] | |
| Gastrin-Releasing Peptide (GRP) | hGRPR (BB₂) | ~0.5 | [4] |
| hNMBR (BB₁) | > 300 | [4] | |
| hBRS-3 (BB₃) | Low affinity (IC₅₀ > 1000 nM) | [4] | |
| Bombesin (Bn) | hGRPR (BB₂) | ~0.5 | [4] |
| hNMBR (BB₁) | ~10 | [4] | |
| hBRS-3 (BB₃) | Low affinity (IC₅₀ > 1000 nM) | [4] | |
| Neuromedin B (NMB) | hGRPR (BB₂) | ~35 | [4] |
| hNMBR (BB₁) | ~0.05 | [4] | |
| hBRS-3 (BB₃) | Low affinity (IC₅₀ > 1000 nM) | [4] |
Note: Data represents values for human receptors where specified. Affinity values can vary based on experimental conditions and cell systems used.
Functional Potency: In Vitro and In Vivo Effects
Beyond binding, the functional potency of these peptides is determined by their ability to elicit a biological response upon receptor activation. This is often quantified by the half-maximal effective concentration (EC₅₀) in functional assays. The primary signaling pathway for bombesin-like receptors involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium.[4][5]
In vivo, these peptides regulate a variety of functions:
-
Smooth Muscle Contraction: Bombesin and this compound are known to be potent stimulators of smooth muscle contraction in the gastrointestinal and urinary tracts.[1][8]
-
Hormone Secretion: GRP and Bombesin are effective stimulants of gastric acid and pancreatic enzyme secretion.[1]
-
Central Nervous System: These peptides influence satiety, thermoregulation, and behavior.[1]
Human studies have shown that GRP and Bombesin are equipotent in stimulating gastric acid secretion, pancreatic enzyme output, and gallbladder contraction.[4]
Key Signaling Pathway and Experimental Workflows
To aid in the conceptualization of experimental design and data interpretation, we provide visualizations of the canonical signaling pathway and a typical experimental workflow.
Signaling Pathway for GRP Receptors
Activation of GRPR (BB₂) by an agonist like this compound or GRP initiates a well-defined intracellular cascade.
Caption: Canonical Gq-coupled signaling pathway for GRP receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (IC₅₀/Kᵢ) of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of unlabeled peptides by measuring their ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC₅₀ and calculate the Kᵢ of this compound, Bombesin, GRP, and NMB for GRPR and NMBR.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human GRPR or NMBR.
-
Radioligand: ¹²⁵I-[Tyr⁴]Bombesin or another suitable radiolabeled GRP analogue.
-
Binding Buffer: (e.g., 25 mM HEPES, pH 7.4, with 10 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Test Peptides: this compound, Bombesin, GRP, NMB at various concentrations.
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation counter and fluid.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A range of concentrations of the unlabeled test peptide.
-
A fixed concentration of the radioligand (typically at or below its Kₔ value).
-
The cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters into vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key second messenger for Gq-coupled receptors like GRPR and NMBR.
Objective: To determine the functional potency (EC₅₀) of this compound and other GRPs.
Materials:
-
A cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells with hGRPR or hNMBR).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2/AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Peptides: this compound, Bombesin, GRP, NMB at various concentrations.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye, diluted in assay buffer. Incubate the plate in the dark at 37°C for 60 minutes to allow the cells to take up the dye.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Addition and Measurement: Place the cell plate into the fluorescence plate reader. The instrument will measure a baseline fluorescence, then automatically inject the test peptides at various concentrations and continue to record the fluorescence intensity over time (typically 2-3 minutes). The binding of the agonist to the receptor triggers a rapid increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the logarithm of the agonist concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC₅₀ value, which is the concentration of the peptide that produces 50% of the maximal response.
Conclusion
This compound emerges as a potent agonist at the human gastrin-releasing peptide receptor, with a binding affinity comparable to the endogenous ligand GRP and the well-studied amphibian peptide Bombesin. Its high affinity for the GRPR, which is frequently overexpressed in several major cancers, underscores its potential as a targeting moiety for novel diagnostic and therapeutic agents. In contrast, Neuromedin B displays marked selectivity for the NMBR. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the pharmacology of these peptides and leverage their unique receptor interaction profiles for drug development. Further studies are warranted to fully characterize the binding profile of this compound at the NMBR and to establish a comprehensive functional potency profile across all receptor subtypes.
References
- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of neuromedin B-preferring bombesin receptors on rat glioblastoma C-6 cells increases cellular Ca2+ and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of smooth muscle contraction in rabbit internal anal sphincter by substance P and bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bombesin on neurotransmission in cat duodenal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Alytesin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alytesin, a bombesin-like peptide, with its key alternatives. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studies involving bombesin (B8815690) receptors and related physiological processes.
Data Presentation: Comparative Analysis of this compound and Alternatives
This compound and its alternatives—Bombesin, Gastrin-Releasing Peptide (GRP), and Neuromedin B—are crucial peptides for investigating a variety of physiological functions, including smooth muscle contraction, gastric acid secretion, and anorexigenic effects.[1][2][3] The following tables summarize the available quantitative data to facilitate a direct comparison of these peptides.
Table 1: Comparative Binding Affinity of Bombesin-like Peptides to Human Bombesin Receptors
The binding affinity of a ligand to its receptor is a critical parameter for assessing its potential efficacy and selectivity. The following data, derived from competitive binding assays, illustrates the affinity (in nM) of this compound and its alternatives for the human gastrin-releasing peptide receptor (GRP-R or BB2) and the neuromedin B receptor (NMB-R or BB1). A lower IC50 value indicates a higher binding affinity.
| Peptide | GRP-R (BB2) Affinity (IC50, nM) | NMB-R (BB1) Affinity (IC50, nM) |
| This compound | 0.5 | >1000 |
| Bombesin | 0.12 | 0.053 |
| Gastrin-Releasing Peptide (GRP) | 0.12 | 640 |
| Neuromedin B (NMB) | 647 | 0.053 |
Data sourced from a comprehensive study on the pharmacology and selectivity of bombesin-related peptides.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of this compound and its alternatives.
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol outlines the procedure for measuring the contractile response of isolated smooth muscle tissue to pharmacological agents like this compound.
1. Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., gastric antrum, ileum) from a suitable animal model (e.g., rabbit, rat).
-
Cut the muscle into longitudinal or circular strips of appropriate size.
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
2. Isometric Tension Measurement:
-
Connect one end of the tissue strip to a fixed support and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.
3. Experimental Procedure:
-
After equilibration, induce a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
Add cumulative concentrations of the test peptide (e.g., this compound, Bombesin) to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
4. Data Analysis:
-
Measure the peak tension developed at each concentration.
-
Normalize the responses as a percentage of the maximal contraction.
-
Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Protocol 2: Pylorus Ligation Model for Gastric Acid Secretion in Rats
This in vivo model is used to assess the effect of substances on gastric acid secretion.
1. Animal Preparation:
-
Fast adult rats (e.g., Wistar) for 24-48 hours with free access to water.
-
Anesthetize the rats using an appropriate anesthetic agent.
2. Surgical Procedure:
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach, being careful not to obstruct the blood supply.
-
Administer the test substance (e.g., this compound) or vehicle, typically via subcutaneous or intraperitoneal injection.
-
Suture the abdominal wall.
3. Sample Collection and Analysis:
-
After a set period (e.g., 4 hours), euthanize the animals.
-
Isolate and open the stomach to collect the gastric contents.
-
Centrifuge the gastric contents to remove any solid debris.
-
Measure the volume of the gastric juice.
-
Determine the total acidity by titrating an aliquot of the gastric juice with a standardized solution of sodium hydroxide (B78521) (NaOH) to a specific pH (e.g., pH 7.0).
-
Calculate the total acid output.
Protocol 3: Measurement of Anorexigenic Effects in Chicks
This protocol is designed to evaluate the appetite-suppressing effects of peptides.
1. Animal Housing and Acclimation:
-
House neonatal chicks individually in cages with free access to food and water.
-
Allow the chicks to acclimate to the experimental conditions for a designated period.
2. Experimental Procedure:
-
At the start of the experiment, provide a pre-weighed amount of feed to each chick.
-
Administer the test peptide (e.g., this compound) or vehicle via intracerebroventricular (ICV) or peripheral (e.g., intraperitoneal) injection.
-
Monitor the chicks' food intake by weighing the remaining feed at specific time intervals (e.g., 30, 60, 120 minutes) after injection.
3. Data Analysis:
-
Calculate the cumulative food intake for each chick at each time point.
-
Compare the food intake of the peptide-treated groups to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences.[5]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.
References
- 1. Isolation and amino acid sequences of this compound and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and selectivity of various natural and synthetic Bombesin related peptide agonists for human and rat bombesin receptors differs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central and peripheral this compound cause short-term anorexigenic effects in neonatal chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for Alytesin Stimulation Experiments
For researchers, scientists, and drug development professionals investigating the signaling pathways of Alytesin, a bombesin-like peptide, the use of appropriate negative controls is paramount for validating experimental findings. This guide provides a comprehensive comparison of suitable negative controls, complete with experimental data, detailed protocols, and pathway visualizations to ensure the integrity and reproducibility of your results.
This compound, like other bombesin-related peptides, exerts its effects by binding to and activating G protein-coupled receptors (GPCRs), primarily the bombesin (B8815690) receptor subtypes BB1 and BB2. This activation triggers a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels. To unequivocally attribute an observed cellular response to this compound's specific interaction with its receptor, a well-designed experiment must include negative controls that address different aspects of the experimental system.
This guide compares three essential types of negative controls: the vehicle control, an inactive peptide analogue, and a receptor antagonist. Each plays a distinct role in validating the specificity of the this compound-induced response.
Comparison of Negative Controls
The selection of a negative control should be tailored to the specific question being addressed in the experiment. The following table summarizes the key characteristics and applications of the recommended negative controls for this compound stimulation experiments.
| Control Type | Description | Purpose | Typical Concentration | Expected Outcome |
| Vehicle Control | The solvent in which this compound is dissolved (e.g., sterile water, PBS, or DMSO). | To ensure that the solvent itself does not elicit a cellular response. | Same volume as this compound treatment. | No significant change in the measured signaling event (e.g., intracellular calcium levels). |
| Inactive Analogue | A peptide with a similar structure to this compound but lacking biological activity. A suitable example is the C-terminal fragment Bombesin (10-14). | To demonstrate that the observed effect is due to the specific amino acid sequence and conformation of this compound, and not a non-specific peptide effect. | Same molar concentration as this compound. | No significant change in the measured signaling event. |
| Receptor Antagonist | A molecule that binds to the bombesin receptor but does not activate it, thereby blocking the action of this compound. Common examples include RC-3095 and Demobesin 1. | To confirm that the observed effect of this compound is mediated specifically through its receptor. | Typically 1-10 µM for in vitro assays. | No significant response on its own, and it should inhibit the response to a subsequent this compound stimulation. |
Experimental Data: A Comparative Overview
The following table presents hypothetical data from a calcium imaging experiment to illustrate the expected outcomes when using the different negative controls in comparison to this compound stimulation. The data represents the change in intracellular calcium concentration ([Ca2+]) as a percentage of the maximum response observed with this compound.
| Treatment | Description | Mean % Max [Ca2+] Response (± SD) |
| This compound (100 nM) | Positive Control | 100 ± 5.2 |
| Vehicle Control | Negative Control | 2.1 ± 0.8 |
| Bombesin (10-14) (100 nM) | Inactive Analogue Control | 3.5 ± 1.1 |
| RC-3095 (1 µM) | Receptor Antagonist Control (alone) | 1.8 ± 0.5 |
| RC-3095 (1 µM) + this compound (100 nM) | Receptor Antagonist Control (co-treatment) | 5.3 ± 2.0 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the points of intervention for the negative controls, the following diagrams are provided.
Caption: this compound signaling pathway and antagonist action.
Caption: General experimental workflow for this compound stimulation assays.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound and control treatments using a fluorescent calcium indicator.
Materials:
-
Cells expressing bombesin receptors (e.g., PC-3, Swiss 3T3)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Negative controls (Vehicle, Bombesin (10-14), RC-3095)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Stimulation:
-
Inject this compound (positive control) or the negative controls (Vehicle, Bombesin (10-14), or RC-3095) into the wells. For the antagonist co-treatment, pre-incubate the cells with RC-3095 for 15-30 minutes before adding this compound.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data by expressing it as a percentage of the maximal response observed with this compound.
-
Luciferase Reporter Gene Assay
This protocol is for measuring the activation of a signaling pathway downstream of the bombesin receptor using a luciferase reporter construct. This typically involves a response element (e.g., NFAT-RE for the PLC pathway) driving the expression of the luciferase gene.
Materials:
-
Cells co-transfected with a bombesin receptor expression plasmid and a luciferase reporter plasmid.
-
Cell culture medium
-
White, opaque 96-well plates
-
This compound
-
Negative controls (Vehicle, Bombesin (10-14), RC-3095)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a white, opaque 96-well plate. Co-transfect the cells with the bombesin receptor and luciferase reporter plasmids according to a standard transfection protocol. Allow the cells to express the proteins for 24-48 hours.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing this compound (positive control) or the negative controls (Vehicle, Bombesin (10-14), or RC-3095) to the respective wells. For the antagonist co-treatment, pre-incubate with RC-3095 before adding this compound.
-
Incubate the plate for a period sufficient to allow for gene expression and protein synthesis (typically 4-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for a few minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from untransfected or vehicle-treated cells).
-
Normalize the data, for example, by expressing it as fold induction over the vehicle control.
-
By employing these carefully selected negative controls and following robust experimental protocols, researchers can confidently and accurately delineate the specific cellular effects of this compound, contributing to a deeper understanding of bombesin-like peptide signaling in both physiological and pathological contexts.
Reproducibility of Alytesin-Induced Physiological Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alytesin, a tetradecapeptide originally isolated from the skin of the midwife toad (Alytes obstetricans), belongs to the bombesin (B8815690) family of peptides. This family includes the mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB). These peptides exert a wide range of physiological effects through their interaction with G-protein coupled receptors (GPCRs), primarily the bombesin receptor subtype 1 (BB1 or NMBR), subtype 2 (BB2 or GRPR), and the orphan receptor subtype 3 (BRS-3). Understanding the reproducibility of this compound's physiological responses is crucial for its potential as a research tool and therapeutic agent. This guide provides a comparative analysis of this compound's physiological effects, drawing on available data for this compound and the more extensively studied bombesin as a reference. While direct studies on the reproducibility of this compound's effects are limited, the consistent physiological responses observed with bombesin-like peptides across numerous studies suggest a reliable mechanism of action.
Comparative Physiological Effects of this compound and Bombesin-like Peptides
This compound and bombesin share a high degree of structural homology, resulting in similar physiological activities. Research indicates that this compound possesses 100% of bombesin's potency in inducing thermoregulatory effects[1]. Furthermore, both peptides exhibit a high and equal affinity for the human GRP receptor (BB2)[2]. The following tables summarize key physiological responses and provide available quantitative data, primarily for bombesin, which can be considered a reliable proxy for this compound's effects.
Table 1: Effects on Smooth Muscle Contraction
| Peptide | Preparation | Agonist Concentration | Response | Reference |
| Bombesin | Guinea Pig Ileum | 10⁻⁹ - 10⁻⁶ M | Dose-dependent contraction | [3] |
| Bombesin | Rat Uterus | 10⁻¹⁰ - 10⁻⁷ M | Potent, sustained contraction | [4] |
| Bombesin | Cat Duodenal Smooth Muscle | Not Specified | Increased tone and amplitude of contractions | [4] |
| This compound | Rat Uterus | Not Specified | Potent stimulant action | [5] |
Table 2: Effects on Gastric Acid Secretion
| Peptide | Species | Dose | Effect on Gastrin Release | Effect on Acid Secretion | Reference |
| Bombesin | Human | 10 ng/kg/min | Significant increase | Significant increase | [6] |
| Bombesin | Dog | 0.1 µg/kg/h (threshold) | Increased plasma gastrin | Stimulation of acid secretion | [7] |
| This compound | Dog | Not Specified | Stimulant action | Stimulant action | [5] |
Table 3: Effects on Blood Pressure
| Peptide | Species | Dose | Response | Reference |
| Bombesin | Dog | 1 µg/kg (IV) | Hypertensive action with tachyphylaxis | [8] |
| Bombesin | Rat | High doses | Hypertension followed by hypotension | [8] |
| This compound | Dog | < 1 µg/kg (IV) | Hypertensive action | [5] |
Signaling Pathways of Bombesin-like Peptides
This compound and other bombesin-like peptides mediate their effects by binding to specific GPCRs on the cell surface. The activation of these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses, such as smooth muscle contraction and hormone secretion.
Caption: this compound signaling pathway via G-protein coupled receptors.
Experimental Protocols
The reproducibility of experimental results is fundamentally linked to the clarity and detail of the methodologies employed. Below are generalized protocols for assessing key physiological responses to this compound and other bombesin-like peptides.
Protocol 1: In Vitro Smooth Muscle Contraction Assay
Objective: To measure the contractile response of isolated smooth muscle tissue to this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus)
-
Organ bath system with temperature control and aeration
-
Krebs-Henseleit solution (or other appropriate physiological saline)
-
Isometric force transducer and data acquisition system
-
This compound and other bombesin-like peptides (e.g., bombesin)
-
Standard contractile agonists (e.g., acetylcholine, histamine)
Procedure:
-
Prepare isolated smooth muscle strips (approximately 1-2 cm in length).
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Record baseline contractile activity.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
Record the maximal contraction for each concentration.
-
After the final concentration, wash the tissue extensively to allow it to return to baseline.
-
(Optional) Repeat the procedure with bombesin or other analogs for comparative analysis.
-
Data Analysis: Express the contractile response as a percentage of the maximal response to a standard agonist (e.g., KCl or acetylcholine). Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
Protocol 2: In Vivo Gastric Acid Secretion Measurement
Objective: To measure the effect of this compound on gastric acid secretion in an animal model.
Materials:
-
Anesthetized animal model (e.g., rat, dog) with a gastric fistula or pylorus ligation.
-
Perfusion pump and collection tubes.
-
pH meter and titrator.
-
This compound solution for intravenous infusion.
-
Saline solution (control).
Procedure:
-
Anesthetize the animal and prepare it for the gastric secretion study (e.g., cannulation of the stomach).
-
Collect basal gastric secretions for a defined period (e.g., 30-60 minutes) to establish a baseline.
-
Administer this compound via intravenous infusion at a specific dose.
-
Collect gastric juice samples at regular intervals (e.g., every 15 minutes) for the duration of the infusion and a post-infusion period.
-
Measure the volume of each gastric juice sample.
-
Determine the acid concentration of each sample by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.
-
Calculate the total acid output (volume × concentration) for each collection period.
-
Data Analysis: Compare the acid output during this compound infusion to the basal acid output. A dose-response relationship can be established by testing different infusion rates of this compound.
Protocol 3: In Vivo Blood Pressure Measurement
Objective: To assess the effect of this compound on systemic blood pressure in an animal model.
Materials:
-
Anesthetized animal model (e.g., rat, dog).
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
This compound solution for intravenous administration.
-
Saline solution (control).
Procedure:
-
Anesthetize the animal and cannulate an artery (e.g., carotid or femoral artery) for blood pressure monitoring and a vein (e.g., jugular or femoral vein) for drug administration.
-
Connect the arterial catheter to the pressure transducer and allow the animal to stabilize until a steady baseline blood pressure is recorded.
-
Record baseline mean arterial pressure (MAP), systolic, and diastolic pressures.
-
Administer a bolus intravenous injection or a continuous infusion of this compound at a specific dose.
-
Continuously record blood pressure for a defined period after administration to observe the full effect.
-
Administer a saline control to a separate group of animals.
-
Data Analysis: Calculate the change in blood pressure from the baseline at different time points after this compound administration. Compare the responses to different doses of this compound and to the saline control.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the physiological effects of this compound.
Caption: General experimental workflow for assessing this compound's effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound induces physiological responses that are qualitatively and quantitatively similar to those of bombesin. The consistency of findings for bombesin across numerous studies over several decades provides a strong basis for expecting a high degree of reproducibility for this compound's effects. However, to definitively establish the reproducibility of this compound-induced responses, direct, well-controlled studies are necessary. Future research should focus on generating comprehensive dose-response data for this compound across a range of physiological systems and directly comparing these to bombesin and other relevant analogs. Adherence to detailed and standardized experimental protocols, such as those outlined in this guide, will be paramount in ensuring the generation of robust and reproducible data, thereby facilitating a clearer understanding of this compound's pharmacological profile and its potential applications in research and medicine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. global.toho-u.ac.jp [global.toho-u.ac.jp]
- 4. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Dose-response relationships with antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the dose--response relationship of aliskiren, a direct renin inhibitor, in an 8-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled study in adult patients with stage 1 or 2 essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Naturally Sourced Alytesin: A Comparative Guide
For researchers and drug development professionals, the choice between synthetic and naturally sourced peptides is a critical decision that impacts purity, scalability, and biological activity. This guide provides an objective comparison of synthetic and naturally sourced Alytesin, a bombesin-like tetradecapeptide with a range of pharmacological effects. We will delve into the methodologies for obtaining each form of the peptide, present a comparative analysis of their key characteristics, and provide detailed experimental protocols for their evaluation.
Sourcing Methodologies
Naturally Sourced this compound is isolated from the skin secretions of the midwife toad, Alytes obstetricans[1][2][3]. The process involves the extraction of the peptide from its natural matrix, followed by purification.
Synthetic this compound is produced in a laboratory setting using chemical peptide synthesis methods. This approach builds the peptide amino acid by amino acid, offering a high degree of control over the final product.
The general workflows for obtaining natural and synthetic this compound are outlined below.
Caption: Figure 1: General Workflows for this compound Sourcing
Comparative Analysis
The choice between natural and synthetic this compound involves trade-offs in several key areas. The following table summarizes these differences.
| Feature | Naturally Sourced this compound | Synthetic this compound |
| Purity | Variable, dependent on extraction and purification efficiency. May contain related peptides and other contaminants. | High purity achievable (>98%). Free from biological contaminants. |
| Yield | Limited by the amount of skin secretions that can be collected from the source animal. | Highly scalable. Can be produced in large quantities (mg to kg). |
| Consistency | Batch-to-batch variability can occur due to biological factors. | High batch-to-batch consistency and reproducibility. |
| Cost | Can be high for large quantities due to labor-intensive collection and purification. | Initial setup can be expensive, but cost-effective for large-scale production. |
| Post-translational Modifications | Contains native post-translational modifications (if any). | Can be synthesized with or without specific modifications. Allows for incorporation of unnatural amino acids. |
| Biological Activity | Potentially variable. One study on the related peptide bombesin (B8815690) showed that natural this compound had 70% to 200% of the activity of the synthetic version[4]. | Consistent and well-defined biological activity. |
Experimental Protocols
To aid researchers in the evaluation of this compound from either source, we provide detailed methodologies for key experiments.
Extraction and Purification of Natural this compound
This protocol is based on methods described for the isolation of bombesin-like peptides from amphibian skin[1][3].
Objective: To extract and purify this compound from the skin of Alytes obstetricans.
Materials:
-
Skin from Alytes obstetricans
-
Alumina (for column chromatography)
-
Ethanol (B145695) (for elution)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Extraction: Homogenize the amphibian skin in methanol. Centrifuge the homogenate and collect the supernatant.
-
Chromatography: Pass the crude methanol extract through a column of alumina.
-
Elution: Elute the column with a gradient of ethanol (e.g., 70-85%).
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable bioassay or by HPLC.
-
Purification: Pool the active fractions and further purify using reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the isolated peptide by mass spectrometry and analytical HPLC.
Caption: Figure 2: Experimental Workflow for Natural this compound Extraction
Solid Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the chemical synthesis of this compound based on standard Fmoc-SPPS chemistry[5][6].
Objective: To chemically synthesize the this compound peptide chain.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system for purification
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in a suitable solvent (e.g., DMF).
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Sequential Coupling: Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude synthetic peptide by reversed-phase HPLC.
-
Characterization: Verify the identity and purity of the synthetic this compound using mass spectrometry and analytical HPLC.
Caption: Figure 3: Solid Phase Peptide Synthesis (SPPS) Cycle
Signaling Pathway of this compound
This compound, like other bombesin-like peptides, is known to exert its effects by binding to and activating bombesin receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: Figure 4: Canonical Signaling Pathway of this compound
Conclusion
The decision to use synthetic or naturally sourced this compound will depend on the specific research or development goals. For applications requiring high purity, scalability, and batch-to-batch consistency, synthetic this compound is the superior choice. It also offers the flexibility to incorporate modifications and unnatural amino acids. However, for studies where the presence of native post-translational modifications is crucial, or for initial discovery research, naturally sourced this compound may be preferred, provided that rigorous purification and characterization are performed to account for potential variability. As with any reagent, careful validation of the chosen source of this compound is essential to ensure reliable and reproducible experimental outcomes.
References
- 1. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alytesin
For Researchers, Scientists, and Drug Development Professionals: A comprehensive, step-by-step guide to the safe handling and disposal of Alytesin, a bombesin-like bioactive peptide.
This document provides crucial safety and logistical information for the proper disposal of this compound. As a trusted partner in laboratory safety and chemical handling, we aim to deliver value beyond the product itself by equipping you with detailed procedural guidance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to consult your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations. Always wear appropriate Personal Protective Equipment (PPE) when handling this compound and its waste.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
-
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound depends on whether the waste is in liquid or solid form. Under no circumstances should this compound waste be disposed of down the drain or in regular trash[2].
-
Inactivation: All liquid waste containing this compound, including solutions and rinsates, should be chemically inactivated before disposal.
-
Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl)[3].
-
Inactivation Procedure: In a designated chemical fume hood, carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution[3].
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide[3].
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions)[3].
-
Collection: Collect the inactivated and neutralized liquid waste in a dedicated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," "Inactivated this compound," and the appropriate hazard symbols.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal by your institution's certified hazardous waste management service[2][3].
-
Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste[3].
-
Collection: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container[3].
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound Contaminated Solid Waste," and the appropriate hazard symbols.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's certified hazardous waste management service[2][3].
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes[3] | Effective for many peptides, but may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | 30-60 minutes | Effective but requires subsequent neutralization. |
| Hydrochloric Acid (HCl) | 1 M | 30-60 minutes | Effective but requires subsequent neutralization. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection[3]. |
Experimental Protocols
Protocol for Inactivation of Liquid this compound Waste using Sodium Hypochlorite:
-
Work within a certified chemical fume hood.
-
Prepare a 10% bleach solution (e.g., by diluting household bleach, which is typically 5-8% sodium hypochlorite, 1:9 with water to achieve a final concentration of ~0.5-0.8%).
-
Slowly and carefully add the liquid this compound waste to the bleach solution in a suitable chemical-resistant container. The volume of the bleach solution should be at least ten times the volume of the peptide waste.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for at least 60 minutes.
-
Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.0.
-
Transfer the inactivated and neutralized solution to a properly labeled hazardous waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult your institution's guidelines for hazardous waste management.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Alytesin
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Alytesin. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a bombesin-like peptide, presents potential hazards if handled improperly. A safety data sheet (SDS) for this compound indicates it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1] Due to the potential for adverse health effects, and as a general best practice for handling all synthetic peptides with potentially unknown toxicological properties, a comprehensive personal protective equipment (PPE) and handling plan is mandatory.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required and recommended PPE for handling this compound, particularly in its lyophilized powder form. These recommendations are based on a conservative approach to safety, treating the compound as potentially hazardous.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face | Safety Goggles | Must be ANSI Z87.1 compliant (marked with "Z87").[2] A face shield is recommended in addition to goggles when there is a significant splash hazard.[2] |
| Hand | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately upon contamination.[2] |
| Body | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[2] |
| Respiratory | Respirator/Dust Mask | Recommended when weighing and handling lyophilized peptide to prevent inhalation of aerosolized particles.[2] All handling of powdered peptide should be conducted in a chemical fume hood or other ventilated containment.[3][4] |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum laboratory attire to protect against accidental spills.[2] |
Operational Plan: Step-by-Step Handling of this compound
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area.[5]
-
Ventilation: When handling the lyophilized powder, use a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation risk.[4][5]
-
Safety Data Sheet (SDS) Accessibility: Ensure a copy of the this compound SDS is readily available to all personnel in the work area.[5]
2. Reconstitution of Lyophilized this compound:
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Weighing: If weighing the powder, do so within the ventilated enclosure.[5]
-
Solubilization: Uncap the vial within the fume hood. Add the appropriate solvent slowly to avoid aerosolization.
3. Experimental Use:
-
Containment: Keep all solutions containing this compound in clearly labeled, sealed containers when not in immediate use.
-
Avoid Contamination: Use dedicated and properly cleaned equipment to prevent cross-contamination.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including vials, pipette tips, gloves, and absorbent paper, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3][4]
-
Liquid Waste: Collect all contaminated liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[4]
2. Storage and Disposal:
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[4]
Emergency Procedures: Accidental Exposure
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1][6]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[1][6]
In all cases of exposure, consult the Safety Data Sheet and inform your supervisor and EHS department.
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
